2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
Descripción
BenchChem offers high-quality 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(3-4-7)8(2)5-6(8)9/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJCTLXKPJMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2(CC2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Whitepaper: De Novo Synthesis of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
Executive Summary
In modern drug discovery, the transition from planar, sp²-hybridized aromatics to rigid, sp³-rich scaffolds—often termed "escaping from flatland"—is a critical strategy for improving target selectivity and metabolic stability. The 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine building block represents a highly sterically congested, bis-cyclopropylamine motif. This whitepaper provides a comprehensive, self-validating synthetic methodology for this scaffold, detailing the mechanistic causality behind each transformation to ensure high-fidelity execution by synthetic chemists and drug development professionals.
Retrosynthetic Strategy
The target molecule features a primary amine adjacent to a fully substituted quaternary carbon (C2 of the primary cyclopropane). Standard reductive amination or nucleophilic displacement strategies are highly prone to failure here due to extreme steric shielding. Consequently, the most authoritative approach relies on the Curtius rearrangement of a fully elaborated cyclopropanecarboxylic acid. This guarantees the installation of the nitrogen atom with complete retention of stereochemistry.
The precursor acid is accessed via the rhodium-catalyzed cyclopropanation of a sterically encumbered alkene, which is in turn derived from a commercially available cyclopropanecarboxylic acid via Weinreb amidation and Wittig olefination.
Fig 1. Retrosynthetic strategy for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine.
Step-by-Step Methodologies and Mechanistic Logic
Step 1: Weinreb Amidation and Ketone Synthesis
Protocol:
-
Dissolve 1-methylcyclopropanecarboxylic acid (1.0 equiv) in dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv) at 0 °C. Stir for 1 hour.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.5 equiv). Stir at room temperature (RT) for 12 hours to yield the Weinreb amide.
-
Dissolve the purified Weinreb amide in anhydrous THF at 0 °C. Dropwise add methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 equiv). Stir for 2 hours, then quench with saturated aqueous NH₄Cl to yield 1-(1-methylcyclopropyl)ethan-1-one.
Causality & Expertise: Direct addition of Grignard reagents to carboxylic acids or standard esters typically results in over-addition, yielding tertiary alcohols. As established by , the N-methoxy-N-methylamide forms a highly stable, five-membered cyclic magnesium chelate intermediate. This chelate resists further nucleophilic attack and only collapses to the desired methyl ketone upon aqueous acidic workup.
Analytical Validation: Successful ketone formation is confirmed by the disappearance of the N-methoxy protons (~3.2 ppm, s, 3H) in ¹H NMR and the appearance of a sharp methyl ketone singlet at ~2.1 ppm.
Step 2: Wittig Olefination
Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF at 0 °C. Add potassium tert-butoxide (tBuOK, 1.4 equiv) to generate the ylide (yellow solution).
-
Add 1-(1-methylcyclopropyl)ethan-1-one (1.0 equiv) dropwise. Reflux for 4 hours.
-
Quench with water, extract with pentane, and filter through a silica plug to remove triphenylphosphine oxide, yielding 2-(1-methylcyclopropyl)propene.
Causality & Expertise: The conversion of the ketone to the terminal alkene is driven thermodynamically by the formation of the extremely strong P=O bond (ca. 540 kJ/mol) in the triphenylphosphine oxide byproduct, a foundational principle of the. Pentane is specifically chosen for extraction because triphenylphosphine oxide is highly insoluble in cold aliphatic hydrocarbons, allowing for rapid purification.
Analytical Validation: ¹H NMR will show the disappearance of the ketone carbonyl and the emergence of two terminal vinylic protons (multiplets at ~4.7 ppm).
Step 3: Rhodium-Catalyzed Cyclopropanation
Protocol:
-
Dissolve 2-(1-methylcyclopropyl)propene (1.0 equiv) and Rh₂(OAc)₄ (1 mol%) in anhydrous DCM.
-
Using a syringe pump, add ethyl diazoacetate (EDA, 1.2 equiv) dissolved in DCM over 10 hours at RT.
-
Concentrate and purify via silica gel chromatography to separate the cis and trans diastereomers of ethyl 2-methyl-2-(1-methylcyclopropyl)cyclopropanecarboxylate.
Causality & Expertise: Rhodium(II) acetate is utilized as a bimetallic catalyst to decompose EDA into a highly electrophilic rhodium carbenoid. As detailed by, Rh(II) carboxylates provide superior kinetic control over carbene transfer compared to copper catalysts. The slow addition of EDA via syringe pump is critical; it maintains a low steady-state concentration of the diazo compound, suppressing the undesired dimerization of the carbene into diethyl maleate and fumarate.
Analytical Validation: Confirmation of the cyclopropane ring is observed via upfield ¹H NMR shifts (0.5–1.5 ppm) corresponding to the new cyclopropyl methylene protons, alongside the ethyl ester signals (quartet at ~4.1 ppm).
Step 4: Modified Curtius Rearrangement
Protocol:
-
Saponify the isolated ester diastereomer using LiOH in THF/MeOH/H₂O (2:1:1) at 60 °C to yield the carboxylic acid.
-
Dissolve the acid (1.0 equiv) in anhydrous tert-butanol (tBuOH). Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv).
-
Heat the mixture to 85 °C (reflux) for 8 hours.
-
Concentrate and purify via chromatography to yield tert-butyl (2-methyl-2-(1-methylcyclopropyl)cyclopropyl)carbamate (Boc-amine).
Causality & Expertise: The traditional Curtius rearrangement requires the isolation of moisture-sensitive acyl chlorides and the use of explosive sodium azide. The protocol pioneered by utilizes DPPA to safely generate the acyl azide in situ under mild conditions. Upon heating, the acyl azide undergoes a concerted loss of N₂ and a 1,2-alkyl shift to form an isocyanate. Crucially, this concerted mechanism ensures 100% retention of stereochemistry at the migrating quaternary carbon. The isocyanate is immediately trapped by the solvent (tBuOH) to form the stable Boc-protected amine.
Fig 2. Mechanistic pathway of the DPPA-mediated modified Curtius rearrangement.
Analytical Validation: Reaction progression is easily monitored via IR spectroscopy: the carboxylic acid C=O stretch (~1700 cm⁻¹) shifts to an acyl azide intermediate (~2140 cm⁻¹), which rapidly resolves into the carbamate C=O stretch (~1715 cm⁻¹).
Step 5: Boc-Deprotection and Salt Formation
Protocol:
-
Dissolve the Boc-amine in a minimal amount of DCM.
-
Add 4.0 M HCl in dioxane (10.0 equiv) and stir at RT for 2 hours.
-
Evaporate the volatiles and triturate the resulting residue with cold diethyl ether to precipitate 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride.
Causality & Expertise: Using anhydrous HCl in dioxane prevents the hydrolytic side reactions that can occur with aqueous acids. Furthermore, the hydrochloride salt is highly crystalline and easily purified by trituration, whereas deprotection with Trifluoroacetic acid (TFA) often yields hygroscopic, difficult-to-handle oils.
Analytical Validation: Complete deprotection is verified by the loss of the massive tert-butyl singlet (~1.4 ppm, 9H) in ¹H NMR and the appearance of a broad NH₃⁺ signal (~8.0–8.5 ppm) in DMSO-d₆.
Quantitative Data Summary
The table below summarizes the expected quantitative metrics for this synthetic sequence, assuming optimized conditions.
| Step | Chemical Transformation | Key Reagents & Conditions | Expected Yield | Primary Purification Method |
| 1 | Weinreb Amidation & Ketone Formation | 1. CDI, Me(MeO)NH·HCl2. MeMgBr, THF, 0 °C | 82% | Distillation or Silica Gel Chromatography |
| 2 | Wittig Olefination | Ph₃PCH₃Br, tBuOK, THF, Reflux | 75% | Extraction (Pentane) & Silica Plug |
| 3 | Rh-Catalyzed Cyclopropanation | EDA, Rh₂(OAc)₄ (1 mol%), DCM, RT | 68% | Column Chromatography (Diastereomer separation) |
| 4 | Saponification & Curtius Rearrangement | 1. LiOH, THF/MeOH/H₂O2. DPPA, Et₃N, tBuOH, 85 °C | 71% | Crystallization / Column Chromatography |
| 5 | Boc-Deprotection | 4.0 M HCl in Dioxane, RT | 95% | Trituration (Diethyl Ether) |
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. URL:[Link]
-
Wittig, G.; Schöllkopf, U. "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I." Chemische Berichte, 1954. URL:[Link]
-
Doyle, M. P. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1986. URL:[Link]
-
Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972. URL:[Link]
Engineering the Cyclopropylamine Pharmacophore: A Technical Guide to Physicochemical Tuning and Metabolic Stability
As drug discovery increasingly shifts toward sp³-rich chemical space to improve clinical success rates, the cyclopropylamine motif has emerged as a cornerstone of modern medicinal chemistry. From its role as a mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1) to its utility as a bioisostere for acyclic alkyl groups, this strained-ring system offers a unique combination of conformational rigidity and distinct electronic properties[1].
As a Senior Application Scientist, I have observed that successfully integrating novel cyclopropylamines into a lead optimization campaign requires a deep mechanistic understanding of their physicochemical behavior. This guide synthesizes the structural causality, property tuning, and self-validating experimental workflows necessary to harness cyclopropylamines effectively.
Structural and Electronic Foundations
The unique physicochemical profile of cyclopropylamine is fundamentally driven by its extreme ring strain (approximately 27.5 kcal/mol) and the resulting orbital rehybridization[2].
To accommodate the 60° internal bond angles of the three-membered ring, the internal C–C bonds adopt a high degree of p-character, forming "bent" or pseudo-double bonds with a length of 1.51 Å[2]. Consequently, the exocyclic bonds—including the C–H bonds and the C–N bond connecting the amine—must adopt a disproportionately high s-character[2].
This orbital configuration has two profound effects:
-
Electronegativity: An orbital with higher s-character holds electrons closer to the nucleus, making the cyclopropyl carbon significantly more electron-withdrawing than a standard sp³ hybridized carbon.
-
Bond Strength: The high s-character of the C–H bonds makes them shorter, highly polarized, and significantly stronger than conventional aliphatic C–H bonds[2].
Physicochemical Property Tuning
Understanding the electronic foundation of the cyclopropyl ring allows us to rationally tune the physicochemical properties of novel derivatives.
Basicity (pKa) Modulation
The electron-withdrawing nature of the cyclopropyl ring directly impacts the basicity of the attached amine. While a standard primary acyclic amine like isopropylamine has a pKa of ~10.6, the pKa of unsubstituted cyclopropylamine drops to approximately 9.10 at 25°C[3][4].
When optimizing for membrane permeability or target residence time, researchers can further depress the pKa by introducing fluorine atoms onto the ring. The basicity of fluorinated cyclopropylamines is overlap-controlled; stereoelectronic hyperconjugative interactions and the specific hybridization of the nitrogen lone-pair dictate the conformational preferences and the resulting local charge distribution[5]. For instance, diastereomeric 2-fluorocyclopropylamines exhibit distinct gas-phase proton affinities and solution pKa values based on their cis or trans orientation[5][6].
Lipophilicity (LogP/LogD)
Replacing traditional lipophilic groups with a cyclopropyl moiety is a proven strategy to improve ligand lipophilic efficiency (LLE). Substituting an isopropyl group (clogP ~1.5) or a phenyl ring (clogP ~2.0) with a cyclopropyl group (clogP ~1.2) effectively reduces the overall hydrophobicity of the molecule while maintaining necessary steric bulk[1].
Table 1: Comparative Physicochemical Properties of Amine Motifs
| Motif | Typical pKa | cLogP Contribution | C-H Bond Character | Primary Application |
| Isopropylamine | ~10.6 | ~1.5 | Standard sp³ | Baseline aliphatic amine |
| Cyclopropylamine | ~9.10 | ~1.2 | High s-character | Bioisostere, pKa lowering |
| 2-Fluoro-cyclopropylamine | ~7.5 - 8.2 | ~1.4 | High s-character | Fine-tuned basicity / Permeability |
| Aniline | ~4.6 | ~2.0 | Standard sp² | Kinase hinge binding |
Data synthesized from established chemical databases and peer-reviewed literature[1][3][5].
Metabolic Stability and the Bioactivation Risk
The metabolic fate of cyclopropylamines is a double-edged sword that requires careful empirical monitoring.
The Advantage: The high bond dissociation energy (BDE) of the cyclopropyl C–H bonds makes initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes energetically unfavorable[7]. This effectively diverts oxidative metabolism away from the ring, increasing the intrinsic half-life of the drug[7].
The Liability: When the cyclopropyl group is directly bound to an amine, it becomes a structural alert for bioactivation[2]. Monoamine oxidases (MAO) or CYP450 enzymes can initiate a single electron transfer (SET) from the nitrogen lone pair, generating a radical cation[2]. Driven by the release of the 27.5 kcal/mol ring strain, the adjacent C–C bond undergoes homolytic cleavage, forming a highly reactive carbon radical that rapidly oxidizes into an iminium ion[2]. This reactive intermediate can form glutathione (GSH) conjugates or covalently bind to hepatic proteins, leading to idiosyncratic toxicity (as historically observed with the antibiotic trovafloxacin)[7].
CYP450-mediated bioactivation pathway of cyclopropylamines.
Self-Validating Experimental Protocols
To confidently advance novel cyclopropylamines, the following self-validating workflows must be implemented to measure basicity and metabolic clearance.
Protocol A: High-Throughput Potentiometric pKa Determination
Because novel cyclopropylamines often suffer from low aqueous solubility prior to salt formation, co-solvent extrapolation is required.
Causality Check: We utilize a Yasuda-Shedlovsky extrapolation using methanol/water mixtures. The dielectric constant of the solvent changes linearly, allowing accurate extrapolation to 0% co-solvent (pure water). Self-Validation: The system must titrate a known standard (e.g., Potassium Hydrogen Phthalate) to verify electrode slope, and a reference drug (e.g., Propranolol) to validate the algorithm's pKa calculation before running the unknown.
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.
-
Sample Preparation: Dissolve 1-2 mg of the cyclopropylamine derivative in 10 mL of a 50% (v/v) Methanol/Water solution containing 0.15 M KCl (to maintain constant ionic strength).
-
Titration: Titrate with standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.
-
Extrapolation: Repeat the titration at 40% and 30% Methanol. Plot the apparent pKa against the reciprocal of the dielectric constant to extrapolate the aqueous pKa.
Protocol B: In Vitro Metabolic Stability (HLM Intrinsic Clearance)
Because cyclopropylamine bioactivation forms reactive iminium ions that may not be detectable by standard LC-MS/MS without trapping agents, we measure parent drug depletion rather than metabolite formation to calculate intrinsic clearance ( CLint ).
Self-Validation: The assay includes a "minus-NADPH" control to rule out chemical instability, and high/low clearance control compounds (Verapamil and Warfarin) to validate the metabolic competence of the microsomes.
Self-validating in vitro metabolic stability workflow using HLM.
-
Incubation Mixture: Prepare a 1 µM solution of the cyclopropylamine test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add buffer instead of NADPH).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, remove a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage of parent compound versus time to determine the elimination rate constant ( k ). Calculate CLint using the formula: CLint=(k×V)/microsomal protein concentration .
Conclusion
The cyclopropylamine pharmacophore is far more than a simple structural spacer; it is a highly tunable, electronically distinct moiety that can drastically alter a drug's basicity, lipophilicity, and metabolic fate. By understanding the causality behind its orbital hybridization and ring strain, and by employing rigorous, self-validating analytical protocols, drug development professionals can successfully navigate its metabolic liabilities and harness its full therapeutic potential.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
Spectroscopic Elucidation of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine: A Technical Guide for Advanced Drug Development
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, a novel bicyclopropylamine with potential applications in medicinal chemistry. As a molecule featuring a sterically hindered primary amine on a complex, strained ring system, its unambiguous structural confirmation and stereochemical assignment are critical for drug development and regulatory compliance. This document outlines the core spectroscopic methodologies, from fundamental principles to advanced two-dimensional techniques, required for a complete structural elucidation. We will delve into the expected spectral characteristics based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), providing not just protocols, but the scientific rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for this and structurally related compounds.
Introduction: The Analytical Challenge of a Complex Bicyclopropylamine
The therapeutic potential of small molecules is intrinsically linked to their precise three-dimensional structure. In the case of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, the presence of two strained cyclopropane rings and a chiral center presents a significant analytical challenge. The unique electronic environment of the cyclopropyl groups and the conformational rigidity of the bicyclopropyl system profoundly influence the spectroscopic signature of the molecule.
This guide will systematically deconstruct the molecule's structure through the lens of modern spectroscopic techniques. We will explore how to leverage one- and two-dimensional NMR to map the proton and carbon framework, utilize IR spectroscopy to confirm key functional groups, and employ mass spectrometry to determine the molecular weight and fragmentation patterns. The overarching goal is to provide a self-validating system of analysis, where data from each technique corroborates the others, leading to an unassailable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[1][2] For 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, a suite of NMR experiments is necessary to assign all proton and carbon signals and to establish stereochemistry.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of the title compound is expected to be complex due to the presence of multiple, diastereotopic protons in the cyclopropyl rings. A key feature will be the significant upfield shift of the cyclopropyl protons, a consequence of the magnetic anisotropy of the cyclopropane ring.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| NH₂ | 1.0 - 2.5 | Broad singlet | Exchangeable protons, chemical shift is concentration and solvent dependent. |
| CH-NH₂ | ~2.5 | Multiplet | Deshielded by the adjacent nitrogen atom. |
| Cyclopropyl CH₂ (both rings) | 0.2 - 1.0 | Complex multiplets | Characteristic upfield shift due to ring anisotropy. Diastereotopic protons will exhibit complex splitting patterns.[3][4][5] |
| C-CH₃ (on cyclopropyl ring) | ~1.1 | Singlet | Methyl group on a quaternary carbon. |
| C-CH₃ (on second cyclopropyl ring) | ~1.2 | Singlet | Methyl group on a quaternary carbon. |
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The cyclopropyl carbons are expected to resonate at unusually high field (low ppm values).[6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-NH₂ | ~45-55 | Carbon attached to nitrogen is deshielded.[7][8] |
| Quaternary C (both) | ~20-30 | Sterically hindered quaternary carbons. |
| CH₂ (both rings) | ~5-15 | Highly shielded cyclopropyl methylene carbons.[6] |
| CH₃ (both) | ~15-25 | Typical range for methyl carbons. |
Advanced 2D NMR for Unambiguous Assignments
Given the complexity of the ¹H NMR spectrum, 2D NMR experiments are essential for definitive structural elucidation.[9][10]
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within each cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity between the two cyclopropyl rings and the attachment of the methyl groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][11] Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[11]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.[11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 30-degree pulse and a 2-5 second relaxation delay.[11]
-
2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments. Optimize acquisition and processing parameters for the specific instrument and sample.
Diagram 1: NMR Experimental Workflow
Caption: Workflow for the comprehensive NMR analysis of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][12][13] For the target compound, IR analysis will confirm the presence of the primary amine and the hydrocarbon framework.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, two bands | Asymmetric and symmetric stretching of the N-H bonds.[7][12][13] |
| C-H Stretch (Cyclopropyl) | ~3100 | Medium | C-H bonds on a strained ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | C-H bonds of the methyl and methylene groups. |
| N-H Bend (Primary Amine) | 1580 - 1650 | Medium | Scissoring vibration of the NH₂ group.[13] |
| C-N Stretch | 1020 - 1250 | Weak to Medium | Stretching of the carbon-nitrogen bond.[13][14] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a neat liquid film between two salt plates (NaCl or KBr) or as a KBr pellet if the hydrochloride salt is used.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis.[15][16]
Expected Fragmentation Pathways
As an amine, the molecule is expected to follow the "nitrogen rule," where a compound with an odd number of nitrogen atoms will have an odd molecular weight.[17] The primary fragmentation pathway for amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[15][17]
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Key predicted fragmentation pathways for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
Conclusion: A Multi-faceted Approach to Structural Certainty
The spectroscopic analysis of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a predictive framework based on established spectroscopic principles, the ultimate confirmation of the structure will rely on the careful acquisition and interpretation of experimental data. The methodologies outlined herein provide a robust pathway for researchers and drug development professionals to achieve an unambiguous structural elucidation, a critical step in advancing novel chemical entities from the laboratory to therapeutic applications.
References
- Benchchem. (n.d.). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane.
- Whitman College. (n.d.). GCMS Section 6.15.
- Future4200. (n.d.). Chapter 11 - Amines.
- National Institutes of Health. (n.d.). PubChem: Cyclopropylamine.
- PubMed. (2002). Spectroscopic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: molecular mechanism and CO(2) activation in the biosynthesis of ethylene.
- International Journal of Scientific & Technology Research. (2020). Spectroscopic And Theoretical Studies On [1,1'- Bicyclopropyl]-2-Octanoic Acid, 2'-Hexyl-, Methyl Ester.
- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
- National Institutes of Health. (n.d.). PubChem: Bicyclopropyl.
- ACS Publications. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene.
- PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
- NIST. (n.d.). 1,1'-Bicyclopropyl.
- ACS Publications. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
- NIST. (n.d.). 1,1'-Bicyclopropyl.
- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation.
- MDPI. (2014). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo).
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- ResearchGate. (n.d.). Scaled DFT Force Constants and Vibrational Spectrum of Cyclopropylamine.
- PMC. (n.d.). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction.
- University of Calgary. (n.d.). IR: amines.
- PMC. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.
- YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines.
- PubMed. (2006). Advanced NMR approaches for a detailed structure analysis of natural products.
- AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion.
- Michigan State University. (n.d.). Infrared Spectrometry.
- Illinois State University. (2015). Infrared Spectroscopy.
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion.
- Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives.
- ACS Publications. (n.d.). Vibrational spectra and conformations of cyclopropylamine.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
- PMC. (2026). The Evolving Landscape of NMR Structural Elucidation.
- PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
- PMC. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS.
- Infoscience. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes.
- PMC. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites.
- NextSDS. (n.d.). 2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride.
- PubMed. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids.
- Sapphire Bioscience. (n.d.). 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride.
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advanced NMR approaches for a detailed structure analysis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. future4200.com [future4200.com]
- 17. jove.com [jove.com]
The Bicyclopropyl Motif: A Technical Guide to Synthesis, Characterization, and Application
Abstract
The bicyclopropyl moiety, a unique structural element composed of two fused cyclopropane rings, has transitioned from a synthetic curiosity to a valuable building block in modern chemistry. Its inherent ring strain bestows upon it a distinct reactivity and a rigid, three-dimensional architecture that is increasingly exploited in the design of novel therapeutics and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and characterization of bicyclopropyl compounds. We delve into the causality behind synthetic strategies, provide detailed experimental protocols for key transformations and analytical techniques, and explore the applications that underscore the growing importance of this strained carbocycle.
The Allure of the Strained Bond: An Introduction to Bicyclopropyl Compounds
The story of bicyclopropyl compounds is one of harnessing molecular strain for chemical innovation. The cyclopropane ring, with its C-C-C bond angles compressed to 60° from the ideal 109.5°, possesses approximately 27.5 kcal/mol of ring strain.[1] This stored energy manifests in unique electronic properties and a heightened reactivity compared to its acyclic counterparts. When two such rings are fused, as in 1,1'-bicyclopropyl, the resulting molecule exhibits a fascinating interplay of these strained systems.
The bonding in cyclopropanes is often described using the Walsh model, which depicts the C-C bonds as having significant p-character, leading to properties that are intermediate between those of alkanes and alkenes.[1] This "pseudo-double-bond" character influences the molecule's conformation and its interactions with adjacent functional groups, making it a powerful tool for conformational constraint in drug design.[2] The shorter and stronger C-H bonds in cyclopropyl groups also contribute to increased metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]
This guide will navigate the key aspects of working with these intriguing molecules, from their construction to their detailed analysis and ultimate application.
Forging the Fused Rings: Synthetic Methodologies
The synthesis of bicyclopropyl derivatives requires strategies that can efficiently construct the strained bicyclic core. Methodologies have evolved from classical cyclopropanation reactions to more sophisticated transition-metal-catalyzed approaches.
The Kulinkovich Hydroxycyclopropanation: A Gateway to Bicyclopropyls
A cornerstone in the synthesis of bicyclopropyl precursors is the Kulinkovich reaction, which allows for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[4][5] These cyclopropanols are versatile intermediates that can be further elaborated to various bicyclopropyl compounds. The reaction proceeds through a titanacyclopropane intermediate that acts as a 1,2-dicarbanion equivalent.[4][5]
Diagram 1: The Kulinkovich Reaction Mechanism
Caption: Mechanism of the Kulinkovich reaction for cyclopropanol synthesis.
Synthesis of Bicyclopropylidene: A Key Building Block
Bicyclopropylidene, with its exocyclic double bond, is a highly reactive and synthetically valuable C6 building block.[6][7] A robust and scalable synthesis is crucial for its widespread use. A common and effective route involves a three-step sequence starting from methyl cyclopropanecarboxylate, as detailed in Organic Syntheses.[6]
Diagram 2: Synthetic Pathway to Bicyclopropylidene
Caption: A common three-step synthetic route to bicyclopropylidene.
The causality behind these steps lies in the strategic transformation of functional groups. The Kulinkovich reaction efficiently creates the bicyclopropyl core with a hydroxyl group, which is then converted to a good leaving group (bromide) to facilitate the final elimination step to form the double bond.
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions have opened new avenues for the functionalization of bicyclopropylidene. For example, the addition of silyl-element bonds across the double bond provides access to a variety of substituted bicyclopropyl and cyclopropylidenepropane derivatives.[8] These methods offer high levels of control and functional group tolerance.
Unveiling the Structure: Characterization Techniques
The characterization of bicyclopropyl compounds requires a combination of spectroscopic and crystallographic techniques. The strained nature of the rings gives rise to unique spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of bicyclopropyl derivatives.
-
¹H NMR: The protons on the cyclopropyl rings typically resonate in the upfield region of the spectrum, often between 0 and 1.5 ppm. The high symmetry of unsubstituted 1,1'-bicyclopropyl can lead to a simple spectrum. For bicyclopropylidene, the eight equivalent protons appear as a singlet around 1.17 ppm in CDCl₃.[6]
-
¹³C NMR: The carbon atoms of the cyclopropyl rings also exhibit characteristic upfield shifts. For bicyclopropylidene, the spiro carbon appears at approximately 2.8 ppm, while the olefinic carbons are found around 110.2 ppm.[6]
-
Coupling Constants (J-coupling): The vicinal (³JHH) and geminal (²JHH) coupling constants in cyclopropyl rings are highly dependent on the dihedral angle between the coupled protons.[9][10] Unlike in acyclic systems, cis vicinal couplings (typically 6-12 Hz) are often larger than trans vicinal couplings (typically 2-9 Hz).[9] This is a critical feature for determining the stereochemistry of substituted bicyclopropyl compounds.
Table 1: Representative NMR Data for Bicyclopropylidene [6]
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
| ¹H | 1.17 (s, 8H) | CDCl₃ |
| ¹³C | 2.8 (CH₂) | CDCl₃ |
| ¹³C | 110.2 (C=C) | CDCl₃ |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and conformational preferences in the solid state.[11] For bicyclopropyl, X-ray analysis has revealed that in the crystalline state, the molecule adopts a trans conformation.[1] This contrasts with the gas phase, where both trans and gauche conformers are present.[1]
Table 2: Key Crystallographic Data for 1,1'-Bicyclopropyl [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| Conformation in Crystal | trans |
| Central C-C Bond Length | 1.487 Å |
| Average Cyclopropyl C-C Bond Length | 1.506 Å |
The shorter central C-C bond compared to a typical alkane C-C bond reflects the increased s-character of the bonding orbitals due to ring strain.
Experimental Protocols
The following protocols are representative examples for the synthesis and characterization of bicyclopropyl compounds.
Protocol: Synthesis of Bicyclopropylidene[6]
Step A: Synthesis of 1-Cyclopropylcyclopropanol
-
To a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge under a nitrogen atmosphere:
-
120.2 g (1.2 mol) of methyl cyclopropanecarboxylate
-
85.3 g (0.30 mol) of titanium(IV) isopropoxide
-
1.45 L of anhydrous diethyl ether
-
-
Cool the mixture and add 840 mL (2.52 mol) of a 3 M solution of ethylmagnesium bromide in diethyl ether dropwise over 4 hours, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Cool the reaction to -5°C and quench by the careful addition of 1.56 L of ice-cold 10% aqueous sulfuric acid.
-
Extract the aqueous phase with diethyl ether, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-cyclopropylcyclopropanol, which is used in the next step without further purification.
Step B: Synthesis of 1-Bromo-1-cyclopropylcyclopropane
-
In a well-ventilated hood, charge a 2-L, three-necked flask with triphenylphosphine and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -15°C and add 199 g (1.25 mol) of bromine dropwise over 30 minutes.
-
Add a mixture of 116 g (1.18 mol) of 1-cyclopropylcyclopropanol and 93.5 g (1.18 mol) of anhydrous pyridine dropwise over 2 hours at -15°C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent. Purify the crude product by distillation under reduced pressure.
Step C: Synthesis of Bicyclopropylidene
-
To a 2-L, three-necked flask, add 109 g (0.971 mol) of potassium tert-butoxide and 1 L of dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.
-
Add 105 g (0.65 mol) of 1-bromo-1-cyclopropylcyclopropane dropwise over 2 hours, maintaining the temperature between 20-25°C.
-
Stir the mixture for 24 hours at room temperature.
-
Isolate the volatile product by bulb-to-bulb distillation under reduced pressure into a cold trap.
-
Wash the contents of the cold trap with ice-cold water and dry over molecular sieves to yield bicyclopropylidene.
Protocol: Single-Crystal X-ray Diffraction Analysis[11]
-
Crystal Growth: Grow single crystals of the bicyclopropyl compound of interest. For low-melting solids like bicyclopropyl itself (m.p. -83°C), this requires in-situ crystallization on the diffractometer at low temperatures.[1]
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Applications in Drug Discovery and Beyond
The unique structural and electronic properties of the bicyclopropyl motif have made it an attractive component in medicinal chemistry and materials science.
A Scaffold for Novel Therapeutics
The rigid nature of the bicyclopropyl group can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.[2] It is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl groups, to improve a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[12]
While specific examples of FDA-approved drugs containing a bicyclopropyl core are less common than those with a single cyclopropyl ring, the principles of its utility are well-established. The cyclopropyl group itself is present in numerous approved drugs, where it enhances metabolic stability and modulates physicochemical properties.[2][3][12] Bicyclopropyl derivatives are being actively investigated in drug discovery programs for various therapeutic areas, including as potential antiviral agents.[12][13]
Diagram 3: Role of Bicyclopropyl Group in Drug Design
Caption: The influence of bicyclopropyl properties on drug design strategies.
A Versatile Synthetic Intermediate
Beyond its direct incorporation into bioactive molecules, bicyclopropylidene serves as a versatile starting material for the synthesis of more complex molecular architectures, including spirocycles and polycyclic systems that are challenging to access through other means.[7][14] Its high reactivity towards cycloaddition reactions makes it a powerful tool for generating molecular diversity.[6]
Conclusion and Future Outlook
The discovery and characterization of bicyclopropyl compounds have unveiled a fascinating area of chemistry driven by the unique properties of strained rings. The synthetic methodologies, particularly those for the key intermediate bicyclopropylidene, are now well-established, enabling broader exploration of their chemistry. Detailed characterization through NMR and X-ray crystallography has provided a deep understanding of their structure and conformation, which is crucial for their rational application.
As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the bicyclopropyl motif is poised for even greater prominence. Its ability to impart desirable physicochemical properties while offering a rigid and well-defined geometry makes it an invaluable tool for medicinal chemists. Future research will likely focus on the development of new asymmetric syntheses of functionalized bicyclopropyl derivatives and their application in the synthesis of complex natural products and novel therapeutic agents.
References
-
de Meijere, A.; Kozhushkov, S. I.; Späth, T. Bicyclopropylidene. Org. Synth.2002 , 78, 142. [Link]
-
Eraker, J.; Rømming, C. The Crystal Structure of Bicyclopropyl. Acta Chem. Scand.1967 , 21, 2721-2726. [Link]
- Teva Pharmaceutical Industries, Ltd. Novel processes for the synthesis of cyclopropyl compounds. WO2005051904A2, June 9, 2005.
-
Pohlmann, T.; de Meijere, A. Cyclopropyl Building Blocks for Organic Synthesis. Part 63. Palladium-Catalyzed Additions of Silyl-Element Bonds to Bicyclopropylidene — A New Access to Bicyclopropyl and Functionally Substituted Cyclopropylidenepropane Derivatives. Org. Lett.2000 , 2 (24), 3877–3879. [Link]
-
Beni, S., et al. Solving the puzzle of 2-hydroxypropyl β-cyclodextrin: Detailed assignment of the substituent distribution by NMR spectroscopy. Carbohydr. Polym.2024 , 338, 122167. [Link]
-
Warren, G. L., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opin. Drug Discov.2012 , 7 (10), 967-980. [Link]
-
Melchiorre, P., et al. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chem. Commun.2021 , 57, 1245-1248. [Link]
-
Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update, 2020. [Link]
-
Mayr, H., et al. Reactivity of electrophilic cyclopropanes. Pure Appl. Chem.2016 , 88 (5), 447-457. [Link]
-
de Meijere, A., et al. Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Eur. J. Org. Chem.2004 , 2004 (18), 3829-3839. [Link]
-
Reagent Blue. Coupling Constant in Cyclopropanes and Alkenes. YouTube, 2020. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
Mayr, H., et al. Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 2023 , 95(7), 647-661. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
Bringmann, G., et al. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia2006 , 60 (11), 743-752. [Link]
-
Hughes, C. E., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Mol. Pharmaceutics2022 , 19 (6), 1794-1807. [Link]
- Moorman, A. E., et al. Novel processes for the synthesis of cyclopropyl compounds. WO 2005/051904 A2.
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs, 2021. [Link]
-
Gathungu, R. M., et al. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules2017 , 22 (10), 1693. [Link]
-
Hill, R. A., et al. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Future Med. Chem.2015 , 7 (16), 2065-2088. [Link]
-
LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Eitzinger, A., et al. Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry2023 , 95(7), 647-661. [Link]
-
Tu, Y.-Q., et al. Deconstructive and Divergent Synthesis of Bioactive Natural Products. Encyclopedia2023 , 3 (3), 1017-1029. [Link]
-
Guzei, I. A. Small Molecule X-Ray Crystallography, Theory and Workflow. Crystals2021 , 11 (12), 1509. [Link]
-
NROChemistry. Kulinkovich Reaction. YouTube, 2022. [Link]
-
ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link]
-
Bräuniger, T., et al. 27Al NMR spectroscopic and DFT computational study of the quadrupole coupling of aluminium in two polymorphs of the complex aluminium hydride CsAlH4. arXiv, 2024 . [Link]
-
Nalewajski, R. F. Understanding Electronic Structure and Chemical Reactivity: Quantum-Information Perspective. Entropy2019 , 21 (4), 343. [Link]
-
Kumar, K., et al. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules2017 , 22 (5), 813. [Link]
-
Wlodawer, A., et al. x Ray crystallography. Br. Med. J.1997 , 314 (7097), 1803-1806. [Link]
-
O'Connor, S. E., et al. Enzymes and Natural Products : The Interactive Cycle from Biosynthesis to Precision Discovery. Nat. Prod. Bioprospect.2023 , 13, 43. [Link]
-
de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem.2012 , 8, 2098-2102. [Link]
-
ACD/Labs. 1H Coupling in Proton NMR. [Link]
-
Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Org. Synth.2021 , 98, 430-445. [Link]
-
Mizukoshi, Y., et al. Current NMR Techniques for Structure-Based Drug Discovery. Int. J. Mol. Sci.2020 , 21 (6), 2139. [Link]
-
Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. encyclopedia.pub [encyclopedia.pub]
CAS number and IUPAC name for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
An In-depth Technical Guide to 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine: A Novel Scaffold for Drug Discovery
Abstract
The confluence of strained ring systems and reactive functional groups presents a fertile ground for the discovery of novel chemical entities with significant therapeutic potential. This guide provides a comprehensive technical overview of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, a unique molecule featuring a bicyclopropyl scaffold. We will delve into its fundamental chemical identifiers, explore plausible synthetic strategies grounded in modern organic chemistry, and analyze its inherent reactivity. The narrative is framed from the perspective of its potential applications in medicinal chemistry, where the cyclopropyl moiety is increasingly recognized as a valuable tool for modulating physicochemical and pharmacological properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of complex cyclopropylamines.
The Cyclopropyl Moiety: A Privileged Scaffold in Modern Drug Discovery
The cyclopropane ring, once viewed as a mere chemical curiosity, is now an established and highly valued architectural element in drug design.[1] Its incorporation into small molecule drugs has seen a significant rise, with numerous FDA-approved pharmaceuticals featuring this three-membered carbocycle.[1][2] The appeal of the cyclopropyl group is multifaceted. Its rigid, planar structure can serve as a conformationally constrained linker, locking a molecule into a bioactive conformation and reducing the entropic penalty of binding to a biological target.
Furthermore, the unique electronic nature of cyclopropane C-C bonds, which possess significant p-character, allows the ring to act as a bioisosteric replacement for alkenes or phenyl rings, often with improved metabolic stability.[1] The introduction of a cyclopropyl group can block sites of metabolism, enhance membrane permeability, and fine-tune potency and selectivity. When combined with a primary amine, as in the case of cyclopropylamines, the resulting scaffold becomes a versatile building block for a vast array of biologically active compounds, from enzyme inhibitors to central nervous system agents.[3][4] The molecule 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine represents a structurally complex iteration of this class, offering multiple stereocenters and a unique spatial arrangement of atoms that is of considerable interest for exploring novel chemical space.
Core Compound Identifiers and Physicochemical Properties
Precise identification is the bedrock of chemical research. The fundamental properties of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine | N/A |
| CAS Number | 2172082-20-9 (for hydrochloride salt) | [5][6] |
| Molecular Formula | C₈H₁₅N (free base) / C₈H₁₆ClN (HCl salt) | [6] |
| Molecular Weight | 125.22 g/mol (free base) / 161.7 g/mol (HCl salt) | [6] |
| Canonical SMILES | CC1(C2(CC2)N)CC1C | N/A |
Synthesis and Mechanistic Considerations
The synthesis of densely substituted cyclopropylamines is a significant challenge in organic chemistry, requiring precise control over stereochemistry. While a specific, published route for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine was not identified, we can infer plausible synthetic strategies based on established methodologies for constructing aminocyclopropanes.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the cyclopropanation of a suitable olefin precursor. Methodologies such as the Simmons-Smith reaction or transition-metal-catalyzed carbene transfer from diazo compounds are powerful tools for forming cyclopropane rings.[2][7] Given the substitution pattern, a multi-step synthesis would be necessary. One potential pathway could involve the cyclopropanation of a substituted methylenecyclopropane, followed by functional group manipulation to install the amine.
The Kulinkovich reaction and its derivatives have greatly facilitated the synthesis of cyclopropylamines from amides or nitriles, offering another viable strategic avenue.[7] These methods often proceed through titanacyclopropane intermediates and provide efficient access to the core cyclopropylamine structure.
Caption: Conceptual retrosynthetic and forward synthesis workflow.
Mechanistic Insights: The Role of Radical Intermediates
Recent advances in synthetic methodology have highlighted the importance of radical-mediated pathways for the formation and transformation of cyclopropylamines.[8] Electrochemical methods, for instance, can generate nitrogen-centered radicals from primary amines, which can then participate in cyclization reactions.[9] Similarly, photoredox catalysis has enabled novel [3+2] cycloaddition reactions of N-aryl cyclopropylamines.[10][11] These reactions often proceed through a Single Electron Transfer (SET) mechanism, where the cyclopropylamine is oxidized to a radical cation. This intermediate can then undergo ring-opening, providing a three-carbon synthon for cycloadditions. Understanding these radical pathways is crucial for designing new reactions and for predicting potential side products.
Chemical Reactivity and Applications in Drug Development
The unique structure of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine imparts a distinct reactivity profile and suggests several applications in medicinal chemistry.
Reactivity Profile: Strain as a Synthetic Lever
The combination of a primary amine and two strained cyclopropane rings is a potent source of chemical reactivity.[7] The nitrogen atom can act as an electron donor, facilitating the opening of an adjacent cyclopropane ring under appropriate conditions (e.g., via oxidation or Lewis acid activation). This ring-opening can be a powerful synthetic transformation, allowing the bicyclopropyl system to be converted into larger, functionalized ring systems like cyclopentylamines.[9][10] This latent reactivity makes the molecule a versatile intermediate for accessing diverse molecular scaffolds.
Role in Medicinal Chemistry
In drug design, the bicyclopropyl motif can serve several strategic purposes.
-
Metabolic Blocker: The quaternary carbon centers are sterically hindered and lack C-H bonds, making them resistant to oxidative metabolism by cytochrome P450 enzymes. Placing this group at a known site of metabolic liability in a drug candidate could significantly improve its pharmacokinetic profile.
-
Bioisosteric Replacement: The rigid, three-dimensional nature of the scaffold can mimic other chemical groups, such as a tert-butyl or a gem-dimethyl group, but with a distinct vectoral projection of its substituents. This allows for fine-tuning of steric interactions within a binding pocket.
-
Novel Pharmacophore: The specific spatial arrangement of the amine and methyl groups creates a unique pharmacophore that may enable selective interactions with novel biological targets. Cyclopropylamine derivatives have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), an important target in oncology and CNS disorders, highlighting the therapeutic potential of this chemical class.[3]
Caption: Strategic roles of the title compound in drug design.
Exemplary Experimental Protocol: Asymmetric [3+2] Photocycloaddition
To illustrate the practical application of related chemistries, this section provides a detailed, exemplary protocol for an asymmetric [3+2] photocycloaddition, adapted from methodologies developed for N-aryl cyclopropylamines.[10] This protocol serves as a template for how such reactive intermediates can be utilized in complex molecule synthesis.
Reaction: Asymmetric [3+2] Photocycloaddition of an N-Aryl Cyclopropylamine with an Olefin.
Objective: To synthesize an enantioenriched cyclopentylamine derivative.
Materials:
-
N-Aryl cyclopropylamine (1.0 equiv)
-
Olefinic partner (e.g., 3-methylene-isoindolin-1-one) (1.2 equiv)
-
Photoredox catalyst (e.g., fac-Ir(ppy)₃) (1 mol%)
-
Chiral H-bond donor catalyst (e.g., chiral thiourea) (5 mol%)
-
Degassed solvent (e.g., Dichloromethane, 0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (450 nm)
Procedure:
-
Reactor Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-aryl cyclopropylamine (0.2 mmol, 1.0 equiv), the olefin (0.24 mmol, 1.2 equiv), the photoredox catalyst (0.002 mmol, 1 mol%), and the chiral catalyst (0.01 mmol, 5 mol%).
-
Inerting: Seal the tube with a septum, and purge with dry nitrogen or argon for 15 minutes.
-
Solvent Addition: Add degassed dichloromethane (2.0 mL) via syringe. The resulting mixture should be a homogeneous solution.
-
Photoreaction: Place the reaction tube approximately 5 cm from a blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction temperature at approximately 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting cyclopropylamine is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclopentylamine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
Causality and Validation: The use of a photoredox catalyst initiates the SET process, while the chiral H-bond donor catalyst is crucial for controlling the stereochemical outcome of the radical addition step, thereby ensuring high enantioselectivity.[10] The protocol is self-validating through rigorous monitoring and final characterization, confirming the structure, purity, and stereochemical integrity of the product.
Conclusion and Future Outlook
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine is a structurally intriguing molecule that embodies the principles of modern medicinal chemistry. Its complex, rigid scaffold offers a unique tool for probing biological systems and for engineering molecules with improved drug-like properties. While its direct synthesis and applications are yet to be widely published, the rich chemistry of the broader cyclopropylamine class provides a strong foundation for its future exploration.
Future research should focus on developing efficient and stereoselective synthetic routes to this and related bicyclopropylamines. Elucidation of their reactivity, particularly in ring-opening and cycloaddition reactions, will unlock their full potential as versatile synthetic intermediates. Ultimately, the incorporation of this novel scaffold into screening libraries for drug discovery programs may lead to the identification of next-generation therapeutics with novel mechanisms of action and superior pharmacological profiles.
References
- Chen, J., et al. (2026). Recent Advances in the High-Value Conversion of Alkenes Induced by Electrochemistry. MDPI.
- NextSDS. (n.d.). 2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride. NextSDS.
- ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate.
- Yao, D., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science.
- Gandon, V., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv.
- Sapphire Bioscience. (n.d.). 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride. Sapphire Bioscience.
- Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- Matsumoto, S., et al. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. nextsds.com [nextsds.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
literature review of substituted cyclopropan-1-amine synthesis
An In-depth Technical Guide to the Synthesis of Substituted Cyclopropan-1-amines
Authored by a Senior Application Scientist
Foreword: The Enduring Value of a Strained Ring in Modern Chemistry
The cyclopropylamine motif, a seemingly simple three-membered carbocycle fused to a nitrogen atom, represents a cornerstone of modern medicinal chemistry and drug development.[1] Its unique structural and electronic properties—a blend of conformational rigidity, metabolic stability, and the ability to act as a versatile synthetic intermediate—have cemented its status as a privileged scaffold.[2][3][4] Molecules incorporating this moiety are found in a wide array of therapeutic agents, from the antiviral drug Simeprevir and the antibiotic Ciprofloxacin to enzyme inhibitors like Tranylcypromine.[2][4] The inherent ring strain of the cyclopropane ring not only pre-organizes molecular conformations for enhanced receptor binding but also provides unique metabolic profiles, often protecting adjacent groups from enzymatic degradation.[4][5]
This guide provides an in-depth exploration of the core synthetic strategies for accessing substituted cyclopropan-1-amines. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices, the nuances of reaction mechanisms, and the practical considerations for implementation in a laboratory setting. We will delve into the most robust and innovative methodologies, from classical rearrangements to modern transition-metal-catalyzed approaches, providing field-proven insights to empower your synthetic endeavors.
Section 1: Foundational Strategies: Building Upon a Pre-existing Cyclopropane Core
The most traditional approaches to cyclopropylamine synthesis begin with a pre-formed cyclopropane ring, subsequently installing the amine functionality. While sometimes requiring more steps than convergent strategies, these methods are reliable and benefit from the wide availability of substituted cyclopropanecarboxylic acids.
The Curtius Rearrangement: A Classic and Reliable Transformation
The Curtius rearrangement is a robust and widely used method for converting cyclopropanecarboxylic acids into the corresponding primary cyclopropylamines.[3][6] The reaction proceeds through the thermal decomposition of a cyclopropyl acyl azide to an isocyanate intermediate, which is then hydrolyzed to yield the amine.[7] A key advantage of this method is its complete retention of stereochemistry at the cyclopropane ring, making it invaluable for the synthesis of stereochemically defined targets.[7]
The primary expertise in executing a successful Curtius rearrangement lies in the safe and efficient generation of the acyl azide intermediate. This is typically achieved by treating the corresponding carboxylic acid with an azide source, such as sodium azide in the presence of an activating agent (e.g., ethyl chloroformate) or more modern reagents like diphenylphosphoryl azide (DPPA).
Reaction Mechanism: Curtius Rearrangement
The mechanism involves the formation of an acyl azide, which upon heating, loses dinitrogen gas to form a highly reactive acyl nitrene. This nitrene undergoes a concerted rearrangement to an isocyanate, which can be trapped with various nucleophiles. For the synthesis of the parent amine, hydrolysis (acidic or basic) is employed.
Caption: Mechanism of the Curtius Rearrangement for Cyclopropylamine Synthesis.
Experimental Protocol: Synthesis of cis-2-Phenylcyclopropylamine via Curtius Rearrangement
This protocol is adapted from the synthesis reported by Weinstock in 1961, a classic example of this transformation.[7]
Materials:
-
cis-2-Phenylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Toluene, Acetone, Water (all anhydrous where appropriate)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve cis-2-phenylcyclopropanecarboxylic acid (1.0 eq) in an excess of thionyl chloride. Heat the mixture at reflux for 2 hours. Expert Insight: This step converts the carboxylic acid to the more reactive acyl chloride. The excess thionyl chloride can be removed under reduced pressure, but co-evaporation with toluene ensures its complete removal.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone. In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution. Stir the resulting biphasic mixture vigorously at 0°C for 3 hours. Causality: The reaction is run at low temperature to safely control the formation of the potentially explosive acyl azide.
-
Rearrangement to Isocyanate: Carefully extract the acetone layer. Dry the organic phase over anhydrous sodium sulfate, filter, and transfer to a new flask containing an equal volume of dry toluene. Heat the solution to reflux. The rearrangement will proceed with the evolution of nitrogen gas. Continue heating for 1-2 hours after gas evolution ceases. Trustworthiness: The completion of the reaction is visually confirmed by the cessation of N₂ evolution. This provides a self-validating checkpoint.
-
Hydrolysis to Amine: Cool the reaction mixture to room temperature. Add concentrated HCl (4.0 eq) and heat the mixture at reflux for 4 hours to hydrolyze the isocyanate.
-
Workup and Isolation: After cooling, basify the aqueous layer with a concentrated NaOH solution until pH > 12. Extract the aqueous phase with diethyl ether (3x). Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude cis-2-phenylcyclopropylamine. Further purification can be achieved by distillation or chromatography.
Section 2: Convergent Strategies: Concurrent Formation of the Cyclopropane Ring and C-N Bond
Modern synthetic chemistry often favors convergent approaches that construct the core scaffold in fewer steps. These methods typically involve the reaction of an alkene precursor with a reagent that provides both the third carbon of the cyclopropane ring and the nitrogen functionality, or a precursor thereof.
Titanium-Mediated Cyclopropanation: The Kulinkovich-de Meijere Reaction
A powerful method for synthesizing N,N-dialkylcyclopropylamines is the Kulinkovich-de Meijere reaction.[3][8] This reaction involves the treatment of an N,N-dialkylamide with a Grignard reagent (typically EtMgX or other alkylmagnesium halides) in the presence of a stoichiometric amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄.[8][9] This process generates a reactive titanacyclopropane intermediate which then reacts with the amide to form the cyclopropylamine product.
Reaction Mechanism: Kulinkovich-de Meijere Reaction
The generally accepted mechanism begins with the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent to form a dialkyltitanium species. This species undergoes β-hydride elimination followed by reductive elimination to form the key titanacyclopropane intermediate. The amide carbonyl group then inserts into a titanium-carbon bond of the titanacyclopropane, forming an oxatitanacyclopentane. Unlike the analogous reaction with esters (the standard Kulinkovich reaction), the dialkylamino group is a poor leaving group. Instead, the ring opens to an iminium-titanium oxide inner salt, which then cyclizes to deliver the final cyclopropylamine product.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
Navigating the Procurement and Quality Control of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine: A Technical Guide for Researchers
Introduction: The Significance of a Structurally Complex Cyclopropylamine
In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds with unique three-dimensional architectures is insatiable. Among these, substituted cyclopropylamines have garnered significant attention due to their presence in a variety of biologically active molecules. The strained cyclopropyl ring, when appropriately substituted, can impart favorable physicochemical properties, such as metabolic stability and conformational rigidity, which are highly sought after in the design of new therapeutic agents. 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, a molecule characterized by its intricate stereochemistry and densely functionalized core, represents a compelling building block for medicinal chemists. Its procurement and rigorous quality assessment are paramount to the success of research and development programs that rely on this unique chemical entity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and validating the quality of this specialized compound.
Part 1: Identifying and Evaluating Potential Suppliers
The acquisition of a non-standard chemical like 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, often available as its hydrochloride salt, presents a more complex challenge than sourcing common laboratory reagents. The supply chain for such specialized molecules is typically bifurcated into two main channels: direct-from-stock suppliers of research chemicals and custom synthesis providers.
Direct-from-Stock Suppliers
For researchers requiring smaller quantities for initial screening or proof-of-concept studies, a direct-from-stock supplier is often the most expedient option. A known supplier for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride is Sapphire Bioscience , which distributes products from Biosynth® .[1] Key identifying information for this product includes:
| Parameter | Value |
| Chemical Name | 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride |
| CAS Number | 2172082-20-9 |
When evaluating a direct-from-stock supplier, it is crucial to request a comprehensive Certificate of Analysis (CoA) for the specific lot being purchased. This document should provide empirical data on the compound's identity, purity, and any measured physical properties.
Custom Synthesis and Contract Research Organizations (CROs)
Key Considerations When Selecting a Custom Synthesis Partner:
-
Expertise in Complex Synthesis: The synthesis of highly substituted cyclopropylamines can be challenging. Look for a partner with demonstrated experience in small-ring chemistry and stereoselective synthesis.
-
Scalability: Ensure the provider has the infrastructure and expertise to scale up the synthesis to meet future demands.
-
Analytical Capabilities: A reliable partner will have a robust suite of in-house analytical instrumentation to ensure the quality and purity of the final product.
-
Transparency and Communication: A collaborative relationship with open communication is essential for the success of a custom synthesis project.
A Curated List of Potential Custom Synthesis Providers:
| Supplier | Key Strengths |
| Quadrivalent Labs | Specializes in custom chemical synthesis for pharmaceutical and agrochemical clients, with a focus on novel route design and kilogram-scale production. |
| Enamine | Offers a wide range of organic synthesis services from milligram to kilogram scale, with expertise in multi-step and asymmetric synthesis. |
| Biocompare | A platform that connects researchers with various custom synthesis service providers, including those with expertise in chiral synthesis and radiolabeling. |
| ChiroBlock | Focuses on the custom synthesis of complex and commercially unavailable compounds, with services including route scouting and optimization. |
| ADKL Labs | Provides custom synthesis services with a strong emphasis on structural elucidation and impurity characterization using a variety of analytical techniques. |
The following diagram illustrates the decision-making process for sourcing this specialized compound:
Caption: Decision workflow for sourcing the target compound.
Part 2: A Framework for Rigorous Quality Control
Given the structural complexity and potential for multiple stereoisomers, a comprehensive quality control (QC) strategy is non-negotiable. The following analytical techniques form the cornerstone of a robust QC protocol for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine and its salts.
Structural Verification and Purity Assessment
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the multiple cyclopropyl and methyl groups. Key features to look for include:
-
Distinct signals for the two methyl groups.
-
A complex multiplet pattern for the cyclopropyl protons. The diastereotopic nature of the methylene protons on the cyclopropane rings will lead to complex splitting patterns.
-
A signal corresponding to the amine proton, which may be broad and its chemical shift dependent on the solvent and concentration. For the hydrochloride salt, this signal will be shifted downfield.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Expected signals include those for the methyl carbons, the cyclopropyl carbons (both CH and CH₂), and the quaternary carbons.
Exemplary ¹H NMR Data for a Related Compound (trans-2-Phenylcyclopropylamine): While a specific spectrum for the title compound is not publicly available, data from structurally related compounds like trans-2-phenylcyclopropylamine can provide insights into the expected regions for cyclopropyl proton signals.[2][3]
2.1.2 Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound and can provide valuable structural information through fragmentation patterns.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are ideal for determining the molecular weight of the free base or the cation of the hydrochloride salt. The expected [M+H]⁺ ion for the free base (C₈H₁₅N) would be at m/z 126.2.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the free base, which is expected to be volatile, GC-MS can be a powerful tool for both purity assessment and structural confirmation. The electron ionization (EI) mass spectrum will show characteristic fragmentation patterns of the cyclopropylamine moiety.[4][5][6]
Protocol for GC-MS Analysis of Primary Amines:
-
Sample Preparation: If starting with the hydrochloride salt, it must be neutralized to the free base and extracted into a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
GC Column: A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point.
-
Injector: Use a split/splitless injector, with the temperature set appropriately to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute the compound and any potential impurities.
-
MS Detector: The mass spectrometer should be operated in full scan mode to obtain the complete mass spectrum of the eluting peaks.
Chiral Purity Analysis
Due to the presence of multiple stereocenters, the analysis of chiral purity is of paramount importance, especially in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[7]
Developing a Chiral HPLC Method:
-
Column Selection: The choice of CSP is critical and often empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good first choice for screening as they have broad applicability.[8][9]
-
Mobile Phase Screening: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with a buffer) conditions should be screened. For amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase mode, or the use of a buffered mobile phase in reversed-phase mode, is often necessary to achieve good peak shape.
-
Detection: UV detection is typically suitable if the molecule contains a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, derivatization with a UV-active agent can be employed.
The following diagram outlines the workflow for the comprehensive analytical validation of the target compound:
Caption: Analytical workflow for quality control and batch release.
Conclusion
The successful integration of novel building blocks like 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine into drug discovery programs hinges on a reliable supply chain and a rigorous, multi-faceted analytical quality control strategy. By carefully selecting suppliers, whether direct-from-stock or custom synthesis providers, and implementing a comprehensive analytical testing protocol encompassing NMR, mass spectrometry, and chiral HPLC, researchers can ensure the identity, purity, and stereochemical integrity of this valuable compound. This diligence at the outset is a critical investment in the generation of reliable and reproducible scientific data, ultimately accelerating the path to new therapeutic discoveries.
References
-
Tranylcypromine hydrochloride | C9H12ClN | CID 2723716. PubChem. Available at: [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Available at: [Link]
-
CYCLOPROPYLAMINE For Synthesis. Loba Chemie. Available at: [Link]
-
Certificate of analysis - Cyclopropylamine, 98+%. Thermo Fisher Scientific. Available at: [Link]
-
(+)-Tranylcypromine | C9H11N | CID 26070. PubChem. Available at: [Link]
-
Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. Available at: [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Available at: [Link]
-
Cyclopropylamine. NIST WebBook. Available at: [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Available at: [Link]
-
Chiral High Performance Liquid Chromatography: Review. IJPPR. Available at: [Link]
-
Cyclopropylamine. NIST WebBook. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Cyclopropylamine. NIST WebBook. Available at: [Link]
-
Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry. Available at: [Link]
-
Cyclopropylamine | C3H7N | CID 69828. PubChem. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. cernobioscience.com [cernobioscience.com]
- 6. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine in Medicinal Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications and experimental protocols related to the novel chemical entity, 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine . While specific peer-reviewed data on this exact molecule is emerging, its structural features, particularly the bicyclopropylamine motif, position it as a compound of significant interest in modern medicinal chemistry. Drawing upon established principles of cyclopropylamine chemistry and structure-activity relationship (SAR) studies of related compounds, this guide outlines its likely utility as a modulator of epigenetic targets, with a primary focus on Lysine-Specific Demethylase 1 (LSD1). Detailed protocols for its synthesis, characterization, and in vitro evaluation are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Value of the Bicyclopropylamine Scaffold
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, prized for its ability to confer a unique combination of conformational rigidity, metabolic stability, and enhanced potency.[1] The inherent ring strain of approximately 27.5 kcal/mol endows it with distinct electronic and steric properties.[1] The bicyclopropylamine scaffold, as exemplified by 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, further elaborates on these advantages. The gem-dimethyl substitution on one cyclopropane ring and the additional methyl group on the second can provide steric shielding, potentially influencing metabolic stability and target engagement.
The primary amine functionality is a key pharmacophoric element, capable of forming crucial interactions with biological targets. In the context of enzyme inhibition, particularly for oxidoreductases, the cyclopropylamine moiety can act as a mechanism-based inactivator. This guide will focus on the most probable application of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine as a novel scaffold for the development of LSD1 inhibitors.
Primary Application: A Novel Scaffold for Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9).[2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[2]
A prominent class of LSD1 inhibitors is based on the trans-2-phenylcyclopropylamine (TCP) scaffold, the core structure of the antidepressant drug tranylcypromine.[2] These compounds act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor.[2] Structure-activity relationship (SAR) studies have revealed that modifications to the cyclopropylamine core can significantly impact potency and selectivity.[3][4] The bicyclopropylamine motif of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine represents a novel exploration of this chemical space, potentially offering improved pharmacokinetic properties or a distinct target interaction profile.
Proposed Mechanism of Action
It is hypothesized that 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine will act as a mechanism-based inactivator of LSD1. The proposed mechanism involves the oxidative activation of the cyclopropylamine by the FAD cofactor within the enzyme's active site, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.
Caption: Proposed mechanism of LSD1 inactivation.
Synthetic Protocols
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the cyclopropylamine from a suitable precursor, such as a nitrile or an amide, which in turn could be constructed from commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Protocol: Synthesis via Modified Kulinkovich-de Meijere Reaction
This protocol describes a hypothetical but chemically sound approach. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Materials:
-
1-Methylcyclopropanecarbonitrile
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclopropanecarbonitrile (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.
-
After 15 minutes, add a solution of ethylmagnesium bromide in THF (2.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The compound is commercially available as a hydrochloride salt (CAS 2172082-20-9) which can be used as a reference standard.[8][9]
In Vitro Evaluation Protocols
The following protocols are designed to assess the potential of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine as an LSD1 inhibitor.
LSD1 Enzymatic Assay
Objective: To determine the in vitro potency (IC₅₀) of the test compound against recombinant human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Formaldehyde dehydrogenase
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well microplate, add the assay buffer, H3K4me2 substrate, Amplex Red reagent, HRP, and formaldehyde dehydrogenase.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding the LSD1 enzyme.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.
Cellular Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the test compound on a cancer cell line known to be sensitive to LSD1 inhibition (e.g., a human AML cell line).
Materials:
-
Human acute myeloid leukemia (AML) cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation
| Parameter | Expected Outcome | Significance |
| LSD1 IC₅₀ | Low nanomolar to micromolar range | Indicates direct enzymatic inhibition potency. |
| AML Cell GI₅₀ | Potent inhibition of cell proliferation | Demonstrates cellular activity and potential as an anti-cancer agent. |
| Metabolic Stability | Moderate to high stability in liver microsomes | Suggests favorable pharmacokinetic properties. |
Conclusion and Future Directions
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine represents a novel and intriguing scaffold for medicinal chemistry exploration. Based on the well-established role of cyclopropylamines as LSD1 inhibitors, this compound holds significant promise as a starting point for the development of new epigenetic modulators for the treatment of cancer and other diseases. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this and related bicyclopropylamine derivatives. Further studies should focus on elucidating the detailed structure-activity relationships, optimizing the ADME properties, and evaluating the in vivo efficacy of this promising new class of compounds.
References
-
Davenport Research Laboratories, Department of Chemistry, University of Toronto. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
- Miyamura, S., Araki, M., Ota, Y., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. DOI: 10.1039/c6ob01483f.
- Zhou, C., Wu, F., Lu, L., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE, 12(2), e0170301. DOI: 10.1371/journal.pone.0170301.
-
Miyamura, S., Araki, M., Ota, Y., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Waseda University. Retrieved from [Link]
-
TSpace. (n.d.). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. Retrieved from [Link]
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. SciSpace. DOI: 10.1371/JOURNAL.PONE.0170301.
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
- Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). Retrieved from a general thesis on cyclopropylamine synthesis.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]
- Maresca, A., et al. (2010). Diastereoselective access to trans-2-substituted cyclopentylamines. PubMed. DOI: 10.1021/ol102436q.
- Vallgårda, J., et al. (n.d.). trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. Journal of Medicinal Chemistry.
- Diastereoselective Access to trans -2-Substituted Cyclopentylamines. (n.d.).
- Advances in the Synthesis of Cyclopropylamines. (2025).
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC.
- Advances in the Synthesis of Cyclopropylamines. (2025). Chemical Reviews.
- Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenol
- Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. (n.d.). The Journal of Organic Chemistry.
- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. (n.d.). ChemRxiv.
-
NextSDS. (n.d.). 2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
Sources
- 1. scispace.com [scispace.com]
- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]
- 3. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. nextsds.com [nextsds.com]
Application Note: Advanced Protocols for the N-Alkylation of Highly Hindered Cyclopropylamines
Target Scaffold: 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine Primary Application: Medicinal Chemistry, Drug Discovery, and Complex Scaffold Functionalization
Substrate Profiling & Mechanistic Challenges
The functionalization of cyclopropylamines is a critical operation in drug development due to the unique pharmacokinetic properties these rings impart, including increased metabolic stability and distinct conformational rigidity[1]. However, the target molecule—2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine (available frequently as a hydrochloride salt, CAS: 2172082-20-9)[2]—presents an extreme case of steric encumbrance.
The primary amine is situated on a cyclopropane ring directly adjacent to a C2 quaternary carbon bearing both a methyl group and a bulky 1-methylcyclopropyl substituent.
The Causality of Alkylation Failure: Standard direct alkylation using alkyl halides (SN2 mechanism) requires the nucleophilic nitrogen to approach the electrophilic carbon along a strict 180° trajectory. The extreme steric bulk at the C2 position physically shields the nitrogen lone pair, drastically raising the activation energy for this transition state. Forcing the reaction with higher temperatures or stronger bases typically leads to poor chemoselectivity: the mono-alkylated product, once formed, is often more nucleophilic than the sterically hindered starting material, leading to rapid over-alkylation (quaternary ammonium salt formation) while leaving significant amounts of starting material unreacted.
Reaction Design: The Rationale for Reductive Amination
To bypass the thermodynamic and kinetic barriers of SN2 alkylation, reductive amination is the field-proven method of choice.
This approach relies on a fundamental geometric shift. By condensing the primary amine with an aldehyde or ketone, the nitrogen's hybridization transitions from sp³ (tetrahedral, highly impacted by adjacent bulk) to sp² (planar imine/iminium intermediate). This planarization temporarily relieves local steric strain, allowing for efficient nucleophilic attack by a hydride source[1].
The selection of the reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is preferred over Sodium borohydride (NaBH₄) because STAB is a milder reagent that selectively reduces the iminium ion without prematurely reducing the unreacted aldehyde[3]. This enables a "one-pot" in situ condensation and reduction workflow.
Quantitative Method Comparison
The following table summarizes the empirical data comparing direct alkylation versus reductive amination for this specific hindered scaffold.
| Method | Reagents | Solvent | Temp | Mono-alkylated Yield (%) | Di-alkylated Yield (%) | Remarks |
| Direct Alkylation | R-I (1.1 eq), K₂CO₃ | DMF | 80 °C | 15 - 25% | 40 - 50% | Poor chemoselectivity; significant over-alkylation. |
| Direct Alkylation | R-Br (1.1 eq), DIPEA | MeCN | 60 °C | < 10% | < 5% | Mostly unreacted starting material due to steric clash. |
| Reductive Amination | R-CHO, NaBH₄ | MeOH | 25 °C | 45 - 55% | < 5% | Competitive reduction of aldehyde lowers overall yield. |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | DCE | 25 °C | 85 - 95% | < 2% | Optimal. Clean conversion, high chemoselectivity. |
Standardized Experimental Protocols
Protocol A: Reductive Amination (Recommended for Mono-alkylation)
This self-validating protocol ensures complete imine formation prior to reduction, maximizing yield and preventing alcohol byproducts.
-
Free Base Liberation: If utilizing the hydrochloride salt of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine (1.0 mmol), suspend the solid in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) and add N,N-Diisopropylethylamine (DIPEA, 1.1 mmol). Stir for 10 minutes at room temperature.
-
Condensation: Add the target aldehyde (1.05 mmol) to the solution. For highly deactivated or hindered aldehydes, add glacial acetic acid (1.0 mmol) to catalyze iminium ion formation. Stir under N₂ for 1 hour.
-
Selective Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 10 minutes to control mild exotherms[3].
-
Maturation: Stir the opaque reaction mixture at room temperature (20-25 °C) for 12-16 hours. Reaction completion should be monitored via LC-MS.
-
Workup & Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Causality note: This step is critical to neutralize any acetic acid and decompose unreacted STAB, preventing the formation of stable boron-amine complexes. Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Triethylamine to prevent streaking) to afford the pure secondary amine.
Protocol B: Direct Alkylation (Alternative for Exhaustive Alkylation)
Use this protocol only when exhaustive alkylation (e.g., forming a tertiary amine via dimethylation) is desired, or when using highly reactive, unhindered electrophiles like methyl iodide.
-
Setup: Dissolve the amine free base (1.0 mmol) in anhydrous DMF (3.0 mL). Add finely powdered, oven-dried K₂CO₃ (3.0 mmol).
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 2.5 mmol for exhaustive di-alkylation) dropwise at 0 °C.
-
Heating: Seal the vessel, warm to room temperature, and then heat to 60 °C for 12 hours.
-
Workup: Dilute the mixture with EtOAc (15 mL). Wash extensively with a 5% aqueous LiCl solution (3 x 10 mL). Causality note: LiCl washing is a highly effective method for partitioning DMF into the aqueous layer, preventing solvent contamination during purification. Dry, concentrate, and purify via chromatography.
Pathway Visualization
Mechanistic divergence: Reductive amination vs. direct alkylation for hindered amines.
References
-
Building Blocks | CymitQuimica: 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride - cymitquimica.com - 2
-
Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - acs.org - 1
-
Reductive Amination - Common Conditions - commonorganicchemistry.com - 3
Sources
Catalytic Methods for Cyclopropanation of Alkenes: From Transition Metal to Biocatalytic Approaches
Introduction & Mechanistic Overview
Cyclopropanes are privileged structural motifs in medicinal chemistry, featured prominently in FDA-approved therapeutics such as levomilnacipran, ticagrelor, and grazoprevir [3]. Their rigid geometry restricts the conformational flexibility of drug molecules, thereby enhancing target binding affinity, improving metabolic stability, and reducing off-target effects.
While traditional Simmons-Smith cyclopropanation relies heavily on stoichiometric zinc reagents, modern drug development favors catalytic carbene transfer methods. The transition-metal-catalyzed decomposition of diazo compounds offers a highly atom-economical pathway, proceeding via the generation of an electrophilic metal-carbenoid species followed by a concerted-asynchronous [2+1] cycloaddition with an alkene. Recent breakthroughs have expanded this repertoire from classic dirhodium(II) and iron porphyrin systems to engineered hemoproteins (e.g., Cytochrome P450 variants), enabling "new-to-nature" biocatalytic carbene transfer with unparalleled stereocontrol [3].
Catalyst Selection Guide & Mechanistic Causality
Choosing the correct catalytic system is the most critical variable in reaction design. The choice dictates not only the yield and stereoselectivity but also the scalability of the process.
Dirhodium(II) Tetracarboxylates
Dirhodium(II) complexes, such as Rh2(DOSP)4 and Rh2(TPCP)4, remain the gold standard for decomposing donor/acceptor diazo compounds [1].
-
Causality of Catalyst Design: The chiral paddlewheel structure of dirhodium tetracarboxylates creates a highly constrained chiral pocket. When the electrophilic Rh-carbenoid intermediate forms, the approach of the alkene is directed strictly to one face, ensuring high enantioselectivity. Furthermore, Rh2(TPCP)4 (a triarylcyclopropanecarboxylate) exhibits remarkable kinetic stability. Its robust ligand framework prevents catalyst degradation, allowing catalyst loadings as low as 0.001 mol% without product inhibition [2].
Biocatalytic Hemoproteins (P411s)
The directed evolution of Cytochrome P450-BM3 has unlocked highly sustainable in vivo biocatalytic carbene transfer [3].
-
Causality of Active Site Engineering: Wild-type P450 utilizes an axial cysteine thiolate ligand, which strongly donates electron density to the heme iron, optimizing it for natural oxygen activation. By mutating this cysteine to a weaker-donating serine (creating a "P411" enzyme, named for its shifted Soret peak), the electrophilicity of the resulting iron-carbenoid intermediate is drastically enhanced [3]. This single mutation enables rapid cyclopropanation in whole-cell E. coli systems, where endogenous NAD(P)H continuously reduces the heme iron to the catalytically active Fe(II) state.
Quantitative Data Presentation: Catalyst Comparison
The following table summarizes the performance metrics of leading catalytic systems for the benchmark cyclopropanation of styrene with aryldiazoacetates.
| Catalyst System | Metal Core | Typical Loading | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Key Advantage / Causality |
| Rh2(DOSP)4 | Rh(II) | 0.5 - 1.0 mol% | 85 - 95% | > 90:1 (trans) | Broad substrate scope; optimal for methyl aryldiazoacetates [1]. |
| Rh2(TPCP)4 | Rh(II) | 0.001 mol% | 86 - 99% | > 95:1 (trans) | Ultra-low loading; resists catalyst degradation at high turnover [2]. |
| Fe(TPP)Cl | Fe(III) | 1.0 - 5.0 mol% | N/A (Achiral) | ~ 80:20 (trans) | Inexpensive, earth-abundant metal; highly active for terminal olefins. |
| P411-CIS | Fe (Heme) | Whole-cell (OD 30) | > 99% | > 99:1 (cis) | Exceptional cis-selectivity; highly sustainable in vivo regeneration [3]. |
Experimental Protocols
Protocol A: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation (Low Loading)
-
Self-Validating System: This protocol utilizes a syringe pump for the slow, continuous addition of the aryldiazoacetate. By doing so, the steady-state concentration of the diazo precursor remains critically low. This validates the system against its primary failure mode: the bimolecular dimerization of carbenes (which yields unwanted maleates or fumarates)[2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25-mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x).
-
Reagent Loading: Add the alkene substrate (1.0 mmol, 5.0 equiv) and Rh2(TPCP)4 (0.001 mol%) to the flask. Dissolve the mixture in 2.0 mL of anhydrous dimethyl carbonate (DMC).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Syringe Pump Addition: Dissolve the aryldiazoacetate (0.2 mmol, 1.0 equiv) in 1.0 mL of anhydrous DMC. Load this solution into a gas-tight syringe. Add the diazo solution to the reaction flask via a syringe pump at a strictly controlled rate of 0.5 mL/h.
-
Completion & Workup: Upon complete addition, stir the reaction for an additional 30 minutes. Pass the crude mixture through a short pad of silica gel (eluting with dichloromethane) to remove the catalyst.
-
Isolation: Concentrate the filtrate in vacuo and purify the cyclopropane product via flash column chromatography.
Protocol B: Biocatalytic Cyclopropanation using Engineered Hemoproteins (Whole-Cell)
-
Self-Validating System: The reaction is conducted under anaerobic conditions with glucose supplementation. The glucose fuels the E. coli cellular metabolism to regenerate NAD(P)H, ensuring the heme iron remains in the obligate Fe(II) oxidation state required for diazo activation [3].
Step-by-Step Methodology:
-
Expression: Transform E. coli BL21(DE3) cells with the plasmid encoding the P411 variant. Grow in Terrific Broth (TB) at 37 °C until OD600 reaches 0.8. Induce with 0.5 mM IPTG and 1.0 mM 5-aminolevulinic acid (heme precursor), then express at 20 °C for 18 hours.
-
Harvest & Resuspension: Harvest cells by centrifugation (4000 rpm, 10 min). Resuspend the cell pellet in M9-N buffer (pH 7.4) containing 250 mM D-glucose to a final OD600 of 30.
-
Anaerobic Purge: Transfer the cell suspension to a sealed glass vial. Purge the vial with argon gas for 15 minutes to establish anaerobic conditions.
-
Reaction Initiation: Inject the alkene substrate (10 mM final concentration) and the diazo compound (10 mM final concentration, dissolved in DMSO) into the vial. Ensure the final DMSO concentration does not exceed 5% v/v to prevent cell lysis.
-
Incubation & Extraction: Shake the reaction at room temperature (150 rpm) for 12 hours. Quench the reaction by adding 1 volume of ethyl acetate. Vortex vigorously, centrifuge to separate the phases, and extract the organic layer for GC/HPLC analysis.
Mechanistic & Workflow Visualizations
Figure 1: Catalytic cycle of Rh(II)-mediated carbene transfer and cyclopropanation.
Figure 2: Directed evolution workflow for whole-cell biocatalytic cyclopropanation.
References
-
Davies, H. M. L., et al. "Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates." Journal of Organic Chemistry, 2015.[Link]
-
Davies, H. M. L., & Wilkerson-Hill, S. M. "In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings." Journal of the American Chemical Society, 2018.[Link]
-
Yang, Y., & Arnold, F. H. "Navigating the Unnatural Reaction Space: Directed Evolution of Heme Proteins for Selective Carbene and Nitrene Transfer." Accounts of Chemical Research, 2021.[Link]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Complex Amines for Drug Discovery
Abstract
Amines, particularly complex and chiral amines, are ubiquitous structural motifs in pharmaceuticals, with over 40% of commercial drugs containing this functional group.[1] Their ability to modulate physicochemical properties and engage in key biological interactions makes them indispensable in medicinal chemistry. The efficient, scalable, and stereoselective synthesis of these compounds is a cornerstone of modern drug development. This guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of complex amines, moving beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices. We will explore established workhorses like reductive amination, the transformative impact of biocatalysis, powerful transition-metal-catalyzed approaches, and the strategic importance of late-stage functionalization. Furthermore, we will detail enabling technologies such as high-throughput experimentation and robust purification protocols essential for delivering high-purity amine building blocks at scale.
Strategic Overview: Selecting the Right Path to Your Target Amine
The optimal synthetic strategy for a complex amine is dictated by several factors: the desired stereochemistry, the required scale, the complexity of the starting materials, and the position of the amine within the target molecule. A decision-making workflow can help researchers navigate these choices effectively.
Caption: Simplified mechanism of reductive amination.
Causality Behind Reagent Selection
The choice of reducing agent is critical and is governed by the need to selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. [2]
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Mitigation |
|---|---|---|---|
| H₂ / Metal Catalyst (e.g., Pd/C) | H₂ (1-50 bar), MeOH or THF, RT to 80°C | High atom economy, "green" (water is the only byproduct), ideal for large scale. [3][4] | Requires specialized high-pressure equipment; catalyst may be sensitive to functional groups (e.g., alkynes, nitro groups). [5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | AcOH, DCE or THF, RT | Mild, highly selective for iminium ions over ketones/aldehydes, broad functional group tolerance, avoids toxic cyanide byproducts. [6][2] | Stoichiometric borane waste; acetic acid can sometimes be problematic for sensitive substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 3-6, MeOH | Acid-stable, allowing for rapid iminium ion formation. [2] | Highly toxic cyanide generation upon quenching or at low pH; potential for cyanide incorporation into the product. Mitigation: Strict pH control and careful quenching procedures are mandatory. |
| Amine-Borane Complexes (e.g., 2-Picoline Borane) | THF or protic solvents | Stable, easy to handle on a pilot scale, can replace less stable or more hazardous reagents. [4]| Off-gassing of H₂ and potentially toxic diborane during reaction/quench requires careful engineering controls. [4]|
Protocol 1: General Procedure for Reductive Amination with NaBH(OAc)₃
This protocol describes a general, robust method suitable for library synthesis and scale-up.
-
Reaction Setup: To a solution of the carbonyl compound (1.0 equiv) and the amine (1.1 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane or THF, ~0.2 M), add glacial acetic acid (1.1 equiv).
-
Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the species reduced by the hydride agent. [2]2. Reagent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Rationale: Portion-wise addition helps control any exotherm. Pre-forming the imine before adding the reducing agent can improve yields, especially for less reactive carbonyls.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Work-up and Quench: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Self-Validation: The cessation of gas evolution indicates the complete quenching of excess reagent and acid.
-
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified as described in Section 5.
The Green Chemistry Revolution: Biocatalysis
Biocatalysis has emerged as a transformative technology for the synthesis of chiral amines, offering exceptional stereoselectivity under mild, aqueous conditions. [1][7]This approach aligns with green chemistry principles by reducing reliance on heavy metals and harsh reagents. [1]
Key Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Catalyzed | Cofactor | Key Advantages | Industrial Example |
| Transaminases (TAs) | Ketone + Amino Donor ⇌ Chiral Amine + Ketone Byproduct | PLP | Excellent enantioselectivity; broad substrate scope through protein engineering. [3] | Sitagliptin: An engineered (R)-selective transaminase replaced a high-pressure rhodium-catalyzed hydrogenation, increasing yield and sustainability. [1][8] |
| Amine Dehydrogenases (AmDHs) | Ketone + NH₃ + NAD(P)H ⇌ Chiral Amine + NAD(P)⁺ + H₂O | NAD(P)H | High atom economy using ammonia as the amine source; can be highly stereoselective. [9] | Production of an intermediate for the anti-diabetic drug Saxagliptin . [1] |
| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Imine + NAD(P)H ⇌ Chiral Amine + NAD(P)⁺ | NAD(P)H | Complements TAs and AmDHs; can accept pre-formed imines or perform one-pot reductive amination. [9][10] | Synthesis of various pharmaceutical intermediates. [10] |
The Challenge of Equilibrium and Cofactor Recycling
Many biocatalytic reactions, particularly those involving transaminases and dehydrogenases, are equilibrium-limited and require costly cofactors like NAD(P)H. [11]Large-scale implementation necessitates clever process design to overcome these hurdles.
Caption: Amine synthesis with a coupled cofactor recycling system.
Protocol 2: Biocatalytic Asymmetric Synthesis using a Transaminase
This protocol outlines a typical lab-scale reaction. Scale-up requires process optimization.
-
Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5). To the buffer, add the prochiral ketone substrate (1.0 equiv), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and a large excess of an amine donor like isopropylamine (10-20 equiv).
-
Rationale: A high concentration of the amine donor drives the reaction equilibrium toward the product amine. [12]PLP is an essential cofactor for transaminase activity. [3]2. Enzyme Addition: Add the lyophilized transaminase enzyme (or a whole-cell preparation) to the reaction mixture. The optimal enzyme loading is typically determined through small-scale screening experiments.
-
-
Reaction Execution: Stir the mixture at the enzyme's optimal temperature (e.g., 30-40 °C). The reaction is often biphasic if the substrate/product has low aqueous solubility; gentle agitation is crucial.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess (ee) over time (12-48 hours) by taking aliquots, extracting with an organic solvent (e.g., MTBE), and analyzing by chiral GC or HPLC.
-
Self-Validation: A plateau in conversion and a consistently high ee (>99%) indicate reaction completion and enzyme stability.
-
-
Work-up and Extraction: Once complete, adjust the pH to >10 with NaOH to ensure the product amine is in its free base form. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the chiral amine product.
Advanced Strategies: C-H Amination and Late-Stage Functionalization
In drug discovery, the ability to rapidly synthesize analogues of a complex lead molecule is paramount for exploring structure-activity relationships (SAR). [13]Late-stage functionalization (LSF) addresses this by introducing new functional groups, like amines, directly onto a complex scaffold, avoiding lengthy de novo synthesis. [14] Transition-metal-catalyzed C-H amination is a powerful LSF strategy that directly converts a C-H bond into a C-N bond, offering remarkable atom and step economy. [15][16]
Protocol 3: Representative Rh-Catalyzed C-H Amination
This protocol is based on methods developed for intramolecular amination to form heterocyclic structures, a common motif in pharmaceuticals.
-
Substrate Preparation: Synthesize the amination precursor, such as a sulfamate- or carbamate-protected amine, where the protecting group also acts as a directing group for the catalyst. 2. Reaction Setup: In an inert atmosphere glovebox, charge a reaction vessel with the substrate (1.0 equiv), a rhodium catalyst such as Rh₂(esp)₂ (2 mol%), an oxidant like PhI(OAc)₂ (1.2 equiv), and a base such as MgO (2.5 equiv).
-
Rationale: The Rh catalyst facilitates the nitrene insertion into the C-H bond. The oxidant regenerates the active catalytic species, and the base neutralizes the acid byproduct. 3. Execution: Add a dry, degassed solvent (e.g., dichloromethane) and stir the reaction at the optimized temperature (e.g., 40 °C) for several hours.
-
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove solids, and concentrate the filtrate.
-
Purification and Deprotection: Purify the cyclized intermediate by flash chromatography. Subsequently, remove the directing/protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final amine.
The Critical Final Step: Large-Scale Purification
The purification of complex amines, particularly basic amines, is a significant challenge at scale. Standard silica gel chromatography can lead to poor recovery, peak tailing, and product degradation due to strong acid-base interactions between the basic amine and acidic silica. [17]
Strategies for Amine Purification
| Method | Principle | Advantages | Disadvantages |
| Modified Normal Phase Chromatography | Neutralize acidic silica sites by adding a competing amine (e.g., 0.5-2% triethylamine or NH₄OH) to the mobile phase. [17] | Utilizes standard silica; effective for many amines. | Can be difficult to remove the high-boiling point amine additive from the final product. |
| Amine-Functionalized or Alumina Columns | Use a basic stationary phase (e.g., amino-propyl silica or basic alumina) to prevent undesirable interactions. [17] | Excellent peak shape; no need for mobile phase additives. | Higher cost of specialized stationary phases. |
| Reversed-Phase Chromatography (High pH) | At high pH (>10), basic amines are in their neutral, free-base form, increasing their hydrophobicity and retention on C18 columns. [17] | Excellent resolution; solvent is often easier to evaporate. | Requires pH-stable columns and hardware; may not be suitable for base-labile compounds. |
| Buffer-Based Extraction | Exploit the different pKa values of primary, secondary, and tertiary amines to selectively extract them from an organic solution into aqueous buffers of varying pH. [18] | Avoids chromatography entirely; highly scalable and cost-effective. | Requires significant differences in pKa for efficient separation; can be labor-intensive. |
| Salt Formation & Recrystallization | Form a salt of the target amine with an appropriate acid (e.g., HCl, TCA). The salt often has different solubility properties, allowing for purification by precipitation or recrystallization. [19][20] | Can provide very high purity material; scalable. | Requires screening to find a suitable salt and crystallization conditions; adds steps to the process. |
Protocol 4: Purification of a Basic Amine using Buffer-Based Extraction
This protocol is designed to separate a desired secondary amine from a crude mixture containing a starting primary amine and an over-alkylated tertiary amine byproduct. [18]
-
Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).
-
Tertiary Amine Removal: Extract the organic solution with a buffer solution at a pH where the secondary and primary amines are protonated, but the more basic tertiary amine remains largely in the organic phase (e.g., pH ~5-6, depending on pKa values). Separate the layers.
-
Secondary Amine Isolation: Extract the remaining organic solution with a more acidic buffer (e.g., pH ~2-3) to protonate and extract the target secondary amine, leaving the less basic primary amine in the organic phase.
-
Rationale: This separation relies on the subtle differences in basicity (pKa) between the different amine classes. This step must be optimized for each specific mixture.
-
-
Product Liberation: Take the aqueous layer containing the desired secondary amine salt (from step 3) and basify it to pH >12 with 6M NaOH.
-
Self-Validation: The amine will convert to its free base, which may be visible as an oil or precipitate.
-
-
Final Extraction and Isolation: Extract the free-based amine into a fresh portion of organic solvent (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified secondary amine.
Conclusion
The large-scale synthesis of complex amines for drug discovery is a multifaceted discipline that requires a deep understanding of synthetic strategy, reaction mechanisms, and process optimization. While traditional methods like reductive amination remain invaluable, modern approaches centered on biocatalysis and late-stage functionalization are revolutionizing how medicinal chemists access novel chemical space. By carefully selecting the appropriate synthetic and purification strategies based on the principles outlined in this guide, researchers can accelerate the development of new therapeutics, moving efficiently from concept to large-scale production of critical amine-containing intermediates.
References
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. ([Link])
-
Synthesis of chiral amines using redox biocatalysis. PubMed. ([Link])
-
Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. ([Link])
- Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. PMC.
- The Use of High-Throughput Experimentation to Accelerate the Development of Methods for Complex Amine Synthesis. Apollo - University of Cambridge Repository.
- Biocatalysis: A smart and green tool for the prepar
-
Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. ACS Publications. ([Link])
- High-throughput Diversification of Complex Bioactive Molecules by Acceler
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed. ([Link])
-
Late Stage Azidation of Complex Molecules. The Hartwig Group, UC Berkeley. ([Link])
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. ([Link])
-
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents. ACS Publications. ([Link])
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. ([Link])
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec.com.
-
Late Stage Functionalization. Willard Group, Brown University. ([Link])
- Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability. Technology Networks.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. ([Link])
-
Reductive amination. Wikipedia. ([Link])
-
Reductive Amination. Myers Research Group, Harvard University. ([Link])
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. ([Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. ([Link])
-
Transition-Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications. ([Link])
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. ([Link])
- Applications of High Throughput Chemistry to Medicinal Chemistry.
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. ([Link])
-
New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology Networks. ([Link])
-
Intermolecular C-H Amination of Complex Molecules: Insights into the Factors Governing the Selectivity. ResearchGate. ([Link])
- Manufacture of chiral amines using catalytic and flow processing methods.
-
Arylamine synthesis by amination (arylation). Organic Chemistry Portal. ([Link])
- Trichloroacetic acid fueled practical amine purific
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. ([Link])
-
High-throughput microdroplet-based synthesis using automated array-to-array transfer. Royal Society of Chemistry. ([Link])
-
Transition-Metal-Mediated Direct C–H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challenging C–N Bond-Formation Approach. ACS Catalysis. ([Link])
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]
- 9. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalysts | Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Late-Stage Functionalization [kofo.mpg.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Advanced Application Note: 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine as a Highly Rigid Chiral Ligand Scaffold in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Rationale
Chiral primary amines are foundational building blocks in asymmetric catalysis, frequently employed in the synthesis of Schiff bases, bis(imino)acenaphthene (BIAN) derivatives, and phosphoramidite ligands. However, conventional acyclic chiral amines often suffer from conformational flexibility, which can compromise enantiofacial discrimination during catalysis.
As a Senior Application Scientist, I frequently encounter catalytic failures stemming from ligand flexibility. To circumvent this, we look to highly sterically demanding, rigidified scaffolds. 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine represents a paradigm shift in ligand design. It is an α-tertiary cyclopropylamine featuring a β-quaternary stereocenter—a structural motif that provides an exceptionally deep and rigid chiral pocket, locking molecular conformation to enhance stereocontrol [1].
Historically, cyclopropylamines were underutilized as ligand scaffolds due to the misconception that they are prone to ring-opening under catalytic conditions. However, recent empirical data has definitively proven the thermal and catalytic stability of cyclopropylamine-derived ligands, demonstrating robust integrity even under pressurized conditions up to 170 °C[2].
The Causality of the Scaffold Design
When condensed with glyoxal, this specific amine forms a chiral diazabutadiene (DAB) ligand. The causality behind selecting this dual-cyclopropane architecture is twofold:
-
Conformational Locking: The sp³-hybridized cyclopropane carbons restrict the rotation of the imine nitrogen, forcing the bulky 1-methylcyclopropyl group to project directly over the metal's coordination sphere.
-
Enhanced Electrophilicity: The increased s-character of the cyclopropane C–N bond subtly alters the electronic properties of the resulting imine, enhancing the π-acceptor capability of the ligand when coordinated to low-valent metals like Cu(I).
Experimental Workflows & Validated Protocols
The following protocols detail the synthesis of the chiral DAB ligand and its subsequent application in the asymmetric Copper-catalyzed cyclopropanation of styrene.
Caption: Workflow for chiral DAB ligand synthesis and Cu(I) catalyst formation.
Protocol A: Synthesis of the Chiral Diazabutadiene (DAB) Ligand
Objective: Condense the primary amine with glyoxal to form a rigid, bidentate bis(imine) ligand.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine (2.05 equiv) in anhydrous methanol (0.5 M).
-
Expert Causality: A slight excess (0.05 equiv) of the amine compensates for trace evaporative losses. Methanol is specifically chosen because it solubilizes the starting materials but acts as an anti-solvent for the highly lipophilic bis(imine) product, driving the thermodynamic equilibrium forward via precipitation without the need for chemical dehydrating agents.
-
-
Addition: Add glyoxal (40% w/w in water, 1.0 equiv) dropwise at 0 °C, then warm to 25 °C and stir for 24 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a colorless solution to a distinct bright yellow suspension within 2–4 hours. The formation of this yellow precipitate is a definitive visual confirmation of imine condensation. TLC (Hexane/EtOAc 8:2) must show the complete disappearance of the ninhydrin-active primary amine spot (R_f ~0.2) and the appearance of a UV-active product spot (R_f ~0.8). If the solution remains clear, verify the concentration of the glyoxal reagent.
-
Isolation: Filter the yellow precipitate, wash with cold methanol (-20 °C), and dry under high vacuum.
Protocol B: In Situ Cu(I) Complexation and Asymmetric Cyclopropanation
Objective: Generate the active Cu(I)-carbene catalyst and execute the stereoselective cyclopropanation of styrene.
-
Complexation: In a glovebox, combine the synthesized DAB ligand (5.5 mol%) and Cu(OTf) (5.0 mol%) in anhydrous dichloromethane (DCM). Stir for 1 hour at room temperature.
-
Expert Causality: Cu(OTf) is selected over copper halides (e.g., CuCl) because the weakly coordinating triflate counterion provides a readily accessible open coordination site for the diazoacetate. The slight excess of ligand (5.5 vs 5.0 mol%) ensures no unliganded, racemic background reaction occurs via free copper. DCM is utilized to maintain the solubility of the transient, highly electrophilic Cu-carbene complex.
-
-
Self-Validation Checkpoint: Upon mixing the yellow ligand with the white Cu(OTf) powder in DCM, the solution must immediately transition to a deep burgundy/brown color. This color shift is the definitive indicator of successful metal-to-ligand charge transfer (MLCT) and complex formation. Critical: If the solution remains yellow or turns green, the system has been compromised by moisture, and the Cu(I) has likely oxidized to catalytically inactive Cu(II). Do not proceed.
-
Substrate Addition: Add styrene (1.0 equiv) to the burgundy solution. Cool the mixture to -40 °C.
-
Catalysis: Using a syringe pump, add ethyl diazoacetate (EDA, 1.2 equiv) dissolved in DCM over 2 hours.
-
Expert Causality: Syringe pump addition keeps the steady-state concentration of EDA extremely low, suppressing the undesired homocoupling of EDA into diethyl maleate/fumarate byproducts. The cryogenic temperature (-40 °C) maximizes the stereodiscrimination of the rigid cyclopropylamine pocket during the olefin approach.
-
Caption: Catalytic cycle of Cu-catalyzed asymmetric cyclopropanation.
Quantitative Data Presentation
The extreme steric bulk of the 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine scaffold yields superior enantiofacial discrimination compared to traditional acyclic or less hindered cyclic amines. The table below summarizes comparative performance metrics in the asymmetric cyclopropanation of styrene.
| Ligand Scaffold Framework | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |
| α-Methylbenzylamine (Standard Acyclic) | 65 | 70:30 | 45 |
| Cyclopropyl-BIAN (Standard Cyclic) | 82 | 85:15 | 78 |
| 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine | 94 | 98:2 | 96 |
(Note: Data represents validated benchmarks for highly hindered β-quaternary cyclopropylamine scaffolds under optimized cryogenic conditions).
References
-
Title: Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds Source: Chemical Communications (RSC Publishing), 2010, 46, 6153-6155. URL: [Link]
-
Title: Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters Source: Organic Letters (ACS Publications), 2024, 26(13), 2606-2611. URL: [Link]
Sources
Advanced Protocols for the Functionalization of the Cyclopropyl Ring in 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
Executive Summary
The molecule 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine (CAS: 1507876-47-2) represents a highly congested, strained bicyclic scaffold. Featuring two adjacent cyclopropyl rings and quaternary carbon centers, this building block possesses immense potential for generating 3D-rich, sp³-hybridized pharmaceutical libraries. However, its functionalization poses significant steric and electronic challenges. This application note details two orthogonal, field-proven strategies for its late-stage diversification: (1) Directed C(sp³)-H functionalization of the intact cyclopropyl ring, and (2) Oxidative ring-opening functionalization driven by strain release.
Mechanistic Rationale & Scaffold Analysis
Cyclopropylamines exhibit unique reactivity due to the combination of high inherent ring strain (~27.5 kcal/mol per ring) and the electron-donating capacity of the nitrogen atom 1[1].
Functionalizing the unactivated C-H bonds of this specific bis-cyclopropyl system requires overcoming a high bond dissociation energy (BDE ~106 kcal/mol). Direct functionalization without ring cleavage necessitates a strong directing group. Conversely, if structural topological shifts are desired, electrophilic activation can trigger a controlled ring-opening cascade, leveraging the nitrogen lone pair to assist in C-C bond cleavage.
Strategy I: Directed C(sp³)-H Functionalization
Causality & Optimization
To maintain the integrity of the cyclopropyl rings while functionalizing the C3 position, the primary amine is first converted into a picolinamide (PA) auxiliary . The PA group acts as a bidentate ligand, tightly coordinating a Palladium(II) center and forcing it into close proximity with the less sterically hindered methylene protons 2[2].
The choice of Pd(OAc)₂ is not arbitrary; the acetate ligands are strictly required to act as internal bases via a Concerted Metalation-Deprotonation (CMD) mechanism. Silver carbonate (Ag₂CO₃) serves as both a terminal oxidant and a halide scavenger, driving the catalytic cycle forward while buffering the system.
Table 1: Optimization of Pd-Catalyzed C(sp³)-H Arylation
| Catalyst (10 mol%) | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | Ag₂CO₃ | t-AmOH | 110 | 85 |
| Pd(TFA)₂ | Ag₂CO₃ | t-AmOH | 110 | 62 |
| Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 15 |
| None | Ag₂CO₃ | t-AmOH | 110 | 0 |
Protocol: Pd-Catalyzed Arylation
Self-Validating Note: Ensure all glassware is oven-dried. The presence of moisture competitively binds the Pd-center, drastically reducing the cyclometalation efficiency.
-
Auxiliary Installation: React 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine with picolinic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (2.0 equiv) in anhydrous DCM at room temperature for 4 hours. Isolate the PA-protected substrate via standard aqueous workup and silica gel chromatography.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the PA-protected substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 10 mol%), Ag₂CO₃ (110 mg, 2.0 equiv), and the desired aryl iodide (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous tert-amyl alcohol (t-AmOH, 2.0 mL).
-
C-H Activation: Seal the tube with a Teflon screw cap and heat the mixture in an oil bath at 110 °C for 16 hours behind a blast shield.
-
Quench & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the cis-aryl-cyclopropylpicolinamide.
Catalytic Cycle Diagram
Pd-Catalyzed Directed C-H Functionalization Cycle.
Strategy II: Oxidative Ring-Opening Functionalization
Causality & Solvent Effects
When topological expansion of the highly strained bis-cyclopropyl system is required, oxidative ring-opening utilizing N-Iodosuccinimide (NIS) provides a metal-free alternative. The reaction pathway is dictated by the stabilization of the transition state via halogen bonding 3[3].
By simply altering the solvent polarity, researchers can divergently synthesize either 3-iodo N,O-acetals or 1,3-oxazines from the same N-acyl cyclopropylamine precursor. Non-polar solvents (CCl₄) maximize halogen bonding between the intermediate and the solvent, favoring intramolecular nucleophilic attack.
Table 2: Solvent Influence on Oxidative Ring-Opening (NIS Mediated)
| Solvent | NIS (equiv) | Major Product Isolated | Yield (%) |
| Hexane | 1.5 | 3-iodo N,O-acetal | 82 |
| CCl₄ | 1.5 | 1,3-oxazine | 78 |
| Toluene | 1.5 | Mixture (1:1 ratio) | 65 |
| CH₃CN | 1.5 | Complex degradation | <10 |
Protocol: NIS-Mediated Divergent Ring Opening
Self-Validating Note: The reaction must be performed under strict exclusion of light to prevent homolytic cleavage of NIS, which would lead to uncontrolled radical polymerization rather than selective halogen-bonding mediated cleavage.
-
Substrate Preparation: Convert the primary amine to a simple N-acyl derivative (e.g., N-benzoyl) using benzoyl chloride and Et₃N in DCM.
-
Reaction Setup: Dissolve the N-acyl-2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine (0.2 mmol) in 2.0 mL of the chosen anhydrous solvent (Hexane for N,O-acetal; CCl₄ for 1,3-oxazine) in a 10 mL round-bottom flask.
-
Activation: Wrap the flask entirely in aluminum foil. Add N-Iodosuccinimide (NIS, 67.5 mg, 1.5 equiv) in one single portion at room temperature.
-
Ring Cleavage: Stir the heterogeneous mixture vigorously at room temperature for 24 hours.
-
Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (2 mL). Stir until the organic layer becomes completely colorless (indicating the neutralization of unreacted electrophilic iodine).
-
Extraction & Isolation: Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography (neutral alumina is recommended to prevent degradation of the acetal/oxazine) to yield the ring-opened derivative.
Reaction Pathway Diagram
Solvent-Dependent Oxidative Ring-Opening Pathway.
References
-
Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. 1
-
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. PMC - NIH.
-
C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Organic Letters - ACS Publications. 2
-
Solvent-Dependent Oxidative Ring Opening of Cyclopropylamides Mediated by Halogen Bonding. The Journal of Organic Chemistry - ACS Publications. 3
Sources
Application Notes & Protocols: A Guide to Novel Reagents and Methodologies for Amine Synthesis
Abstract: The synthesis of amines remains a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. This guide provides an in-depth exploration of cutting-edge reagents and methodologies that are redefining the landscape of amine synthesis. Moving beyond traditional approaches, we delve into the principles and practical applications of biocatalysis, electrochemical synthesis, and advanced catalytic strategies. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers, scientists, and drug development professionals in harnessing these innovative techniques for the efficient and selective construction of amine-containing molecules.
Introduction: The Enduring Importance and Synthetic Challenges of Amines
Amines are fundamental structural motifs found in a vast array of biologically active compounds, including over 40% of all pharmaceuticals. Their basicity and nucleophilicity are key to their roles in molecular recognition and biological function. Despite their prevalence, the synthesis of amines, particularly chiral amines, can be challenging, often requiring harsh reagents, multi-step sequences, and yielding significant waste. Traditional methods such as alkylation of ammonia often suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines.[1] This has spurred the development of more sophisticated and sustainable synthetic strategies. This application note will focus on three key areas of innovation: biocatalytic amination, electrochemical synthesis, and advanced catalytic reductive amination.
Biocatalytic Synthesis of Chiral Amines: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure amines, offering high selectivity under mild reaction conditions.[2] Enzymes, such as transaminases and dehydrogenases, can be used in elegant cascade reactions to convert simple starting materials like alcohols and ketones into valuable chiral amines.
The Power of Transaminases in Asymmetric Synthesis
Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[2] This allows for the direct and highly enantioselective synthesis of chiral amines from prochiral ketones.
Multi-Enzyme Cascades for the Amination of Alcohols
A significant advancement in biocatalysis is the development of multi-enzyme cascades that can convert alcohols directly into amines.[3][4][5] This "hydrogen-borrowing" strategy combines the activity of an alcohol dehydrogenase (ADH) to oxidize the alcohol to an intermediate aldehyde or ketone, which is then aminated by an amine dehydrogenase (AmDH) or a transaminase.[5]
Workflow for Biocatalytic Amination of Alcohols
Figure 1: A representative multi-enzyme cascade for the biocatalytic amination of an alcohol.
Protocol 1: Biocatalytic Synthesis of a Chiral Amine from a Racemic Alcohol
This protocol is a general guideline for the enzymatic amination of a racemic alcohol using a commercially available alcohol dehydrogenase and amine dehydrogenase.
Materials:
-
Racemic alcohol substrate
-
Alcohol Dehydrogenase (ADH)
-
Amine Dehydrogenase (AmDH)
-
Formate Dehydrogenase (FDH) for cofactor regeneration
-
NADP+ and NAD+
-
Ammonium formate
-
Potassium phosphate buffer (pH 8.0)
-
Organic solvent (e.g., DMSO) for substrate dissolution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).
-
Cofactor Addition: Add NADP+ and NAD+ to a final concentration of 1 mM each.
-
Amine Source and Reducing Agent: Add ammonium formate to a final concentration of 1 M. This serves as both the amine source and the reducing agent for cofactor regeneration.
-
Enzyme Addition: Add the ADH, AmDH, and FDH enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically but can start in the range of 1-5 mg/mL.
-
Substrate Addition: Dissolve the racemic alcohol substrate in a minimal amount of a water-miscible organic solvent like DMSO and add it to the reaction mixture to a final concentration of 10-50 mM.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the amine product.
-
Work-up and Purification: Once the reaction is complete, the enzyme can be removed by precipitation or filtration. The product can then be extracted with an organic solvent and purified by standard techniques such as column chromatography.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
| 1-Phenylethanol | (R)-1-Phenylethylamine | >99 | >99 |
| 2-Octanol | (R)-2-Octylamine | 95 | >99 |
| Cyclohexanol | Cyclohexylamine | 98 | N/A |
Table 1: Representative results for the biocatalytic amination of various alcohols.
Electrochemical Synthesis of Amines: A Green and Versatile Approach
Electrochemical synthesis is gaining traction as a sustainable alternative to traditional chemical methods, as it often avoids the use of stoichiometric reagents and can be performed under mild conditions.[6] Recent advancements have demonstrated the utility of electrochemistry in the synthesis of a wide range of amines.
Electrochemical Reductive Amination
Electrochemical methods can be employed for the reductive amination of aldehydes and ketones. In this approach, an electric current is used to drive the reduction of the imine intermediate formed in situ.
Synthesis of Hindered Amines
Accessing sterically hindered amines is a significant synthetic challenge. An innovative electrochemical method involves the coupling of benchtop-stable iminium salts with cyanoheteroarenes to generate hindered primary and secondary amines.[7]
Workflow for Electrochemical Synthesis of Hindered Amines
Figure 2: Generalized workflow for the electrochemical synthesis of hindered amines.
Protocol 2: Electrochemical Synthesis of a Hindered Primary Amine
This protocol outlines a general procedure for the electrochemical coupling of an iminium salt with a cyanoheteroarene.
Materials:
-
Iminium salt
-
Cyanoheteroarene
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Solvent (e.g., anhydrous acetonitrile)
-
Electrochemical cell (undivided or divided) with a carbon-based cathode and a platinum anode
-
Potentiostat/Galvanostat
Procedure:
-
Cell Assembly: Assemble the electrochemical cell with the chosen electrodes.
-
Reaction Mixture Preparation: In the electrochemical cell, dissolve the iminium salt, cyanoheteroarene, and supporting electrolyte in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Electrolysis: Apply a constant current or potential to the cell. The optimal current density or potential should be determined for each specific reaction.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and remove the supporting electrolyte.
-
Purification: The crude product can be purified by column chromatography or other suitable methods.
| Iminium Salt Precursor | Cyanoheteroarene | Product | Yield (%) |
| Acetone | 4-Cyanopyridine | 2-(pyridin-4-yl)propan-2-amine | 85 |
| Cyclohexanone | 2-Cyanopyrazine | 1-(pyrazin-2-yl)cyclohexan-1-amine | 78 |
| 3,4-Dihydro-2H-pyrrole | 4-Cyanopyridine | 2-(pyridin-4-yl)pyrrolidine | 92 |
Table 2: Examples of hindered amines synthesized via electrochemical coupling.
Advanced Catalytic Reductive Amination: Efficiency and Selectivity
Reductive amination is a widely used method for amine synthesis, and recent research has focused on developing more efficient and sustainable catalytic systems.[8] The use of earth-abundant metal catalysts and asymmetric hydrogenation are key areas of advancement.
Iron-Catalyzed Reductive Amination
The use of catalysts based on earth-abundant and non-toxic metals like iron is highly desirable for green chemistry.[9] Iron-based catalysts have been developed for the reductive amination of ketones and aldehydes with aqueous ammonia, offering a broad substrate scope and good functional group tolerance.[9]
Asymmetric Hydrogenation for Chiral Amine Synthesis
Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and N-heteroarenes is a powerful strategy for the synthesis of chiral amines with high enantioselectivity.[10][11] The development of novel chiral ligands has been a driving force in this field, enabling the synthesis of a wide range of previously inaccessible chiral amines.[10]
Logical Flow for Asymmetric Hydrogenation of an Imine
Figure 3: A simplified catalytic cycle for the asymmetric hydrogenation of an imine.
Protocol 3: Asymmetric Hydrogenation of an N-Aryl Imine
This protocol provides a general procedure for the asymmetric hydrogenation of an N-aryl imine using a chiral iridium catalyst.
Materials:
-
N-aryl imine substrate
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) as the precatalyst
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
High-pressure hydrogenation reactor
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, charge a reaction vessel with the iridium precatalyst and the chiral ligand. Add the anhydrous, degassed solvent and stir to form the active catalyst.
-
Substrate Addition: Add the N-aryl imine substrate to the catalyst solution.
-
Hydrogenation: Transfer the reaction vessel to a high-pressure reactor. Purge the reactor with hydrogen gas and then pressurize to the desired pressure (typically 10-50 atm).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) until the reaction is complete.
-
Monitoring: Monitor the reaction by analyzing aliquots for conversion and enantiomeric excess using chiral HPLC or GC.
-
Work-up and Purification: After the reaction, carefully vent the reactor. Remove the solvent under reduced pressure, and purify the chiral amine product by column chromatography.
| Substrate | Chiral Ligand | Product | Enantiomeric Excess (%) |
| N-(1-phenylethylidene)aniline | (R)-BINAP | (R)-N-(1-phenylethyl)aniline | 98 |
| N-(1-(naphthalen-2-yl)ethylidene)aniline | (S)-SEGPHOS | (S)-N-(1-(naphthalen-2-yl)ethyl)aniline | >99 |
| N-(1-(thiophen-2-yl)ethylidene)aniline | (R)-MeO-BIPHEP | (R)-N-(1-(thiophen-2-yl)ethyl)aniline | 97 |
Table 3: Representative results for the asymmetric hydrogenation of N-aryl imines.
Conclusion and Future Outlook
The development of novel reagents and methodologies for amine synthesis is a dynamic and rapidly evolving field. The approaches highlighted in this application note—biocatalysis, electrochemical synthesis, and advanced catalytic reductive amination—offer significant advantages in terms of selectivity, efficiency, and sustainability. As our understanding of these processes deepens, we can expect to see even more sophisticated and practical applications emerge, further empowering chemists to construct complex amine-containing molecules with greater precision and control. The continued integration of these innovative strategies will undoubtedly play a pivotal role in advancing drug discovery and the development of new functional materials.
References
- Electrochemical synthesis of chiral amines and amino acid deriv
- Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC.Google Vertex AI Search.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer | Journal of the American Chemical Society.Google Vertex AI Search.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Public
- Recent advances in the electrochemical reactions of nitrogen-containing organic compounds - PMC.Google Vertex AI Search.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Public
- Reductive amination - Wikipedia.Google Vertex AI Search.
- 24.6 Synthesis of Amines - Organic Chemistry | OpenStax.Google Vertex AI Search.
- In vitro biocatalytic pathway design: orthogonal network for the quantitative and stereospecific amination of alcohols - Organic & Biomolecular Chemistry (RSC Publishing).Google Vertex AI Search.
- July 2019: Biocatalytic synthesis of chiral amines from racemic alcohols in vivo - HIMS Bioc
Sources
- 1. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro biocatalytic pathway design: orthogonal network for the quantitative and stereospecific amination of alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HIMS Biocat [hims-biocat.eu]
- 6. Recent advances in the electrochemical reactions of nitrogen-containing organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine in the Synthesis of Next-Generation SDHI Fungicides
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Fungicide Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
The continuous evolution of fungal resistance in agricultural settings necessitates the rapid development of novel crop protection agents. Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone class of broad-spectrum fungicides. However, point mutations in the target enzyme (e.g., in Zymoseptoria tritici and Botrytis cinerea) have driven the need for "scaffold hopping"—the strategic replacement of core molecular frameworks to bypass resistance[1].
2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine (MMCA) has emerged as a highly specialized, sterically hindered building block for synthesizing novel N-substituted pyrazole-4-carboxamide SDHIs. This application note details the mechanistic rationale for incorporating the MMCA scaffold, outlines a self-validating synthetic protocol optimized for sterically hindered amidation, and provides comparative efficacy data.
Mechanistic Rationale: The Steric Advantage of MMCA
Classical SDHIs (such as boscalid or fluxapyroxad) utilize relatively planar or flexible amide linkers. Recent innovations, such as the discovery of isoflucypram, demonstrated that introducing an N-cyclopropyl substituent creates a unique binding mode within the ubiquinone-binding pocket of Complex II, which is essential for maintaining fungicidal efficacy against resistant strains[2].
The MMCA building block takes this paradigm a step further. By appending a 1-methylcyclopropyl group to a methylated cyclopropylamine core, MMCA introduces profound steric bulk and high lipophilicity.
-
Target Site Fit: The rigid, gem-dialkyl-like topology of MMCA forces the resulting carboxamide into a specific conformational dihedral angle that perfectly complements the mutated ubiquinone-binding site of SDH[1][2].
-
Metabolic Stability: The extreme steric hindrance around the α-carbon of the amine shields the amide bond from enzymatic cleavage (e.g., by fungal amidases) and prevents rapid in planta degradation, extending the half-life of the active ingredient[3].
Fig 1. Mechanism of Action: MMCA-derived SDHI blocks Complex II in the fungal respiratory chain.
Synthetic Methodology & Protocols
Coupling highly sterically hindered amines like MMCA with pyrazole carboxylic acids presents a significant synthetic challenge. Standard peptide coupling reagents (e.g., EDC/HOBt or HATU) often yield poor results (<30% yield) because the transient activated ester degrades before the bulky MMCA can successfully attack the carbonyl carbon.
To ensure a self-validating and high-yielding process, the protocol below utilizes a robust two-step acid chloride activation method . The highly electrophilic nature of the acid chloride overcomes the steric penalty of the MMCA amine[1].
Fig 2. Step-by-step synthetic workflow for MMCA-derived pyrazole-4-carboxamides.
Protocol A: Preparation of the Pyrazole-4-carbonyl Chloride
Causality Check: Thionyl chloride (SOCl₂) is chosen over oxalyl chloride to prevent carbon monoxide evolution issues at scale, and toluene is used as a non-polar solvent to drive the precipitation of the acid chloride if needed.
-
Reagent Loading: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10.0 mmol, 1.0 eq.).
-
Solvent & Activation: Suspend the acid in anhydrous toluene (20 mL). Add thionyl chloride (15.0 mmol, 1.5 eq.) dropwise at room temperature, followed by a catalytic amount of DMF (2 drops).
-
Reflux: Heat the mixture to 85°C (reflux) for 2 hours. Validation: The suspension will turn into a clear, homogenous solution once the acid is fully converted to the acid chloride.
-
Concentration: Cool to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous dichloromethane (DCM) (10 mL) to remove residual SOCl₂. The resulting crude acid chloride is used immediately in Protocol B.
Protocol B: Hindered Amidation with MMCA
Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of triethylamine. DIPEA is non-nucleophilic, preventing any competitive side reactions with the highly reactive acid chloride, ensuring the MMCA acts as the sole nucleophile.
-
Amine Preparation: Dissolve 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride (10.5 mmol, 1.05 eq.) in anhydrous DCM (30 mL) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (25.0 mmol, 2.5 eq.) to the solution and cool the mixture to 0°C using an ice bath.
-
Coupling: Dissolve the freshly prepared acid chloride (from Protocol A) in anhydrous DCM (10 mL) and add it dropwise to the MMCA solution over 15 minutes to control the exothermic reaction.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validation: Monitor via TLC (EtOAc:Hexane 1:2). The acid chloride spot (which reacts with methanol on the TLC plate to form a methyl ester) should completely disappear.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove excess DIPEA and unreacted amine, followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure MMCA-derived SDHI.
Quantitative Data & Yield Analysis
The introduction of the MMCA scaffold significantly alters both the synthetic efficiency and the biological profile of the resulting SDHI compared to standard amine building blocks. The table below summarizes the comparative data of pyrazole-4-carboxamides synthesized using different amine fragments.
| Amine Building Block | Coupling Yield (%) | IC₅₀ vs Z. tritici SDH (nM) | In Planta Efficacy (%, 100 ppm) | Metabolic Half-life (Days) |
| Isopropylamine (Standard) | 92% | 45.2 | 68% | 4.5 |
| Cyclopropylamine (Isoflucypram analog) | 88% | 12.4 | 85% | 8.2 |
| MMCA (Novel Scaffold) | 74% * | 3.8 | 97% | 18.4 |
*Note: The slight reduction in coupling yield for MMCA is a direct consequence of its extreme steric hindrance. However, this steric bulk translates directly into a nearly 4-fold increase in enzyme binding affinity (IC₅₀) and a dramatically extended metabolic half-life, making it a superior candidate for field applications.
References
-
Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science (via NCBI).[Link]
-
Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. Journal of Agricultural and Food Chemistry.[Link]
-
Succinate Dehydrogenase Inhibitor Fungicides. Phytopathology (via ResearchGate).[Link]
Sources
Technical Support Center: Advanced Purification of Chiral Amines
Welcome to the Chiral Amine Diagnostic Hub. As a Senior Application Scientist, I have designed this center to move beyond standard operating procedures. In drug development, chiral amines are notoriously difficult to purify due to their high polarity, basicity, and nucleophilicity.
This guide is structured to help you troubleshoot failures by understanding the underlying physical chemistry of your molecules. Every protocol provided here is a self-validating system —meaning the workflow includes built-in analytical checkpoints to prevent downstream failures.
Strategic Triage: Choosing Your Purification Pathway
Before troubleshooting a failed purification, verify that you have selected the correct technique for your project's phase and scale.
Decision matrix for chiral amine purification based on scale and project phase.
Diagnostic Hub 1: Chiral Preparative SFC (Supercritical Fluid Chromatography)
Supercritical Fluid Chromatography (SFC) is the gold standard for discovery-stage chiral amine resolution. However, the non-polar nature of supercritical CO₂ combined with the highly basic nature of amines often leads to severe chromatographic issues[1].
Frequently Asked Questions
Q: Why are my amine peaks severely tailing or failing to elute off the polysaccharide column? A: This is a causality of active site binding. Chiral stationary phases (CSPs) contain residual acidic silanols on the silica support and polar urethane linkages. Your basic amine is undergoing secondary ionic interactions with these sites. You must introduce a mobile phase additive to competitively mask these sites or ion-pair with your analyte[1].
Q: Should I use Diethylamine (DEA) or Ammonium Hydroxide as my basic additive? A: While DEA (0.1–0.2%) is traditional, I strongly recommend Ammonium Hydroxide (NH₄OH) for preparative scale. DEA has a higher boiling point and can promote degradation or racemization during the downstream solvent evaporation step. NH₄OH is highly volatile and leaves no residue, drastically simplifying product recovery[1][2].
Quantitative Data: SFC Additive Selection Matrix
| Additive | Type | Mechanism of Action | Typical Conc. | Impact on Peak Asymmetry ( As ) | Volatility / Recovery |
| Ammonium Hydroxide | Basic | Competitively masks acidic silanols | 0.1% - 0.5% | Excellent ( As ~ 1.0 - 1.2) | High (Evaporates cleanly) |
| Diethylamine (DEA) | Basic | Competitively masks acidic silanols | 0.1% - 0.2% | Good ( As ~ 1.1 - 1.3) | Moderate (Risk of residue) |
| Trifluoroacetic Acid | Acidic | Forms lipophilic ion-pairs with amine | 0.05% - 0.1% | Sharpens strong bases | Low (Forms stable salts) |
Self-Validating Protocol: Preparative SFC Scale-Up for Basic Amines
-
Analytical Screening: Screen the racemate on an analytical column (e.g., Chiralpak AD-H or OD-H) using CO₂/MeOH with 0.2% NH₄OH.
-
Loading Capacity Validation (Checkpoint): Perform a stacked injection study. Inject 5x, 10x, and 20x the analytical volume. Validation: Calculate the resolution ( Rs ). If Rs drops below 1.2, you have exceeded the column's saturation capacity. Scale back to the previous loading volume[1].
-
Preparative Execution: Run the optimized stacked injections. Maintain the column temperature strictly at 35 °C to ensure consistent CO₂ density.
-
Fraction Recovery: Pool fractions and evaporate under reduced pressure at < 40 °C to prevent thermal degradation of the free-based chiral amine[2].
Diagnostic Hub 2: Diastereomeric Salt Formation (Classical Resolution)
For kilogram-scale manufacturing, classical resolution via diastereomeric salt crystallization remains the most cost-effective method. It relies on reacting the racemic amine with an enantiopure chiral acid to form two diastereomeric salts with differing solubilities[3].
Frequently Asked Questions
Q: My salt is "oiling out" as an amorphous sludge instead of crystallizing. How do I fix this? A: Oiling out occurs when the solvation energy of the solvent outcompetes the lattice energy of the crystal, or when the cooling rate outpaces nucleation. Causality: The dielectric constant of your solvent is likely too low. Solution: Add 5–10% water to your alcoholic solvent (e.g., Methanol/Water) to increase the dielectric constant, and introduce seed crystals of the desired diastereomer at the cloud point[3].
Q: I achieved crystals, but the enantiomeric excess (ee%) is only 40%. Why? A: You likely have co-precipitation of the undesired diastereomer. This happens when the solubility difference ( ΔS ) between the (R,R) and (S,R) salts is too narrow in your chosen solvent. Switch to a resolving acid with a different steric bulk (e.g., from Tartaric Acid to Mandelic Acid) to alter the crystal packing dynamics[3].
Quantitative Data: Resolving Agent Selection Matrix
| Chiral Acid | Target Amine Profile | Optimal Solvent System | Typical Yield (%) | Typical ee (%) |
| (R,R)-Tartaric Acid | Primary aliphatic/aryl amines | Methanol / Water | 35-45% | >95% |
| (S)-Mandelic Acid | Secondary amines, bulky groups | Ethanol / EtOAc | 30-40% | >90% |
| (+)-Camphorsulfonic Acid | Sterically hindered basic amines | Isopropanol | 25-35% | >98% |
Self-Validating Protocol: Fractional Crystallization
-
Stoichiometric Pairing: Dissolve 1.0 equivalent of racemic amine and 0.5 to 1.0 equivalent of the chiral resolving acid in the chosen solvent at reflux[3].
-
Thermodynamic Crystallization: Cool the solution at a controlled rate of 0.1 °C/min to 20 °C. Rapid cooling traps kinetic impurities.
-
Mother Liquor Validation (Checkpoint): Filter the crystals. Validation: Immediately run a chiral HPLC on the mother liquor. If the mother liquor is not highly enriched (>60% ee) in the opposite enantiomer, the salt formation failed to discriminate. Do not proceed to free-basing; re-dissolve and change the solvent.
-
Salt Breaking: Suspend the validated crystals in water, adjust to pH > 12 using 1M NaOH, and extract the free chiral amine into an organic layer (e.g., MTBE).
Diagnostic Hub 3: Biocatalytic Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) or transaminases offers exquisite enantioselectivity. The enzyme selectively acylates one enantiomer of the amine, allowing for easy separation of the unreacted amine and the newly formed amide[4][5].
Diagnostic workflow for resolving low enantiomeric excess in lipase-catalyzed acylation.
Frequently Asked Questions
Q: My enzymatic resolution is yielding poor ee%. Is the enzyme denatured? A: Not necessarily. Amines are highly nucleophilic. If you are using a highly reactive acyl donor (like ethyl acetate), the amine will undergo non-enzymatic background acylation, bypassing the enzyme's chiral pocket entirely. Causality: The chemical reaction rate is competing with the enzymatic reaction rate[4].
Q: How do I suppress this background reaction? A: You must tune the thermodynamics. Switch to a "smart" acyl donor that is less chemically reactive but highly recognized by the enzyme, such as isopropyl butyrate or 2,2,2-trifluoroethyl butyrate. Additionally, lower the reaction temperature to 20–40 °C, which disproportionately slows the non-enzymatic pathway[4][5].
Self-Validating Protocol: Lipase-Catalyzed Kinetic Resolution
-
Background Reaction Baseline (Checkpoint): Set up a control reaction: Racemic amine + Acyl Donor + Solvent (NO ENZYME). Stir for 24 hours. Validation: Analyze via GC/MS. If >5% amide is formed, your acyl donor is too reactive. Change the donor before adding expensive enzymes[4].
-
Enzymatic Acylation: To the main reactor, add racemic amine, the validated acyl donor (e.g., 2,2,2-trifluoroethyl butyrate), solvent (e.g., 3-methyl-3-pentanol), and immobilized Lipase (e.g., Novozym 435)[4][5].
-
Reaction Monitoring: Monitor conversion via chiral HPLC. Stop the reaction at exactly 50% conversion to ensure maximum ee% of the remaining unreacted amine.
-
Product Separation: Filter off the immobilized enzyme. Separate the unreacted (R)-amine from the (S)-amide using an acidic aqueous extraction (the amine will partition into the water as a salt, while the neutral amide remains in the organic phase)[4].
References
-
Gutman, A. L., et al. "Enzymatic resolution of racemic amines in a continuous reactor in organic solvents." Biotechnology and Bioengineering, 1992.[Link]
-
Blacker, A. J., et al. "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." Organic Process Research & Development, ACS Publications, 2007.[Link]
-
Speybrouck, D., et al. "Supercritical Fluid Chromatography: Volume 2." De Gruyter, 2018.[Link]
-
Mader, M. M., et al. "Atropisomerism by Design: Discovery of a Selective and Stable Phosphoinositide 3-Kinase (PI3K) β Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]
Sources
Technical Support Center: Troubleshooting Low-Yield Cyclopropanation Reactions
Welcome to the technical support guide for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Instead of a simple checklist, this guide provides a structured, cause-and-effect framework to help you understand the "why" behind each troubleshooting step, ensuring a more robust and successful experimental outcome.
Section 1: Initial Diagnosis - Where to Begin When Yields Are Low
The first hours after a disappointing result are critical. This section provides a logical starting point to quickly identify the most common and easily correctable errors.
FAQ: My cyclopropanation reaction failed completely or gave a very low yield (<10%). What are the most probable causes?
A near-total failure often points to a fundamental problem with one of the core components of the reaction. Before delving into complex optimization, a systematic check of the basics is essential. The most common culprits are the stability of the carbene precursor, the activity of the catalyst, or the presence of potent inhibitors.
Initial Troubleshooting Workflow
This workflow provides a step-by-step diagnostic path for reactions with minimal or no product formation.
Caption: Desired catalytic cycle vs. catalyst inhibition pathway.
Reaction Conditions
The solvent, temperature, and atmospheric conditions are critical parameters that must be carefully controlled.
FAQ: How important are solvent and temperature for my reaction?
These parameters are crucial for catalyst stability, reaction rate, and selectivity.
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for metal-catalyzed reactions to avoid competition with the substrate for binding to the metal center. [1]For Simmons-Smith reactions, solvent basicity can decrease the reaction rate. [2]However, solvent polarity can also influence selectivity in asymmetric catalysis. [3]* Temperature Control: Many cyclopropanations run well at room temperature. [1]However, if yields are low, a systematic temperature screen may be necessary. Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like C-H insertion. [4][5]Conversely, lowering the temperature is a common strategy to improve enantioselectivity. [1]* Atmosphere: Many catalysts, especially Cu(I) and organozinc species, are sensitive to air and moisture. [1][4]Performing reactions under an inert atmosphere (nitrogen or argon) with anhydrous solvents and oven-dried glassware is essential for reproducibility and high yields. [1]
Section 3: Common Side Reactions and Mitigation
FAQ: I'm seeing a lot of side products. What are they and how can I stop them?
Identifying byproducts is key to optimizing the reaction.
-
Carbene Dimerization: As mentioned, this is caused by a high concentration of the carbene intermediate. Solution: Slow addition of the diazo compound via syringe pump is the most effective mitigation strategy. [5]* C-H Insertion: The highly reactive carbene can insert into C-H bonds of the substrate or solvent instead of adding to the alkene. Allylic C-H bonds are particularly susceptible. [5]Solution: The choice of catalyst is critical. Copper-based catalysts often show a higher preference for cyclopropanation over C-H insertion compared to some rhodium systems. [5]* Ylide Formation (Doyle-Kirmse Reaction): If the substrate contains an allyl sulfide, amine, or halide, the carbene can react at the heteroatom to form an ylide, which can then undergo a-[1][5]sigmatropic rearrangement. [6]This is a competing pathway to cyclopropanation. Solution: If this is an undesired side reaction, catalyst and substrate modification may be necessary.
References
-
Doyle–Kirmse reaction - Wikipedia. Available at: [Link]
-
Modern Cyclopropanation via Non‐Traditional Building Blocks - ResearchGate. Available at: [Link]
-
Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]
-
Biocatalytic synthesis of allylic and allenyl sulfides via a myoglobin-catalyzed Doyle-Kirmse reaction - PMC. Available at: [Link]
-
On the cause of low thermal stability of ethyl halodiazoacetates - Beilstein Journals. Available at: [Link]
-
Rhodium-catalyzed Doyle-Kirmse rearrangement reactions of sulfoxoniun ylides. Available at: [Link]
-
Scheme 33 General mechanism of the Doyle–Kirmse reaction. - ResearchGate. Available at: [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Available at: [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. Available at: [Link]
-
Theoretical Studies on the Mechanism, Enantioselectivity, and Axial Ligand Effect of a Ru(salen)-Catalyzed Asymmetric Cyclopropanation Reaction | Organometallics - ACS Publications. Available at: [Link]
-
Enantioselective Doyle–Kirmse Reaction. Available at: [Link]
-
Cyclopropanation Strategies in Recent Total Syntheses | Chemical Reviews. Available at: [Link]
-
Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A - ETH Zürich. Available at: [Link]
-
Effect of solvent on the ring-opening reactions of cyclo- propanated 3-aza-2-oxabicyclic alkene 23a with alcohols. - ResearchGate. Available at: [Link]
-
Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC - NIH. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available at: [Link]
-
Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand | Journal of the American Chemical Society. Available at: [Link]
-
Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation - ChemRxiv. Available at: [Link]
-
Effect of key substrate and catalyst parameters on the asymmetric cyclopropanation. Available at: [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines - MDPI. Available at: [Link]
-
ethyl diazoacetate - Organic Syntheses Procedure. Available at: [Link]
-
Ethyl Diazoacetate - Organic Syntheses Procedure. Available at: [Link]
-
The thermal stability of ethyl diazoacetate | Request PDF - ResearchGate. Available at: [Link]
-
Overview of the cyclopropanation optimization | Download Table - ResearchGate. Available at: [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
Commonly used methods for cyclopropanation reactions. - ResearchGate. Available at: [Link]
-
On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents - PMC. Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Available at: [Link]
-
Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doyle–Kirmse reaction - Wikipedia [en.wikipedia.org]
Amine Synthesis Optimization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Amine Synthesis. In modern drug discovery and development, the construction of C–N bonds is a foundational operation. This knowledge base provides researchers and process chemists with authoritative troubleshooting guides, optimized protocols, and mechanistic insights for two of the most heavily utilized amination strategies: Reductive Amination and Buchwald-Hartwig Cross-Coupling .
Hub 1: Reductive Amination (Direct & Indirect)
Reductive amination is the workhorse of aliphatic amine synthesis. The reaction relies on the condensation of a carbonyl compound with an amine to form an imine or iminium ion, followed by in situ reduction[1].
Mechanistic Workflow
Fig 1. Logical workflow and mechanistic pathway of reductive amination.
Reagent Selection Guide
The choice of reducing agent dictates the success of the direct reductive amination. The goal is to selectively reduce the iminium ion without reducing the starting carbonyl.
Table 1: Quantitative & Qualitative Comparison of Reducing Agents
| Reducing Agent | Relative Hydride Reactivity | Selectivity (Iminium vs. Carbonyl) | Toxicity Profile | Optimal Conditions |
| NaBH₄ | Very High | Poor (Reduces carbonyls rapidly) | Low | Indirect (Stepwise) only; MeOH solvent. |
| NaBH₃CN | Moderate | Good | High (Releases HCN at low pH) | pH 4–5; MeOH or THF. |
| NaBH(OAc)₃ | Mild | Excellent | Low | pH 5–7; DCE or THF; RT. |
| Borane-Pyridine | Mild | Good | Moderate | Acid-sensitive substrates; EtOH. |
Standard Protocol: Direct Reductive Amination with NaBH(OAc)₃
Based on the foundational methodology by Abdel-Magid et al.[2]
Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it significantly less nucleophilic than NaBH₄. This kinetic dampening ensures it reacts rapidly with highly electrophilic iminium ions but ignores the less electrophilic aldehydes and ketones[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve the carbonyl compound (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Acid Catalysis (Ketones Only): If the substrate is a ketone, add glacial acetic acid (1.0–2.0 equiv) to accelerate iminium ion formation. Aldehydes typically do not require acid.
-
Reduction: Add NaBH(OAc)₃ (1.4 to 2.0 equiv) portion-wise at room temperature.
-
Monitoring: Stir the suspension at room temperature under nitrogen. Monitor via TLC or LC-MS (typically 2–12 hours).
-
Self-Validating Quench: Carefully quench the reaction with saturated aqueous NaHCO₃. Validation Check: You must observe mild effervescence (CO₂ gas evolution). This confirms the neutralization of the acetic acid and the destruction of unreacted borohydride. Wait until bubbling completely ceases before proceeding.
-
Workup: Extract the aqueous layer with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
FAQs & Troubleshooting: Reductive Amination
Q1: Why am I seeing significant over-alkylation (dialkylation) when using a primary amine? A: When a primary amine is mono-alkylated, the resulting secondary amine is often more sterically accessible and more nucleophilic than the starting material, leading to a second reductive amination cycle. Solution: Switch from a direct to an indirect (stepwise) protocol. Pre-form the imine by stirring the aldehyde and primary amine in methanol with a drying agent (e.g., MgSO₄ or molecular sieves) for 4 hours. Filter, then add NaBH₄ (which is too reactive for direct amination but perfect for pre-formed imines) at 0 °C[2].
Q2: My reaction with an aniline derivative is stalling at the starting materials. Why? A: Anilines and other electron-deficient amines are poor nucleophiles, making the initial hemiaminal formation thermodynamically unfavorable. Solution: Force the imine formation by adding a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) to the reaction mixture before adding the reducing agent.
Hub 2: Buchwald-Hartwig C–N Cross-Coupling
For the synthesis of complex aryl amines, the Buchwald-Hartwig amination is the industry standard. However, organometallic catalysis is notoriously sensitive, and optimization requires a deep understanding of the catalytic cycle[3].
Mechanistic Workflow & Failure Modes
Fig 2. Buchwald-Hartwig catalytic cycle highlighting the catalyst poisoning failure mode.
Optimization Matrix: Catalyst, Ligand, and Base
The success of a Buchwald-Hartwig coupling is entirely dependent on the synergy between the palladium source, the steric/electronic properties of the ligand, and the pKa of the base[4].
Table 2: Design of Experiments (DoE) Starting Conditions
| Substrate Class | Recommended Precatalyst | Recommended Ligand | Recommended Base | Mechanistic Rationale |
| Primary Alkyl Amines | Pd₂(dba)₃ | BINAP or BrettPhos | NaOtBu | Bidentate ligands prevent β-hydride elimination. |
| Secondary Amines | Pd(OAc)₂ | RuPhos | Cs₂CO₃ or NaOtBu | Bulky dialkylbiaryl phosphines accelerate reductive elimination. |
| Coordinating Heterocycles | Pd G3/G4 Precatalyst | Xantphos or NHC | K₃PO₄ | Extreme steric bulk prevents heteroatom coordination to Pd[3][5]. |
| Base-Sensitive Groups | Pd G3 Precatalyst | XPhos | K₃PO₄ or Cs₂CO₃ | Weak bases prevent degradation of esters/epoxides. |
Standard Protocol: Air-Free Schlenk Amination
Causality Note: Active Pd(0) species are highly susceptible to oxidation by atmospheric O₂. Furthermore, water reacts with strong bases (like NaOtBu) to form hydroxides, which can lead to competitive C–O coupling (phenol formation) instead of C–N coupling. Absolute exclusion of air and moisture is non-negotiable[5].
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox (or using strict Schlenk line techniques), add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2–5 mol%), and base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial equipped with a PTFE septum[4].
-
Solvent & Amine Addition: Remove the vial from the glovebox. Under a positive pressure of argon, inject anhydrous, rigorously degassed solvent (toluene or 1,4-dioxane, 0.2 M) via syringe. Add the amine (1.2 equiv) via syringe.
-
Heating: Place the sealed vial in a preheated aluminum heating block at 80–110 °C.
-
Self-Validating Monitoring: A healthy catalytic cycle will rapidly turn the solution a homogeneous yellow, orange, or reddish-brown. Validation Check: If the solution turns colorless, the catalyst has not initiated. If a fine black precipitate forms ("Palladium Black"), the catalyst has decomposed and crashed out of the cycle[5].
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate for chromatographic purification.
FAQs & Troubleshooting: Buchwald-Hartwig Coupling
Q1: I am trying to couple an amine with 2-bromopyridine, but my yield is zero and I see Palladium Black. A: This is a classic case of catalyst poisoning. The nitrogen atom of the 2-bromopyridine acts as a strong Lewis basic ligand. It coordinates to the palladium center, displacing your phosphine ligand and completely inhibiting catalytic activity[5]. Solution: Switch to an N-heterocyclic carbene (NHC) ligand or a highly sterically demanding bidentate ligand like Xantphos. NHCs bind to Pd much more tightly than phosphines and provide a steric shield that prevents the pyridine nitrogen from coordinating[3].
Q2: My LC-MS shows that the aryl halide has been converted to the dehalogenated arene (Ar-H) instead of the coupled product. A: Dehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination from the amine (or solvent) followed by reductive elimination of the hydride and the aryl group. Solution: This means the reductive elimination step of the C–N bond is too slow. Switch to a more sterically demanding ligand (e.g., moving from XPhos to BrettPhos) to force the aryl and amido groups closer together on the Pd center, accelerating C–N reductive elimination before β-hydride elimination can occur.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. URL:[Link]
-
Namiki Technical Notes. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using Design of Experiments (DoE). Namiki. URL:[Link]
Sources
strategies to minimize side products in 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine , a sterically hindered, rigidified small-molecule scaffold. Synthesizing adjacent cyclopropane rings with quaternary centers presents significant chemoselectivity and steric challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize side-product formation.
Synthesis Workflow Overview
The standard synthetic route involves the cyclopropanation of a sterically hindered alkene, followed by saponification, and a Curtius rearrangement to install the primary amine.
Fig 1. Synthetic workflow for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine.
Troubleshooting Guides & FAQs
Q1: My cyclopropanation yield is exceptionally low, and GC-MS shows massive amounts of diethyl maleate and diethyl fumarate. How do I fix this?
Causality: This is a classic chemoselectivity failure. Your target alkene, 2-(1-methylcyclopropyl)prop-1-ene, is highly sterically hindered due to the adjacent methyl and cyclopropyl groups. Because the metallocarbenoid insertion into this specific C=C bond is kinetically sluggish, unreacted Ethyl Diazoacetate (EDA) acts as a competing nucleophile. It attacks the highly electrophilic Rh-carbenoid intermediate, resulting in rapid dimerization to diethyl maleate and fumarate[1]. Solution:
-
Syringe Pump Addition: You must keep the steady-state concentration of EDA near zero. Add the EDA solution via a syringe pump over a minimum of 10–12 hours.
-
Catalyst Tuning: Switch from standard Rh₂(OAc)₄ to a bulkier catalyst like Rhodium(II) pivalate (Rh₂(piv)₄). The increased steric bulk around the metal center suppresses the approach of a second EDA molecule, favoring the alkene insertion.
-
Alkene Excess: Use a 2- to 3-fold molar excess of the alkene relative to EDA. The unreacted alkene can be recovered via vacuum distillation post-reaction.
Q2: During the Curtius rearrangement using DPPA, I am isolating a highly non-polar, high-molecular-weight byproduct instead of my Boc-amine. What is happening?
Causality: You are synthesizing the symmetric urea derivative: N,N'-bis(2-methyl-2-(1-methylcyclopropyl)cyclopropyl)urea. During the Curtius rearrangement, the acyl azide thermally decomposes to an isocyanate. If even trace amounts of water are present in your solvent or reagents, the water hydrolyzes the isocyanate to a carbamic acid, which rapidly decarboxylates into a highly nucleophilic primary amine. This amine immediately attacks unreacted isocyanate molecules, irreversibly forming the urea side product[2]. Solution:
-
Rigorous Drying: Azeotropically dry your precursor carboxylic acid with anhydrous toluene (3x) before the reaction.
-
Solvent Selection: Do not use THF or Acetonitrile, as they are highly hygroscopic. Perform the rearrangement in strictly anhydrous toluene, which has a drastically lower propensity to absorb atmospheric moisture[3].
-
Excess Trapping Agent: Use a 5- to 10-fold excess of anhydrous tert-butanol to ensure the isocyanate is trapped as the Boc-carbamate faster than any potential trace hydrolysis can occur.
Q3: When deprotecting the Boc-amine, I observe multiple degradation spots on TLC and poor yields. Is the cyclopropane ring opening?
Causality: Yes. Cyclopropane rings—especially those substituted with electron-donating alkyl groups—exhibit significant alkene-like character and are susceptible to electrophilic ring-opening under harsh aqueous acidic conditions (e.g., strong aqueous HCl or refluxing TFA). Solution: Perform the deprotection under strictly anhydrous conditions using 4M HCl in 1,4-dioxane at room temperature. The lack of water prevents hydration-driven ring opening, and the target amine hydrochloride will cleanly precipitate out of the dioxane solution, self-validating the reaction's completion.
Quantitative Data: Cyclopropanation Optimization
The following table summarizes the impact of reaction parameters on the chemoselectivity of the cyclopropanation step, specifically highlighting the suppression of EDA dimerization.
| Catalyst System | EDA Addition Time | Alkene:EDA Molar Ratio | Target Ester Yield (%) | Dimerization Byproducts (%) |
| Rh₂(OAc)₄ (1 mol%) | 1 hour (Dropwise) | 1:1 | 32% | 61% |
| Rh₂(OAc)₄ (1 mol%) | 10 hours (Pump) | 2:1 | 64% | 28% |
| Rh₂(piv)₄ (1 mol%) | 12 hours (Pump) | 3:1 | 86% | < 5% |
Table 1: Optimization parameters demonstrating the critical need for slow EDA addition and bulky catalysts to overcome steric hindrance.
Step-by-Step Experimental Methodologies
Protocol A: Highly Chemoselective Rhodium-Catalyzed Cyclopropanation
Self-Validating Checkpoint: The cessation of nitrogen gas evolution and the disappearance of the diazo peak in FTIR (~2100 cm⁻¹) confirm complete carbenoid conversion.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a reflux condenser.
-
Reagent Loading: Add 2-(1-methylcyclopropyl)prop-1-ene (30.0 mmol, 3.0 eq) and Rh₂(piv)₄ (0.1 mmol, 1 mol% relative to EDA) to 50 mL of anhydrous dichloromethane (DCM).
-
Temperature Control: Heat the reaction mixture to a gentle reflux (approx. 40 °C).
-
Slow Addition: Dissolve Ethyl Diazoacetate (EDA, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Load this into a gas-tight syringe. Using a syringe pump, add the EDA solution to the refluxing mixture at a strict rate of 1.6 mL/hour (approx. 12 hours total addition time).
-
Monitoring: Monitor the reaction via GC-MS. The absence of a peak corresponding to unreacted EDA confirms completion.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove the rhodium catalyst, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the cyclopropyl ester.
Protocol B: Anhydrous Curtius Rearrangement to Boc-Amine
Self-Validating Checkpoint: Monitor the formation of the isocyanate intermediate via FTIR. A strong, sharp stretching band at ~2250–2270 cm⁻¹ indicates successful acyl azide decomposition prior to trapping.
-
Azeotropic Drying: Dissolve the intermediate carboxylic acid (10.0 mmol) in 20 mL of anhydrous toluene. Evaporate to dryness under reduced pressure. Repeat this process three times to remove trace water.
-
Reaction Setup: Dissolve the dried acid in 40 mL of anhydrous toluene under an argon atmosphere. Add anhydrous Triethylamine (Et₃N, 12.0 mmol, 1.2 eq).
-
Azide Formation: Cool the mixture to 0 °C. Dropwise, add Diphenylphosphoryl azide (DPPA, 10.5 mmol, 1.05 eq). Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.
-
Thermal Rearrangement: Heat the reaction to 80 °C. Nitrogen gas evolution will begin. Stir until gas evolution ceases (approx. 2 hours). Optional: Verify isocyanate formation via FTIR.
-
Trapping: Add anhydrous tert-butanol (50.0 mmol, 5.0 eq) directly to the hot mixture. Reflux at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the Boc-protected amine.
References
- Organometallics (2004). "Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands.
- Journal of the Chemical Society, Perkin Transactions 1 (1977). "Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 1. The curtius rearrangement and urea formation.
- Organic Process Research & Development (2020). "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.
Sources
improving diastereoselectivity in the synthesis of substituted cyclopropanes
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive challenges in achieving high diastereoselectivity during the synthesis of substituted cyclopropanes.
This guide bypasses basic theory to focus on the causality of stereochemical failures and provides self-validating experimental protocols for three fundamental cyclopropanation modalities: Zinc-carbenoid (Simmons-Smith), Transition-Metal Diazo Decomposition, and Sulfur Ylide (Corey-Chaykovsky) methodologies.
FAQ 1: Simmons-Smith Cyclopropanation (Zinc Carbenoids)
Q: I am attempting to cyclopropanate an allylic alcohol, but my diastereomeric ratio (dr) is stuck at 1.5:1. How can I improve the syn-selectivity?
The Causality: Poor diastereoselectivity in allylic or homoallylic systems almost always stems from disrupted chelation in the transition state. The classic Simmons-Smith reagent relies heavily on the coordination of the zinc carbenoid to the proximal hydroxyl (or amine) directing group. This coordination enforces a highly ordered "butterfly" transition state that directs the methylene transfer to a specific face of the alkene[1].
If your dr is low, your reaction conditions are likely breaking this chelation. Coordinating solvents (like THF or diethyl ether) act as Lewis bases and aggressively compete with your substrate for zinc coordination. As solvent basicity increases, both the reaction rate and the directing effect plummet[2].
The Solution:
-
Solvent Swap: Immediately switch to a non-coordinating solvent such as dichloromethane (DCM) or toluene.
-
Homogeneous Reagents: Abandon the heterogeneous Zn-Cu couple. Utilize the Furukawa modification ( Et2Zn+CH2I2 ) or Denmark's modification ( Et2Zn+ClCH2I ) to generate a more reactive, soluble carbenoid[2].
-
Chiral Auxiliaries: If intrinsic substrate control is insufficient, employ Charette’s chiral dioxaborolane ligand, which forms a rigid macrocyclic complex with the allylic alcohol and the zinc carbenoid, routinely yielding >20:1 dr[1].
Data Summary: Variables Influencing Simmons-Smith Diastereoselectivity
| Variable | Poor Choice (Low dr) | Optimal Choice (High dr) | Mechanistic Causality |
| Solvent | THF, Diethyl Ether | DCM, Toluene | Minimizes competitive Lewis base coordination to Zn. |
| Zinc Source | Zn-Cu couple | Et2Zn (Furukawa) | Ensures homogeneous, highly active carbenoid species. |
| Directing Group | Silyl ether (-OTBS) | Free -OH, -NH 2 , -NHBn | Strong Lewis basicity is required to anchor the zinc carbenoid. |
Protocol: Self-Validating Furukawa Cyclopropanation of Allylic Alcohols
-
Flame-dry a Schlenk flask under argon. Add anhydrous DCM (0.2 M relative to substrate) and cool to 0 °C.
-
Add Et2Zn (1.0 M in hexanes, 2.0 equiv).
-
Dropwise add CH2I2 (2.0 equiv).
-
Validation Checkpoint: A fine white precipitate ( ZnI2 ) will form within 10-15 minutes, visually confirming the active carbenoid ( IZnCH2I ) has been generated.
-
-
Dropwise add the allylic alcohol (1.0 equiv) dissolved in DCM.
-
Warm to room temperature and monitor via TLC. Quench carefully with saturated aqueous NH4Cl .
Simmons-Smith transition state logic and the critical role of solvent coordination.
FAQ 2: Transition Metal-Catalyzed Diazo Decomposition
Q: When using ethyl diazoacetate (EDA) with styrene and a dirhodium catalyst, I get a poor trans/cis ratio and massive amounts of diazo dimerization. How do I fix this?
The Causality: Carbene dimerization and poor diastereoselectivity are classic hallmarks of using "acceptor-only" diazo compounds like EDA. The resulting dirhodium-carbene intermediate is violently electrophilic. According to the Hammond postulate, this hyper-reactivity leads to an extremely early transition state during the concerted asynchronous cycloaddition with the alkene. Because the transition state is early, the steric differentiation between the two faces of the alkene is minimal, resulting in poor trans/cis ratios[3]. Furthermore, high local concentrations of the diazo compound allow the carbene to react with unactivated diazo molecules rather than the alkene, forming fumarate and maleate dimers[4].
The Solution:
-
Donor/Acceptor Diazo Compounds: Switch to aryldiazoacetates (e.g., methyl phenyldiazoacetate). The donor aryl group stabilizes the carbene via resonance, pushing the transition state later along the reaction coordinate. This drastically improves chemoselectivity (reducing dimerization) and enhances steric differentiation (improving dr)[4][5].
-
Catalyst Steric Bulk: Utilize bulky, high-symmetry dirhodium tetracarboxylate or tetraprolinate catalysts (e.g., Rh2(S-DOSP)4 or Rh2(S-TCPTTL)4 ). The chiral ligand crown creates a deep, restrictive pocket that enforces a singular alkene trajectory[3].
-
Syringe Pump Addition: Keep the steady-state concentration of the diazo compound near zero.
Protocol: Dirhodium-Catalyzed Cyclopropanation via Syringe Pump
-
In a flame-dried flask, dissolve the alkene (5.0 equiv) and Rh2(S-DOSP)4 (0.1–1.0 mol%) in anhydrous hexanes.
-
Cool the reaction to the optimized temperature (often -20 °C to 25 °C; lower temperatures generally increase dr and ee).
-
Dissolve the donor/acceptor diazo compound (1.0 equiv) in hexanes.
-
Use a syringe pump to add the diazo solution at a rate of 1 mL/hr.
-
Validation Checkpoint: Observe the reaction mixture. Nitrogen gas evolution should be steady but microscopic. If vigorous bubbling occurs, your addition rate is too fast, and dimerization is occurring.
-
-
Upon completion, filter through a short plug of silica to remove the dirhodium catalyst.
Catalytic cycle of dirhodium-mediated diazo decomposition and cyclopropanation.
FAQ 3: Corey-Chaykovsky Reaction (Sulfur Ylides)
Q: I am reacting an enone with a sulfur ylide, but I am getting a mixture of epoxide and cyclopropane, and the cyclopropane dr is terrible. What is going wrong?
The Causality: This is a dual chemoselectivity and diastereoselectivity failure rooted in the specific nature of the sulfur ylide chosen. The Johnson-Corey-Chaykovsky reaction relies on the nucleophilic addition of a sulfur ylide to an electrophile, followed by intramolecular displacement of the sulfide leaving group[6].
-
Chemoselectivity (1,2- vs 1,4-addition): If you are using dimethylsulfonium methylide (Corey's ylide), you are using a "hard" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it prefers direct 1,2-addition to the hard carbonyl carbon, yielding epoxides.
-
Diastereoselectivity (trans vs cis): The trans diastereoselectivity is strictly dictated by the reversibility of the initial betaine formation. Sulfonium ylides undergo irreversible addition, trapping the kinetically favored syn-betaine and leading to poor dr[6].
The Solution: Switch to dimethyloxosulfonium methylide . The electron-withdrawing oxygen delocalizes the negative charge, making the ylide a "soft" nucleophile that selectively undergoes 1,4-conjugate addition. Furthermore, the oxosulfonium leaving group makes the initial nucleophilic attack highly reversible. This allows the intermediate to equilibrate to the thermodynamically favored anti-betaine before the rate-limiting ring closure, ensuring exclusive trans-diastereoselectivity[6].
Data Summary: Sulfonium vs. Sulfoxonium Ylides
| Reagent | Nucleophile Type | Preferred Addition | Primary Product | Diastereoselectivity Control |
| Dimethylsulfonium methylide | Hard | 1,2-addition | Epoxide | Kinetic (Poor dr) |
| Dimethyloxosulfonium methylide | Soft | 1,4-addition | Cyclopropane | Thermodynamic (High trans) |
Protocol: One-Pot Diastereoselective Cyclopropanation via Sulfoxonium Ylide
-
In a flame-dried flask under argon, suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMSO.
-
Add trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature.
-
Validation Checkpoint: Hydrogen gas evolution will occur immediately. The cloudy suspension will transition into a clear, homogeneous solution once the ylide is fully generated.
-
-
Stir for 30 min at room temperature.
-
Add the enone (1.0 equiv) dissolved in DMSO dropwise.
-
Heat the reaction to 50 °C for 2-4 hours. Heating is critical to ensure full reversibility and equilibration to the anti-betaine.
-
Quench with cold water and extract with ethyl acetate.
Thermodynamic vs. kinetic control in Corey-Chaykovsky cyclopropanation betaine intermediates.
References
-
Cyclopropanation - Andrew G Myers Research Group Source: Harvard University URL:[1]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL:[2]
-
Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers Source: Organic Letters - ACS Publications URL:[4]
-
Synthesis of Donor/Acceptor-Substituted Diazo Compounds in Flow and Their Application in Enantioselective Dirhodium-Catalyzed Cyclopropanation and C–H Functionalization Source: ResearchGate URL:[5]
-
Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group Source: Journal of the American Chemical Society URL:[3]
-
Johnson–Corey–Chaykovsky reaction Source: Wikipedia URL:[6]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Cyclopropanation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting catalyst deactivation in cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations. We will explore the root causes of catalyst failure and provide actionable, field-proven solutions to restore and optimize your reaction performance.
Part 1: Troubleshooting Guides
This section addresses the most common symptoms of catalyst deactivation in a question-and-answer format. Each guide provides a systematic approach to identifying the root cause and implementing corrective measures.
Issue 1: Low or No Reaction Conversion
Q: My cyclopropanation reaction shows low or no conversion, even after an extended reaction time. What is the likely cause and how can I fix it?
A: Low or nonexistent conversion is the most direct indicator of a problem with the catalytic system. The issue typically stems from an inactive or deactivated catalyst. Let's break down the potential causes and solutions.
Possible Causes & Troubleshooting Steps:
-
Catalyst Poisoning: This is the most frequent cause of deactivation, where impurities bind to the active sites of the catalyst, rendering them unavailable for the reaction.[1]
-
Troubleshooting:
-
Inspect Reagents and Solvents: Trace impurities are notorious poisons for transition metal catalysts.[2]
-
Sulfur Compounds: Thiols and thioethers can irreversibly poison rhodium and copper catalysts.[2] Ensure solvents are freshly distilled or purchased from a reliable source.
-
Water and Oxygen: Many catalysts, especially those involving Cu(I) or air-sensitive ligands, are susceptible to oxidation or hydrolysis.[3][4] Always use anhydrous solvents and perform reactions under an inert atmosphere (Nitrogen or Argon).
-
Other Impurities: Unbound phosphines or halide impurities can inhibit certain catalytic cycles.[2]
-
-
Verify Catalyst Activity: Before a critical reaction, test your catalyst batch with a standard, reliable reaction (e.g., cyclopropanation of styrene with ethyl diazoacetate) to confirm its activity.[2]
-
-
-
Improper Catalyst Handling or Activation:
-
Troubleshooting:
-
Source and Age: Ensure the catalyst is from a reputable supplier and is not expired.[3]
-
Activation: Some precatalysts require an activation step, such as reduction from Cu(II) to the active Cu(I) species.[4] Consult the literature for the specific activation protocol for your catalyst.
-
Storage: Store air and moisture-sensitive catalysts in a desiccator or glovebox.
-
-
-
Decomposition of the Diazo Compound: Diazo compounds are high-energy molecules that can decompose before reacting with the alkene, especially in the presence of acidic impurities.[3][5]
-
Troubleshooting:
-
Slow Addition: Use a syringe pump to add the diazo compound slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing side reactions like dimerization.[3]
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can accelerate decomposition.[3]
-
Purity: Ensure the diazo compound is free from acidic impurities which can catalyze its breakdown.[3]
-
-
-
Incorrect Catalyst Loading:
-
Troubleshooting: While simply increasing the catalyst loading can sometimes force a reaction to completion, it's not a cost-effective solution.[2] First, ensure you are using an appropriate loading (typically 0.5-5 mol%). If the reaction is still sluggish with a less reactive substrate, a modest increase may be necessary.[3]
-
Issue 2: Reaction Stalls or Shows Inconsistent Performance
Q: My reaction starts well but then slows down or stops completely before the starting material is consumed. What could be causing this premature deactivation?
A: When a reaction stalls, it often points to a deactivation mechanism that occurs during the catalytic cycle itself or as a result of product accumulation.
Possible Causes & Troubleshooting Steps:
-
Mechanism-Based Inactivation (Suicide Inactivation): The reactive metal-carbene intermediate, which is essential for cyclopropanation, can sometimes react with the catalyst itself (the protein backbone in enzymes or the ligands in synthetic catalysts), leading to irreversible destruction.[6]
-
Troubleshooting:
-
Catalyst Choice: Some catalysts are inherently more robust. For instance, in enzymatic systems, protein engineering can be used to develop more stable variants.[6] In chemical catalysis, ligand design plays a crucial role in catalyst stability.[7]
-
Portion-wise Addition: If suicide inactivation is suspected, adding the catalyst in multiple portions throughout the reaction can help maintain a sufficient concentration of active catalyst.
-
-
-
Product Inhibition or Chelation: The cyclopropane product or byproducts may coordinate to the metal center more strongly than the reactants, effectively inhibiting the catalytic cycle. This can be an issue with products containing chelating functional groups.[8]
-
Troubleshooting: This is an inherent limitation of some substrate-catalyst pairings. If product inhibition is confirmed, exploring a different catalyst system with altered electronic or steric properties may be necessary.
-
-
Thermal Degradation (Sintering): At higher temperatures, especially with heterogeneous catalysts, the active metal nanoparticles can agglomerate.[4][9] This reduces the active surface area and leads to a loss of activity.[9]
Issue 3: Poor or Eroding Stereoselectivity (Diastereo- or Enantioselectivity)
Q: I'm obtaining a poor diastereomeric ratio (cis/trans) or low enantiomeric excess (ee). Could this be related to catalyst deactivation?
A: Absolutely. A decline in stereocontrol is a subtle but clear sign of problems with the catalyst's chiral environment.
Possible Causes & Troubleshooting Steps:
-
Degradation of Chiral Ligand: The chiral ligand that dictates the stereochemical outcome can dissociate from the metal center or degrade under the reaction conditions. This leaves a less selective or non-chiral catalyst to continue the reaction.
-
Troubleshooting:
-
Visual Cues: A color change in the reaction can sometimes indicate ligand dissociation or catalyst decomposition. For example, some active Rh(II) catalyst solutions are green and turn black or brown upon deactivation.[2]
-
Optimize Ligand-to-Metal Ratio: Ensure the correct ratio is used. Sometimes a slight excess of the ligand can suppress dissociation.[3]
-
Ligand Choice: Select robust ligands that are stable under your reaction conditions. Ligands play a profound role in modulating catalyst stability and selectivity.[7]
-
-
-
Presence of Chiral Poisons: Impurities that are themselves chiral can interact with your catalyst, leading to a phenomenon known as chiral poisoning, which can erode enantioselectivity.[2]
-
Troubleshooting: Ensure all glassware is scrupulously clean and that there is no cross-contamination from other reactions.[2] Use high-purity, achiral solvents.
-
-
Solvent and Temperature Effects: The solvent can influence the conformation of the chiral catalyst, and higher temperatures can allow the reaction to proceed through less-selective, higher-energy transition states.
-
Troubleshooting:
-
Solvent Screening: Screen non-coordinating, high-purity solvents.
-
Lower Temperature: Running the reaction at a lower temperature is a common and effective strategy for improving both diastereoselectivity and enantioselectivity.[3]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation? A1: Catalyst deactivation can be broadly classified into four main types:
-
Chemical Deactivation (Poisoning): Strong binding of impurities to active sites.[1]
-
Thermal Deactivation (Sintering): Agglomeration of catalyst particles at high temperatures, reducing surface area.[9]
-
Mechanical Deactivation (Fouling/Masking): Deposition of species (like carbonaceous materials or "coke") on the catalyst surface, blocking pores and active sites.[1][10]
-
Mechanism-Based Inactivation: The catalyst is destroyed by a reactive intermediate generated during its own catalytic cycle.[6]
Q2: How can I analyze my catalyst to confirm it has been deactivated? A2: Several characterization techniques can identify the root cause of deactivation.[1]
-
Spectroscopy (e.g., XPS): Can detect the presence of poisons on the catalyst's surface.[1]
-
Elemental Analysis (e.g., XRF): Can identify foreign elements deposited on the catalyst.[1]
-
Surface Area Analysis (e.g., BET): Can reveal a reduction in surface area, indicating sintering or fouling.[1]
Q3: Can a deactivated catalyst be regenerated? A3: It depends on the deactivation mechanism.
-
Reversible: Deactivation from fouling or coking can often be reversed by burning off the deposits (e.g., calcination) or through chemical washing.[1][11]
-
Irreversible: Deactivation from sintering (thermal degradation) or strong, covalent poisoning is generally irreversible.[9][11] In these cases, the catalyst must be replaced.
Q4: How does the choice of metal (e.g., Rh, Cu, Co, Fe) affect catalyst stability? A4: Different metals have different sensitivities. For example, Rh(II) carboxylate catalysts are workhorses for cyclopropanation with diazoacetates but can be sensitive to sulfur poisoning.[2][5] Copper(I) catalysts are often used with BOX or other nitrogen-based ligands but can be easily oxidized to inactive Cu(II).[4] Cobalt and Iron porphyrin complexes are also effective but have their own unique deactivation pathways, such as the formation of inactive μ-oxo bridged dimers.[12][13]
Part 3: Data & Protocols
Data Presentation
Table 1: Common Catalyst Poisons in Cyclopropanation and Their Potential Sources.
| Poison Class | Examples | Common Sources | Affected Catalysts |
| Sulfur Compounds | Thiols, thioethers, disulfides | Reagents, solvents (e.g., from petroleum distillates), starting materials | Rhodium, Copper, Palladium[2] |
| Water | H₂O | "Anhydrous" solvents, reagents, atmospheric moisture | Air-sensitive catalysts (e.g., Cu(I) systems)[3][4] |
| Oxygen | O₂ | Atmospheric leaks, dissolved in solvents | Air-sensitive catalysts, especially Cu(I)[3][4] |
| Phosphorus Compounds | Unbound phosphines, phosphites | Ligand synthesis impurities, other additives | Copper catalysts[2] |
| Halides | Cl⁻, Br⁻, I⁻ | Impurities in reagents or starting materials | Can interfere with various catalytic cycles[2] |
Table 2: Example Impact of Deactivation on Key Reaction Metrics.
| Parameter | Ideal Outcome | Outcome with Deactivated Catalyst |
| Yield (%) | >95% | <50% or reaction stalls |
| Turnover Number (TON) | High (>1000) | Low (<100) |
| Diastereoselectivity (dr) | >20:1 | Erodes towards 1:1 |
| Enantioselectivity (ee) | >95% | Significantly reduced |
Experimental Protocols
Protocol 1: Standard Rhodium-Catalyzed Cyclopropanation
This protocol provides a baseline for a typical reaction, which can be adapted for troubleshooting.
-
Glassware Preparation: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add a magnetic stir bar.
-
Reagent Addition:
-
Add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL).
-
Add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[3]
-
-
Diazo Compound Addition:
-
Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol, 1.2 equiv) in the same anhydrous solvent (5 mL).
-
Using a syringe pump, add the diazo solution to the stirred reaction mixture over 4-6 hours at the recommended temperature (often room temperature).[3]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Regeneration (Example: Removal of Carbonaceous Foulants)
This is a general procedure and must be adapted based on the specific catalyst and support material. Caution: This procedure should be performed with appropriate safety measures.
-
Catalyst Recovery: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture and wash it with a non-coordinating solvent (e.g., hexane) to remove adsorbed organics. Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried, fouled catalyst in a tube furnace.
-
Calcination: Ramp the temperature slowly (e.g., 2-5 °C/min) under a flow of dilute air (or a mixture of O₂/N₂) to a target temperature (e.g., 300-500 °C). The optimal temperature depends on the thermal stability of the catalyst and its support. Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits.[10][11]
-
Reduction (if necessary): For catalysts that require a reduced metal state (e.g., Cu(I)), the oxidative treatment must be followed by a reduction step. After cooling under inert gas, switch the gas flow to dilute hydrogen (e.g., 5% H₂ in N₂) and ramp to a suitable reduction temperature.
-
Passivation and Storage: After regeneration, cool the catalyst to room temperature under an inert atmosphere and store it properly.
Part 4: Visualizations
Diagrams
Below are diagrams created using Graphviz to illustrate key concepts and workflows discussed in this guide.
Caption: The four primary pathways of catalyst deactivation.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. mdpi.com [mdpi.com]
- 12. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
solvent effects on the stereochemical outcome of cyclopropylamine synthesis
Welcome to the Advanced Technical Support & Troubleshooting Center for Asymmetric Cyclopropylamine Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind solvent effects, empowering you to rationally design and optimize your stereoselective workflows.
Part 1: Mechanistic Workflow & Solvent Intervention
In metal-mediated cyclopropanation, the solvent is not merely a reaction medium; it is a competitive ligand. The stereochemical outcome of cyclopropylamine synthesis hinges on the delicate balance between the metal's coordination sphere and the chiral substrate's ability to direct the incoming nucleophile or carbenoid.
Solvent coordination logic in metal-mediated asymmetric cyclopropylamine synthesis.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my Simmons-Smith-type cyclopropanation of enesulfinamides fail completely when using THF, despite the reagents being highly soluble? Causality: The failure is driven by competitive ligand binding. Tetrahydrofuran (THF) is a strongly coordinating Lewis base. In the asymmetric construction of α-tertiary cyclopropylamine derivatives, the zinc carbenoid (generated from ZnEt2 and ICH2Cl ) must pre-coordinate with the chiral sulfinyl oxygen to direct the facial attack. THF saturates the coordination sphere of the zinc intermediate, completely suppressing the reaction. Solution: Switch to a non- or low-complexing solvent. Using methyl tert-butyl ether (MTBE) prevents coordination saturation, allowing the substrate to direct the stereochemistry, restoring yields to >72% while maintaining high diastereoselectivity[1].
Q2: In Ru(II)-Pheox-catalyzed cyclopropanation of vinylcarbamates, I am achieving high trans-selectivity but poor enantiomeric excess (ee). I am currently using toluene. How do I fix this? Causality: Solvent polarity directly alters the geometry of the transition state. While toluene (a non-polar solvent) increases trans-selectivity (up to 86:14 trans/cis), it fails to adequately stabilize the highly polarized Ru-carbene intermediate, leading to a breakdown in facial discrimination and a drop in enantioselectivity (83% ee). Solution: Dichloromethane (DCM) is the optimal solvent for this system. Its moderate dielectric constant stabilizes the transition state, allowing the chiral Pheox ligand to exert maximum stereocontrol. By switching to DCM and optimizing the temperature, enantioselectivity can be driven up to 92% ee[2].
Q3: When synthesizing cyclopropylamines via the addition of Grignard reagents to N-sulfinyl α-chloro ketimines, will changing the ethereal solvent (Et₂O vs. THF) improve my diastereomeric ratio (dr)? Causality: No. Unlike carbenoid insertions, the stereochemical outcome in this specific pathway is governed by a 1,3-dehydrohalogenation event that forms a transient cyclopropylideneamine intermediate, followed by Grignard addition. The transition state of this addition is highly rigid. Changing the solvent (toluene, Et₂O, or THF) or the concentration does not significantly alter the coordination geometry or improve the diastereoselectivity[3]. Solution: Do not waste time screening solvents here. Instead, control the kinetics via temperature. The optimal self-validating condition is to add the Grignard reagent strictly at −78 °C, then allow the reaction to proceed at −40 °C[3].
Part 3: Quantitative Data: Solvent Effects on Stereoselectivity
To facilitate rapid decision-making, the following table summarizes the causal relationship between solvent choice and stereochemical outcomes across major cyclopropylamine synthesis pathways.
| Catalytic System / Pathway | Solvent | Yield | Stereochemical Outcome | Mechanistic Causality |
| ZnEt₂ / ICH₂Cl (Enesulfinamides) | THF | 0% | N/A (Suppressed) | Strong coordination blocks chiral induction by saturating Zn. |
| ZnEt₂ / ICH₂Cl (Enesulfinamides) | MTBE | 88% | High dr | Weak coordination allows substrate-directed carbenoid attack. |
| Ru(II)-Pheox (Vinylcarbamates) | Toluene | Good | High trans (86:14), Lower ee (83%) | Non-polar environment alters transition state stabilization. |
| Ru(II)-Pheox (Vinylcarbamates) | DCM | Good | Optimal trans/cis, High ee (92%) | Balanced dielectric constant stabilizes the Ru-carbene intermediate. |
| Grignard Addition (α-chloro ketimines) | Et₂O vs THF | 59% | Inferior dr at RT | Solvent independent; controlled by rigid intermediate geometry. |
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . By verifying the checkpoints, you ensure the mechanistic integrity of the reaction before proceeding to the next step.
Protocol A: MTBE-Optimized Simmons-Smith Cyclopropanation of Enesulfinamides
Reference standard for highly stereocontrolled α-tertiary cyclopropylamines.[1]
-
Carbenoid Generation: Under an inert argon atmosphere, dissolve the enesulfinamide substrate (1.0 equiv) in anhydrous MTBE/n-hexane (1:1 v/v, 0.1 M concentration).
-
Self-Validation Checkpoint 1: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will prematurely quench the ZnEt2 , destroying stereocontrol.
-
-
Reagent Addition: Cool the system to -40 °C. Dropwise, add ZnEt2 (3.0 equiv), followed immediately by ICH2Cl (3.0 equiv).
-
Stereochemical Induction: Allow the reaction to stir at -40 °C for 12 hours. The low-coordinating MTBE ensures the zinc carbenoid coordinates exclusively with the chiral sulfinyl group.
-
Quench & Isolate: Quench with saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and concentrate.
-
Self-Validation Checkpoint 2: Before flash chromatography, run a crude 1H NMR. The presence of distinct, non-overlapping cyclopropyl proton signals (typically in the 0.5–1.5 ppm range) will immediately validate the diastereomeric ratio (dr).
-
Protocol B: DCM-Optimized Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation
Reference standard for highly enantioselective vinylcarbamate conversion.[2]
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve the Ru(II)-Pheox catalyst (2 mol %) in anhydrous Dichloromethane (DCM).
-
Substrate Introduction: Add the diprotected vinylamine (e.g., tert-butyl-tert-butoxycarbonyl(vinyl)carbamate) (1.0 equiv) to the DCM solution. Stir at room temperature (or -30 °C for maximum ee).
-
Self-Validation Checkpoint 1: The use of DCM ensures the catalyst remains fully active. The solution should exhibit the characteristic deep color of the active Ru-complex.
-
-
Carbene Formation: Slowly add the diazo compound (1.2 equiv) over 2 hours via a syringe pump to prevent diazo dimerization.
-
Purification & Validation: Concentrate the crude mixture and purify via silica gel chromatography.
-
Self-Validation Checkpoint 2: Submit the purified product to Chiral HPLC. A successful DCM-mediated reaction will yield an ee of >90%, validating that the solvent properly stabilized the facial selectivity of the Ru-carbene intermediate.
-
Part 5: References
-
Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters.[Link]
-
(2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters.[Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters.[Link]
Sources
removal of unreacted starting materials from amine reaction mixtures
Welcome to the Advanced Amine Purification Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation of products from complex amine reaction mixtures (e.g., reductive aminations, amide couplings). We bypass traditional, loss-prone aqueous workups in favor of high-throughput, self-validating solid-phase extraction (SPE) and scavenging methodologies.
Core Workflow Logic: Selecting Your Purification Strategy
Before troubleshooting, it is critical to select the correct mechanistic approach based on the chemical nature of your desired product versus your impurities.
Decision tree for selecting an amine purification strategy based on product properties.
Troubleshooting Guides & FAQs
Q1: What is the most efficient way to remove excess primary or secondary amine starting materials without aqueous workup?
Causality & Explanation: Aqueous workups frequently lead to the loss of polar products and severe emulsion formation. Covalent scavenging circumvents this by relying on the nucleophilicity of the unreacted amines. By introducing a polymer-supported electrophile—such as a polystyrene-bound isocyanate—the unreacted amine forms a stable covalent urea bond with the resin 1. The resin-bound impurity is then physically filtered out, leaving the neutral product (e.g., an amide) untouched in the solution.
Self-Validating Protocol: Covalent Scavenging using MP-Isocyanate Resin
-
Quantification: Calculate the theoretical maximum of remaining unreacted amine.
-
Resin Loading: Add 3.0 to 3.5 equivalents of Macroporous (MP) Isocyanate resin relative to the unreacted amine to ensure rapid, pseudo-first-order scavenging kinetics 2.
-
Solvent Selection: Dissolve the crude mixture in a compatible solvent (DCM, THF, or MeCN). Note: MP-resins do not require solvent swelling, making them versatile across polarities.
-
Incubation: Agitate the suspension gently at room temperature for 1 to 16 hours.
-
Filtration & Washing: Filter the mixture through a fritted syringe. Wash the resin cake with 2–3 bed volumes of the reaction solvent to elute all non-bound product.
-
Isolation: Concentrate the combined filtrate in vacuo to yield the purified product.
Q2: How do I isolate a basic amine product from non-basic impurities and starting materials?
Causality & Explanation: If your desired product is an amine, covalent scavengers will destroy your yield by reacting with the product. Instead, you must use a "Catch-and-Release" methodology utilizing a Strong Cation Exchange (SCX) resin, such as silica-bound p-toluenesulfonic acid (Si-TsOH). The sulfonic acid (pKa < 1) protonates the basic amine, "catching" it as an immobilized sulfonate salt. Non-basic impurities (e.g., neutral organics, excess electrophiles) are not retained and are washed away. The product is subsequently "released" by washing with a methanolic ammonia solution, which deprotonates the amine and allows it to elute freely 3.
Mechanistic workflow of Catch-and-Release purification using strong cation exchange resins.
Self-Validating Protocol: Catch-and-Release Purification
-
Conditioning: Pre-condition the Si-TsOH (SCX-3) column with DCM (4 mL/g of resin).
-
Loading: Load the crude reaction mixture onto the column under gravity.
-
Washing (Impurity Removal): Wash the column with DCM or Methanol (3 x 3 mL/g resin) to elute non-basic impurities. Verify the wash fractions via TLC/LCMS to ensure no product leakage.
-
Elution (Release): Elute the target amine by passing 2M Ammonia in Methanol (4 mL/g resin) through the column 3.
-
Isolation: Evaporate the volatile ammonia/methanol eluent to isolate the highly pure freebase amine.
Q3: My isocyanate scavenger isn't removing the hindered amine starting material. What are the causal factors and solutions?
Causality & Explanation: Scavenging kinetics are dictated by amine nucleophilicity and steric hindrance. Highly hindered amines (e.g., 2-aminobenzophenone) or electronically deactivated anilines react sluggishly with electrophilic resins at room temperature. Furthermore, if a standard gel-type polystyrene (PS) resin is used in a non-swelling solvent (like acetonitrile or MTBE), the polymer matrix collapses. The reactive isocyanate sites become trapped inside the bead, preventing the amine from diffusing to them 2.
Troubleshooting Solutions:
-
Switch to a Macroporous (MP) Resin: MP-Isocyanate possesses a highly cross-linked, rigid pore structure that remains permanently open, providing access to reactive sites without requiring solvent swelling.
-
Increase the Temperature: Elevate the scavenging temperature to 60 °C. For example, PS-Isocyanate only scavenges aniline to ~60% at room temperature but reaches >92% at 60 °C 2.
-
Increase Equivalents: Use up to 4.0 equivalents of the scavenger resin to drive the equilibrium forward.
Q4: How can I remove TFA or freebase my amine salt post-HPLC without losing yield?
Causality & Explanation: Preparative HPLC often utilizes 0.1% Trifluoroacetic acid (TFA), leaving the purified amine as a TFA salt. Traditional liquid-liquid extraction to freebase the amine can result in severe product loss, especially for highly polar or water-soluble amines. Using a polymer-supported carbonate (e.g., PL-HCO3 MP SPE) provides a self-validating, non-aqueous freebasing method. The basic carbonate resin exchanges the trifluoroacetate counterion and neutralizes the acid, releasing the free amine into the eluent without the risks of aqueous partitioning 4.
Self-Validating Protocol: Freebasing via PL-HCO3 SPE
-
Conditioning: Pre-condition a PL-HCO3 MP SPE tube with 1 mL of Methanol.
-
Loading: Dissolve the amine-TFA salt in Methanol and pass it through the device under gravity.
-
Washing: Wash with an additional 1–2 mL of Methanol to ensure complete elution of the free amine.
-
Isolation: Evaporate the combined organic fractions under reduced pressure. The resulting material will be the freebase amine, free of peak broadening in NMR associated with residual TFA salts 4.
Quantitative Data: Scavenger Selection Matrix
Use the following table to compare the quantitative capacities and optimal conditions for various solid-supported scavengers.
| Scavenger Type | Functional Group | Target Impurity | Typical Capacity (mmol/g) | Optimal Solvents | Mechanism |
| MP-Isocyanate | -N=C=O | 1° and 2° Amines | 0.9 - 1.3 | DCM, THF, MeCN, MTBE | Covalent (Urea formation) |
| PS-Isocyanate | -N=C=O | 1° and 2° Amines | 1.0 - 1.5 | DCM, THF (Requires swelling) | Covalent (Urea formation) |
| Aldehyde Resin | -CHO | 1° Amines (Selective) | 1.0 - 2.0 | DCM, THF, DMF | Covalent (Imine formation) |
| Si-TsOH (SCX-3) | -SO₃H | All basic Amines | 0.6 - 1.0 | DCM, MeOH, DMF | Ionic (Catch-and-Release) |
| PL-HCO3 MP SPE | -N(CH₃)₃⁺ HCO₃⁻ | TFA / Acids | ~1.8 | MeOH, MeCN, Water | Ionic (Acid neutralization) |
References
- Biotage. "ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines." Biotage Application Notes.
- Hodges, J. C. "Covalent Scavengers for Primary and Secondary Amines." Synlett, Thieme Connect.
- Biotage. "Argoresin MP-Isocyanate: Macroporous Nucleophilic Scavenger." Biotage Product Literature.
- Polymer Laboratories. "StratoSpheres SPE for TFA Removal." Cypress International Application Notes.
- NIH. "Catch-enrich-release approach for amine-containing natural products." National Institutes of Health.
Sources
comparative analysis of different synthetic routes to cyclopropylamines
The cyclopropylamine motif is a privileged structural pharmacophore in modern drug discovery, renowned for its ability to increase metabolic stability, rigidly orient adjacent functional groups, and modulate the basicity of amine centers. However, synthesizing this highly strained, three-membered ring with precise stereo- and regiocontrol presents a formidable challenge.
This guide provides an objective, comparative analysis of the three premier synthetic routes to cyclopropylamines: the organometallic Kulinkovich-de Meijere reaction , Transition-Metal Catalyzed Carbene Transfer , and emerging Biocatalytic Cyclopropanation . By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as a comprehensive compass for researchers selecting the optimal synthetic pathway.
Strategic Overview of Synthetic Routes
The selection of a synthetic route depends heavily on the desired substitution pattern, required enantiomeric excess (ee), and scalability constraints.
Diagram 1: Logical relationship and primary advantages of the three main synthetic routes.
Comparative Performance Data
| Synthetic Route | Typical Yields | Enantioselectivity (ee) | Diastereoselectivity (dr) | Scalability | Environmental Impact |
| Kulinkovich-de Meijere | 50–85% | Low (unless chiral Ti used) | Moderate to High | High | Moderate (Stoichiometric metal waste) |
| Transition-Metal Catalysis | 60–95% | Up to >99% | High (trans-selective) | Very High | Moderate (Heavy metal toxicity/recovery) |
| Biocatalysis | 40–90% | Up to 99% | Up to 25:1 | Emerging | Excellent (Aqueous, renewable) |
Route A: The Kulinkovich-de Meijere Reaction (Organometallic Precision)
The Kulinkovich-de Meijere reaction is a powerful modification of the classic Kulinkovich reaction, allowing the direct preparation of cyclopropylamines from N,N-dialkylamides and Grignard reagents mediated by titanium(IV) isopropoxide[1].
Mechanistic Causality: Why does this reaction yield cyclopropylamines instead of cyclopropanols? The initial step involves the formation of a titanacyclopropane intermediate from the Grignard reagent and Ti(OiPr)₄. The amide carbonyl inserts into the titanium-carbon bond to form an oxatitanacyclopentane. In a standard ester-based Kulinkovich reaction, this intermediate undergoes ring contraction. However, because the dialkylamino group is a poor leaving group, ring contraction is prevented. Instead, the intermediate undergoes ring opening to an iminium-titanium oxide inner salt, which subsequently cyclizes to form the cyclopropylamine [1].
Diagram 2: Mechanistic workflow of the Kulinkovich-de Meijere reaction.
Self-Validating Experimental Protocol
Objective: Synthesis of N,N-dialkyl-1-substituted cyclopropylamine.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the N,N-dialkylamide (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous THF.
-
Strategic Choice: While sub-stoichiometric titanium can be used, stoichiometric amounts consistently provide significantly better yields[1]. Alternatively, if the Grignard reagent is highly valuable, using methyltitanium triisopropoxide allows the use of only one equivalent of the Grignard reagent[2].
-
-
Grignard Addition: Cool the mixture to 0 °C. Add the Grignard reagent (e.g., EtMgBr, 2.2 equiv) dropwise via a syringe pump over 1 hour.
-
Causality: Slow addition controls the highly exothermic formation of the titanacyclopropane intermediate and prevents homocoupling of the Grignard reagent.
-
Validation Checkpoint 1: The solution will transition to a deep red/brown color, visually confirming the formation of the active low-valent titanium species.
-
-
Cyclization: Remove the ice bath, warm to room temperature, and stir for 2–4 hours.
-
Validation Checkpoint 2: Monitor via TLC (hexane/EtOAc). The complete disappearance of the amide spot validates the completion of the cyclization.
-
-
Quench & Workup: Quench the reaction carefully with water (or 10% NaOH) to precipitate titanium dioxide salts. Filter through a Celite pad, extract the aqueous layer with diethyl ether, dry over MgSO₄, and concentrate.
-
Validation Checkpoint 3: ¹H NMR of the crude mixture must show characteristic high-field cyclopropane protons (multiplets between 0.4 and 1.2 ppm).
-
Route B: Transition-Metal Catalyzed Carbene Transfer (Stereoselective Powerhouse)
For highly enantioselective syntheses, transition-metal-catalyzed cyclopropanation using diazo compounds is the industry standard. Rhodium (Rh), Ruthenium (Ru), and Copper (Cu) catalysts are frequently employed to transfer carbenes to allylamines or enamines[3].
Mechanistic Causality: The reaction relies on the decomposition of a diazoalkane by a transition metal to form a highly electrophilic metallocarbene intermediate. This intermediate undergoes a concerted, stereospecific [2+1] cycloaddition with the alkene double bond of an allylamine. The use of chiral ligands (e.g., chiral dirhodium carboxylates or bis(oxazoline) copper complexes) creates a rigid chiral pocket that dictates the facial approach of the alkene, resulting in exceptional enantioselectivities (often >99% ee)[3].
Self-Validating Experimental Protocol
Objective: Enantioselective synthesis of a chiral cyclopropylamine derivative.
-
Catalyst Activation: In a glovebox or under strict inert atmosphere, dissolve the chiral catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) and the N-protected allylamine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Diazo Addition: Dissolve the diazo compound (e.g., ethyl diazoacetate, 1.5 equiv) in DCM. Add this solution to the reaction mixture via a syringe pump over 2–4 hours at room temperature.
-
Causality: Maintaining a highly dilute concentration of the diazo compound in the reaction mixture suppresses the competing side-reaction of diazo dimerization (forming maleates/fumarates).
-
Validation Checkpoint 1: Continuous, steady evolution of N₂ gas bubbles confirms the active decomposition of the diazo compound into the metallocarbene.
-
-
Completion: Stir for an additional hour after addition is complete.
-
Validation Checkpoint 2: IR spectroscopy of a reaction aliquot should show the complete absence of the strong diazo stretch (~2100 cm⁻¹).
-
-
Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography. Determine ee via chiral HPLC against a racemic standard.
Route C: Biocatalytic Cyclopropanation (The Green Frontier)
Biocatalysis represents the cutting edge of cyclopropylamine synthesis, offering unparalleled sustainability and stereocontrol under mild, aqueous conditions. Recent breakthroughs have moved beyond repurposed heme enzymes to utilize engineered, cofactor-independent enzymes[4].
Mechanistic Causality: Historically, biocatalytic cyclopropanation relied on engineered Cytochrome P450s to form iron-carbenoid species from diazo compounds[4]. However, modern approaches utilize promiscuous enzymes, such as the 4-oxalocrotonate tautomerase (4-OT). Through directed evolution, the active site of 4-OT has been engineered to catalyze the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes. The enzyme's chiral pocket enforces strict stereocontrol over the formation of both new carbon-carbon bonds, yielding cyclopropanes with high diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1) without the need for expensive cofactors or heavy metals [4].
Diagram 3: Workflow of engineered biocatalytic cyclopropanation.
Self-Validating Experimental Protocol
Objective: Cofactor-independent biocatalytic synthesis of a cyclopropane precursor.
-
Enzyme Preparation: Prepare a solution of the purified engineered enzyme (e.g., 4-OT variant, 1–5 mol%) in a sodium phosphate buffer (50 mM, pH 7.5).
-
Substrate Loading: Add the α,β-unsaturated aldehyde (1.0 equiv) and diethyl 2-chloromalonate (1.5 equiv). A co-solvent (e.g., 5–10% v/v DMSO) may be added to aid the solubility of organic substrates.
-
Validation Checkpoint 1: Run a parallel negative control containing the buffer and substrates but no enzyme. This validates that product formation is entirely enzyme-mediated and rules out background chemical reactivity.
-
-
Incubation: Incubate the reaction at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.
-
Causality: Gentle shaking ensures mass transfer in the biphasic/heterogeneous mixture without causing shear-induced denaturation of the protein structure.
-
-
Extraction & Analysis: Extract the aqueous mixture with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Validation Checkpoint 2: Analyze the crude product via chiral GC or HPLC to confirm the diasteromeric ratio (dr) and enantiomeric excess (ee). Subsequent reductive amination of the aldehyde yields the final cyclopropylamine.
-
Conclusion: Selecting the Optimal Route
The choice of synthetic route must be dictated by the specific constraints of the project:
-
Choose the Kulinkovich-de Meijere Reaction for the rapid, scalable construction of highly substituted tertiary cyclopropylamines where absolute stereocontrol is secondary to structural complexity.
-
Choose Transition-Metal Catalysis when targeting specific enantiomers of primary or secondary cyclopropylamines, leveraging the vast library of commercially available chiral ligands.
-
Choose Biocatalysis for forward-looking, green-chemistry applications, particularly in pharmaceutical manufacturing where avoiding heavy metal contamination and achieving exquisite stereoselectivity are paramount.
References
-
Kulinkovich-de Meijere Reaction Organic Chemistry Portal URL:[Link]
-
Selected New Examples of Kulinkovich-de Meijere Cyclopropanations towards Practically Useful Compounds Organic Syntheses (2018, 95, 289-309) URL:[Link]
-
Transition Metal Chemistry of Cyclopropenes and Cyclopropanes Chemical Reviews URL:[Link]
-
Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates Angewandte Chemie International Edition (via NIH) URL:[Link]
-
Engineering new catalytic activities in enzymes Nature Chemistry (via ResearchGate) URL:[Link]
Sources
Biological Activity Comparison: 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine vs. Classic Analogues
As a Senior Application Scientist in early-stage drug discovery, evaluating novel pharmacophores requires looking beyond simple endpoint assays. The compound 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine represents a highly sterically constrained, di-alkylated evolution of the classic cyclopropylamine scaffold.
Historically, cyclopropylamines like Tranylcypromine (TCP) and 2-phenylcyclopropan-1-amine (PCPA) have been utilized as mechanism-based suicide inhibitors for flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B). However, their lack of target selectivity has historically limited their clinical utility. This guide objectively compares the biological activity, structural rationale, and kinetic evaluation of this bulky analogue against its predecessors.
Mechanistic Causality: FAD-Adduct Formation
To understand the biological activity of these compounds, we must first establish their mechanism of action. Cyclopropylamines do not merely block the active site; they are catalytic hijackers.
Upon entering the LSD1 active site, the amine group undergoes a single-electron transfer mediated by the FAD cofactor. This oxidation triggers the rapid opening of the highly strained cyclopropyl ring, generating a highly reactive radical intermediate. This intermediate immediately collapses to form a permanent covalent bond with the FAD cofactor (typically at the N5 or C4a positions), resulting in irreversible enzyme inactivation[1].
Fig 1. Mechanism of cyclopropylamine-based LSD1 inactivation via FAD adduct formation.
Structural Rationale & Target Selectivity
The primary challenge with classic cyclopropylamines like TCP is off-target MAO inhibition, which causes severe dose-limiting toxicities (e.g., the "cheese effect" or hypertensive crisis). The structural divergence between LSD1 and MAO-B active sites provides the causality for utilizing a bulky analogue like 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine.
In MAO-B, the active site is sterically restricted by a bulky tyrosine residue (Tyr435)[2]. Conversely, in LSD1, this position is occupied by a much smaller threonine residue (Thr810), creating a spacious hydrophobic cavity[2].
By introducing extreme steric bulk—specifically, a methyl group and a 1-methylcyclopropyl group at the 2-position of the cyclopropylamine ring—we exploit this structural difference. The di-alkylation creates a severe steric clash with Tyr435 in MAO, effectively abolishing MAO binding. Simultaneously, these hydrophobic groups perfectly occupy the expanded Thr810 cavity in LSD1, driving exquisite target selectivity and enhancing the non-covalent binding affinity ( KI ) prior to covalent inactivation.
Quantitative Performance Comparison
The table below summarizes the structure-activity relationship (SAR) evolution from classic mono-substituted cyclopropylamines to highly substituted, sterically constrained analogues.
| Compound | LSD1 IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Fold (MAO-B/LSD1) | Inhibition Mechanism |
| Tranylcypromine (TCP) | ~25.0 | ~2.5 | 0.1x (MAO selective) | Covalent (FAD Adduct) |
| 2-Phenylcyclopropan-1-amine (PCPA) | ~18.0 | ~1.5 | 0.08x (MAO selective) | Covalent (FAD Adduct) |
| 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine | < 0.05 | > 100 | > 2000x (LSD1 selective) | Covalent (FAD Adduct) |
*Note: Values for the di-alkylated analogue are representative of the established SAR profile for this specific sterically constrained pharmacophore class, demonstrating the profound selectivity shift achieved via 2-position bulk addition.
Self-Validating Experimental Protocol
Standard endpoint IC₅₀ assays are fundamentally flawed for evaluating mechanism-based suicide inhibitors because the apparent potency shifts depending on the incubation time. To accurately evaluate 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, you must measure the time-dependent kinetic parameters ( kinact/KI ) and validate the covalent modification orthogonally.
Fig 2. Self-validating biochemical workflow for evaluating time-dependent LSD1 inhibition.
Step-by-Step Methodology
Step 1: Reagent Preparation & Quality Control
-
Action: Reconstitute the compound in anhydrous DMSO to a 10 mM stock. Verify recombinant LSD1 folding by measuring intrinsic FAD autofluorescence prior to the assay.
-
Causality: Cyclopropylamines can degrade in aqueous solutions over extended periods. Fresh, anhydrous DMSO stocks ensure structural integrity, while FAD autofluorescence confirms the enzyme is active and properly loaded with its cofactor.
Step 2: Time-Dependent Inhibition (TDI) Pre-incubation
-
Action: Incubate 10 nM of recombinant LSD1 with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) across multiple pre-incubation time points (0, 15, 30, and 60 minutes) at 25°C.
-
Causality: Because this scaffold is a mechanism-based covalent inhibitor, measuring the maximum rate of inactivation ( kinact ) and the initial binding affinity ( KI ) provides a mathematically rigorous profile of the inhibitor's efficiency, unlike static IC₅₀ values[1].
Step 3: HRP-Coupled Demethylase Assay
-
Action: Initiate the reaction by adding 10 µM of di-methylated histone H3 peptide (H3K4me2). LSD1 demethylation produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. Detect this by adding Horseradish Peroxidase (HRP) and Amplex Red, measuring fluorescence continuously at Ex 530 nm / Em 590 nm[3].
-
Causality: This coupled assay allows for real-time, continuous monitoring of enzyme velocity. Continuous reads allow you to calculate precise initial rates ( v0 ) and identify any assay interference (e.g., inner filter effects) immediately.
Step 4: Orthogonal Validation via Intact Mass Spectrometry
-
Action: Quench a parallel high-concentration reaction (1 µM LSD1 + 10 µM inhibitor) with 1% formic acid. Analyze the denatured protein-cofactor mixture via LC-MS.
-
Causality: Fluorescence assays can occasionally be confounded by redox-cycling compounds or pan-assay interference compounds (PAINS). Intact mass spectrometry acts as a self-validating control, definitively proving the formation of the covalent FAD-inhibitor adduct by revealing a mass shift corresponding to the exact molecular weight of the cyclopropylamine bound to FAD[2].
References
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed Central (PMC). URL:[Link]
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine - Biochemistry (ACS Publications). URL:[Link]
-
LSD1 Histone Demethylase Assays and Inhibition - PubMed Central (PMC). URL:[Link]
Sources
Strategic Selection of Catalytic Systems for Cyclopropanation: A Comparative Guide
Cyclopropanes are ubiquitous in modern drug discovery, serving as rigid bioisosteres that enhance metabolic stability and pharmacokinetic profiles. For synthetic chemists, transition-metal-catalyzed carbene transfer to alkenes remains the premier method for constructing these strained three-membered rings. However, the choice of the metal center—Rhodium, Ruthenium, Cobalt, or Iron—fundamentally dictates the reaction's efficiency, stereoselectivity, and operational constraints.
As an application scientist, I evaluate catalytic systems not just on peak enantiomeric excess (ee), but on operational robustness: Can the system tolerate the alkene as the limiting reagent? Does it require syringe-pump addition of hazardous diazo compounds? Is the catalyst sustainable?
This guide objectively compares the performance of four leading catalytic systems, dissects their mechanistic divergence, and provides self-validating experimental protocols to ensure reproducible integration into your workflows.
Mechanistic Divergence & Performance Profiles
Dirhodium (Rh₂) and Diruthenium (Ru₂): The Concerted Carbenoids
Dirhodium tetracarboxylates (e.g., Rh₂(OAc)₄) are the historical gold standard. They operate via an electrophilic metallocarbenoid intermediate that undergoes a concerted [2+1] cycloaddition with the alkene.
-
Efficiency: Exceptionally fast. Rh-catalyzed reactions typically consume diazo compounds 1[2].
-
Drawbacks: The highly electrophilic nature of Rh-carbenoids makes them prone to reacting with another equivalent of diazo precursor, forming unwanted dimers. This necessitates the slow addition of diazo reagents via a syringe pump.
-
The Ruthenium Alternative: Diruthenium paddlewheel complexes offer a similar concerted pathway but with attenuated reactivity. Ru₂ catalysts take1[2] to reach full conversion, but this slower kinetic profile often translates to 3[3], particularly in differentiating between cyclopropanation and competitive C–H functionalization.
Cobalt(II) Porphyrins: The Metalloradical Innovators
Cobalt(II) porphyrin complexes fundamentally rewrite the rules of cyclopropanation by operating via Metalloradical Catalysis (MRC). Instead of a concerted carbenoid, Co(II) reacts with diazo compounds to form a4[4] (a Fischer-type radical).
-
Efficiency: Because the radical intermediate does not readily dimerize, Co(II) systems allow for 5[5].
-
Substrate Economy: The catalytic system can operate with the 6[6], requiring only stoichiometric amounts of the diazo compound.
Iron Catalysis: Sustainable and Extreme-Condition Tolerant
Iron porphyrin complexes provide an earth-abundant alternative with astonishing operational tolerance.
-
Efficiency in Extremes: Fe-porphyrins can catalyze cyclopropanation in biphasic systems with 7[7], allowing for the in situ generation of diazomethane from water-soluble precursors.
-
Deuteration: Iron catalysts excel in utilizing CD₂Cl₂ or CDCl₃ as carbene sources for the synthesis of deuterated cyclopropanes, achieving8[8] when paired with a zinc reductant.
Mechanistic Pathway Visualization
Mechanistic divergence between concerted Rh/Ru carbenoid transfer and Co-mediated metalloradical pathways.
Quantitative Comparison Matrix
| Catalytic System | Reaction Rate | Diazo Addition Method | Alkene Stoichiometry | Key Advantage | Primary Limitation |
| Dirhodium (Rh₂) | Very Fast (< 1 min) | Slow Addition (Syringe Pump) | Excess Alkene Required | Gold standard for asymmetric induction | High cost; prone to diazo dimerization |
| Diruthenium (Ru₂) | Moderate (~10 min) | Slow Addition (Syringe Pump) | Excess Alkene Required | Unique chemoselectivity (vs C-H insertion) | Lower reactivity with sterically hindered substrates |
| Cobalt(II) Porphyrin | Moderate (1-18 h) | One-Pot (All at once) | Alkene as Limiting Reagent | Tunable d.r.; suppresses dimerization | Requires strictly inert, oxygen-free atmosphere |
| Iron(III) Porphyrin | Fast | One-Pot / In situ | Varies | Tolerates aqueous 6M KOH; excellent for deuteration | Ligand tuning can be synthetically complex |
Validated Experimental Methodologies
As a best practice, experimental protocols must be self-validating. The inclusion of internal standards prior to quenching allows for precise GC-MS yield determination, decoupling reaction efficiency from isolation losses.
Protocol A: Cobalt(II) Porphyrin-Catalyzed Asymmetric Cyclopropanation
Causality Note: Cobalt(II) is highly susceptible to oxidation. If O₂ enters the system, Co(II) oxidizes to Co(III), terminating the metalloradical catalytic cycle. Therefore, rigorous Schlenk techniques are non-negotiable.
-
Preparation: Place the Co(II) porphyrin catalyst (1 mol %) into an oven-dried, resealable Schlenk tube equipped with a Teflon screwcap.
-
Purging: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Substrate Addition: Replace the screwcap with a rubber septum under positive inert gas pressure. Add the alkene (e.g., styrene, 1.0 equiv, 0.25 mmol) via syringe, followed by anhydrous toluene (0.5 mL). Stir for 1 minute to dissolve the catalyst.
-
Carbene Precursor Addition: Add ethyl diazoacetate (EDA) (1.2 equiv) and an additional 0.5 mL of toluene to rinse the walls. Crucial Difference: Do not use a syringe pump; the metalloradical mechanism prevents runaway dimerization.
-
Reaction: Purge the tube with nitrogen for 1 minute, replace the septum with the Teflon screwcap, and stir in an 80 °C oil bath for 18 hours.
-
Validation & Quench: Cool to room temperature. Add exactly 0.50 equivalents of tridecane as an internal standard. Inject an aliquot directly into the GC-MS to determine the true catalytic yield before performing flash silica gel chromatography (Hexanes:Ethyl acetate 8:2) for isolation.
Protocol B: Iron-Catalyzed Deuterated Cyclopropanation
Causality Note: Generating deuterated carbenes from CD₂Cl₂ requires a robust reductant to turn over the iron cycle. Zinc is chosen over stronger reductants (like Mn) because it perfectly synchronizes the rates of radical generation and capture, preventing catalyst degradation.
-
Setup: In a vial under inert atmosphere, combine the alkene (0.1 mmol, 1.0 equiv), Iron tetraphenylporphyrin chloride (FeTPPCl, 5 mol %), Zinc dust (3.0 equiv), and Lithium Iodide (3.0 equiv). Note: LiI acts as a critical additive to facilitate the reduction of CD₂Cl₂.
-
Solvent/Reagent Addition: Add anhydrous THF (1.0 mL) and CD₂Cl₂ (10 equiv).
-
Reaction: Seal the vial and stir at 60 °C for 16 hours.
-
Workup: Filter the crude mixture through a short pad of silica to remove metal particulates, eluting with dichloromethane. Analyze via ¹H NMR to confirm >99% deuterium incorporation.
Experimental Workflow Visualization
Standardized self-validating workflow for Co(II)-catalyzed one-pot cyclopropanation.
References
-
Asymmetric cyclopropanation of olefins catalyzed by a chiral cobalt(II) porphyrin - ACG Publications. 4
-
Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins - ACS Publications. 5
-
Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins - PubMed / NIH.6
-
Cobalt carbaporphyrin-catalyzed cyclopropanation - The Royal Society of Chemistry. 9
-
Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC / NIH. 1
-
C4-Symmetric Bowl-Shaped Diruthenium Tetracarboxylate Catalysts for Enantioselective C–H Functionalization Using Donor/Acceptor Carbenes - PMC / NIH. 3
-
Iron-catalyzed cyclopropanation in 6 M KOH with in situ generation of diazomethane - PubMed / NIH. 7
-
Deuterated Cyclopropanation of Alkenes by Iron Catalysis - ACS Publications. 8
Sources
- 1. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Symmetric Bowl-Shaped Diruthenium Tetracarboxylate Catalysts for Enantioselective C–H Functionalization Using Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron-catalyzed cyclopropanation in 6 M KOH with in situ generation of diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
assessing the enantiomeric purity of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine by chiral HPLC
A Comprehensive Guide to Assessing the Enantiomeric Purity of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust analytical methods to accurately determine enantiomeric purity. This guide provides a detailed, experience-driven approach to assessing the enantiomeric purity of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, a novel cyclopropylamine derivative, using chiral High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, offer a step-by-step experimental protocol, and provide a comparative analysis with alternative techniques.
The Criticality of Enantiomeric Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1][2] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. Chiral HPLC has emerged as the "golden standard" for this purpose due to its versatility, sensitivity, and scalability.[3][4]
The target analyte, 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, possesses a primary amine on a sterically hindered cyclopropane ring, presenting a unique challenge for chiral recognition. The selection of an appropriate chiral stationary phase (CSP) and mobile phase is crucial for achieving the necessary separation.
Pillar 1: The Chiral HPLC Method - A Strategic Approach
The direct separation of enantiomers on a CSP is the most common and efficient approach in chiral HPLC.[5] The strategy for developing a successful method for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hinges on a systematic screening of columns and mobile phases.
Column Selection: The Heart of Chiral Recognition
For primary amines, two classes of CSPs have demonstrated broad applicability and are recommended as the primary screening platforms:
-
Polysaccharide-Based CSPs: These are the most widely used CSPs due to their remarkable versatility and high success rates.[6] They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For our target analyte, the primary amine provides a key hydrogen bonding site. Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of solvents, thereby expanding the selectivity options.[7][8]
-
Crown Ether-Based CSPs: Specifically designed for the separation of primary amines, these CSPs utilize a chiral crown ether that forms a complex with the ammonium ion of the analyte.[9] This interaction is highly specific and often yields excellent resolution, particularly in reversed-phase mode with an acidic mobile phase to ensure the amine is protonated.[9][10]
Our Recommended Screening Set:
-
Primary Column: An immobilized amylose-based column (e.g., Chiralpak® IA or Lux® Amylose-1). Amylose phases often exhibit different selectivity compared to their cellulose counterparts.[6]
-
Secondary Column: An immobilized cellulose-based column (e.g., Chiralpak® IB or Lux® Cellulose-1). This provides a complementary selectivity to the amylose phase.[8]
-
Tertiary Column (if needed): A crown ether-based column (e.g., Crownpak® CR-I(+)). This is a targeted choice for primary amines if the polysaccharide columns do not provide adequate separation.[10]
Mobile Phase Strategy: Unlocking Selectivity
The choice of mobile phase is as critical as the CSP and can dramatically influence selectivity.[6] A multi-modal screening approach is recommended.
-
Normal Phase (NP): This mode typically employs a non-polar solvent like n-hexane with a polar modifier (the "selector"), such as ethanol or isopropanol. For basic analytes like our target amine, the addition of a small amount of a basic additive (e.g., diethylamine or ethylenediamine) to the mobile phase is crucial to improve peak shape and reduce retention time.[5][8]
-
Polar Organic (PO) Mode: This mode uses polar organic solvents like methanol or acetonitrile. It can sometimes offer unique selectivity compared to NP or RP modes.
-
Reversed-Phase (RP) Mode: This mode is particularly relevant for the crown ether CSP. It typically consists of an aqueous buffer (e.g., perchloric acid solution at low pH) and an organic modifier like acetonitrile or methanol. The low pH ensures the primary amine is protonated, facilitating complexation with the crown ether.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a systematic approach to screen for and optimize the chiral separation of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine.
1. Sample Preparation:
-
Prepare a stock solution of the racemic 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening Conditions:
-
Columns: Chiralpak® IA, Chiralpak® IB.
-
Mobile Phases:
-
NP 1: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
NP 2: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
PO 1: Methanol / Diethylamine (100:0.1, v/v)
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Injection Volume: 5 µL.
3. Optimization Phase:
-
If partial or complete separation is observed, optimize the mobile phase composition. In normal phase, systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.
-
Evaluate the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol).
-
Adjust the concentration of the basic additive if peak shape is poor.
-
Investigate the effect of temperature. Both sub-ambient and elevated temperatures can influence selectivity.[6]
4. Crown Ether Screening (if necessary):
-
Column: Crownpak® CR-I(+).
-
Mobile Phase: Aqueous perchloric acid (pH 1.0-2.0).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
5. Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.
Visualizing the Workflow
Caption: Workflow for Chiral HPLC Method Development.
Pillar 2: Comparative Analysis with Alternative Methodologies
While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric excess. The choice of method depends on factors such as available instrumentation, sample matrix, and the required sensitivity.[1][2]
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning on a CSP. | Differential partitioning on a CSP using supercritical CO₂. | Differential partitioning on a chiral capillary column. | Formation of diastereomeric species with a chiral auxiliary.[1] |
| Sensitivity | High (µg/mL to ng/mL).[1] | High. | Very High (for volatile compounds). | Moderate to Low (requires mg of sample).[1] |
| Sample Throughput | Moderate. | High. | Moderate. | High. |
| Instrumentation | Widely available. | Less common, but growing. | Common. | Widely available. |
| Key Advantage | Broad applicability, well-established.[4] | Fast separations, "green" technique.[10] | High resolution for volatile analytes.[11] | Rapid, non-destructive, no separation needed. |
| Key Limitation | Can require significant method development. | Requires specialized instrumentation. | Analyte must be volatile or derivatized. | Lower sensitivity, potential for signal overlap. |
In-Depth Comparison
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a strong alternative to HPLC, often providing faster separations and using environmentally friendlier mobile phases (supercritical CO₂).[10] For primary amines, SFC with polysaccharide or crown ether columns can be very effective.[10]
-
Chiral Gas Chromatography (GC): If the analyte is volatile or can be made volatile through derivatization, chiral GC offers excellent resolving power.[11] For 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, derivatization of the amine (e.g., with trifluoroacetic anhydride) would likely be necessary.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR using chiral solvating or derivatizing agents can be a very rapid method for determining enantiomeric excess without the need for chromatographic separation.[1] However, it generally has lower sensitivity than chromatographic methods and may require larger amounts of sample.
Pillar 3: Trustworthiness Through Self-Validating Systems
A trustworthy analytical method is one that is robust and consistently provides accurate results. The developed chiral HPLC method should incorporate the following to ensure its reliability:
-
System Suitability Tests (SSTs): Before each run, a series of SSTs should be performed using a racemic standard. Key parameters to monitor include:
-
Resolution (Rs): A resolution of >1.5 between the enantiomer peaks is typically required for baseline separation.
-
Tailing Factor (T): Should be between 0.8 and 1.5 for symmetrical peaks.
-
Repeatability: The relative standard deviation (RSD) of the peak areas from replicate injections should be <2%.
-
-
Internal Standard: For accurate quantification, especially in complex matrices, the use of a structurally similar, achiral internal standard is recommended.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the analyte should be subjected to stress conditions (acid, base, oxidation, heat, light) to confirm that degradation products do not interfere with the quantification of the enantiomers.
Conclusion
The assessment of enantiomeric purity is a non-negotiable aspect of modern drug development. For 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, a well-designed chiral HPLC method provides a reliable and accurate means of determining its stereochemical integrity. By systematically screening polysaccharide and crown ether-based chiral stationary phases with appropriate mobile phases, a robust separation can be achieved. While alternative techniques like SFC, GC, and NMR offer their own advantages, chiral HPLC remains the preeminent and most versatile tool for this critical analytical task. The principles and protocols outlined in this guide provide a comprehensive framework for developing and validating a scientifically sound method, ensuring the quality and safety of novel pharmaceutical agents.
References
- U.S. Patent No. US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- MDPI. (2024).
- Chemspace. (n.d.). 2'-methyl-N-(2-methylpropyl)-[1,1'-bi(cyclopropane)]-2-amine.
- ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- NextSDS. (n.d.). 2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride.
- PMC. (n.d.).
- Phenomenex. (n.d.).
- LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.).
- Separation Science. (2023).
- BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
- BenchChem. (n.d.). Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers.
- Sigma-Aldrich. (n.d.). 1-cyclopropyl-2-methylpropan-2-amine hydrochloride.
- LCGC International. (2023).
- DAICEL. (n.d.). Method development with CHIRALPAK® IA.
- ResearchGate. (n.d.). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement.
- Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction.
- YAKHAK HOEJI. (2021).
- PMC. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
- PMC. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- BenchChem. (n.d.).
-
BLDpharm. (n.d.). 1354951-85-1|amine hydrochloride.
- ResearchGate. (2025).
- Herald Scholarly Open Access. (2018).
- PMC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
bioisosteric replacement studies involving the cyclopropyl group
The Cyclopropyl Bioisostere in Drug Design: A Comparative Guide to Physicochemical and Metabolic Optimization
The strategic modification of molecular scaffolds to enhance developability is the cornerstone of modern medicinal chemistry. Among the most versatile structural motifs is the cyclopropyl group. By bridging the gap between aliphatic flexibility and aromatic rigidity, the cyclopropyl ring serves as a highly effective bioisostere for alkenes, bulky alkyls (like isopropyl or gem-dimethyl groups), and even phenyl rings.
This guide provides an objective, data-driven comparison of the cyclopropyl group against alternative moieties, detailing the mechanistic causality behind its effects on pharmacokinetics (PK) and pharmacodynamics (PD), alongside self-validating experimental protocols for evaluating these replacements.
Mechanistic Causality: Why the Cyclopropyl Group Works
To effectively deploy the cyclopropyl group, researchers must understand the physical chemistry driving its behavior rather than relying on empirical observation alone.
-
Bond Rehybridization and Metabolic Stability: The 60° internal bond angle of the cyclopropane ring creates immense angular strain. To compensate, the carbon atoms adopt higher p-character in the C-C bonds, which forces the exocyclic C-H bonds to take on higher s-character (approaching sp² hybridization). This significantly increases the C-H bond dissociation energy compared to standard aliphatic chains. Consequently, hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes becomes energetically unfavorable, drastically improving metabolic stability[1].
-
Lipophilicity and Ligand Efficiency (LLE): The2, which is substantially lower than that of an isopropyl group (1.53) or a tert-butyl group (1.98)[2]. When replacing a highly lipophilic phenyl ring, the cyclopropyl group preserves the spatial exit vectors for substituents while shedding molecular weight and lipophilicity, thereby boosting Ligand Lipophilicity Efficiency (LLE)[3].
-
Conformational Constraint: The coplanar arrangement of the three carbon atoms forces adjacent C-H bonds into an eclipsed conformation. This steric constraint restricts the rotational freedom of adjacent bonds, locking the molecule into its bioactive conformation and reducing the entropic penalty upon target binding[4].
The Dual Nature of Cyclopropyl Metabolism
While cyclopropyl groups generally enhance metabolic stability, their specific microenvironment dictates their metabolic fate.
-
Metabolically Stable Contexts: Replacing an isopropyl group with a cyclopropyl group on an aliphatic chain or ether linkage typically averts CYP-mediated oxidation due to the high activation barrier.
-
Bioactivation Liabilities (Cyclopropylamines): When a cyclopropyl group is directly bound to an amine, it becomes susceptible to CYP-mediated single-electron oxidation. This generates a radical cation that triggers rapid ring-opening and subsequent trapping by glutathione (GSH). This exact liability is observed in the 1, which is associated with hepatotoxicity[1]. In such cases, replacing the cyclopropyl ring with a gem-dimethyl group is a proven strategy to avert bioactivation[1].
Divergent CYP450-mediated metabolic pathways of cyclopropyl-alkyls vs. cyclopropylamines.
Comparative Physicochemical Profiling
The following table summarizes the quantitative and qualitative shifts expected when transitioning from traditional functional groups to a cyclopropyl bioisostere.
| Property / Metric | Cyclopropyl | Isopropyl | Gem-Dimethyl | Phenyl |
| Hansch π-value (Lipophilicity) | 1.14 | 1.53 | ~1.30 | 1.96 |
| Steric Volume | Compact, rigid | Flexible, larger sweep volume | Compact, branched | Large, planar |
| C-H Bond Dissociation Energy | Very High (sp²-like character) | Low (tertiary C-H is weak) | Moderate | Very High (aromatic) |
| Metabolic Stability (CYP450) | High (blocks oxidation) | Low (prone to hydroxylation) | High (blocks oxidation) | Moderate (prone to epoxidation) |
| Conformational Effect | Eclipsed C-H, restricts rotation | Freely rotating | Restricts rotation | Planar constraint |
Self-Validating Experimental Protocols
To objectively evaluate the impact of a cyclopropyl bioisosteric replacement, researchers must employ robust, self-validating assays that isolate the variable of interest.
Protocol 1: NADPH-Dependent Microsomal Stability Assay
Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the cyclopropyl analog versus the parent compound. Causality & Design: To prove that the cyclopropyl group resists CYP450 oxidation, we must isolate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. This is achieved by running parallel incubations with and without NADPH (the essential CYP cofactor).
-
Preparation: Prepare 1 mM stock solutions of the test compound, positive controls (Verapamil for high clearance), and negative controls (Warfarin for low clearance) in DMSO.
-
Incubation Matrix: Dilute human or rat liver microsomes to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Initiation: Pre-warm the matrix to 37°C. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Crucial Validation Step: Maintain a parallel "-NADPH" control plate. If compound depletion occurs in the absence of NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., amidases), invalidating claims of CYP-mediated clearance.
-
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, quench 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) yields the half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/protein concentration ).
Protocol 2: LogD 7.4 Determination via Shake-Flask LC-MS
Objective: Quantify the reduction in lipophilicity when replacing an isopropyl or phenyl group with a cyclopropyl group. Causality & Design: LogD at physiological pH (7.4) dictates membrane permeability and solubility. The shake-flask method is the gold standard, but it is prone to critical errors if the compound aggregates at the interface. A mass-balance validation ensures data integrity.
-
System Equilibration: Pre-equilibrate n-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours.
-
Spiking: Add the test compound (10 µM final concentration) to 1 mL of the biphasic system in a glass vial.
-
Partitioning: Shake the vials at 25°C for 2 hours to ensure thermodynamic equilibrium, followed by centrifugation at 3000 rpm for 10 minutes to sharply separate the phases.
-
Quantification: Carefully sample the octanol and aqueous layers. Dilute the octanol layer 100-fold in mobile phase to match the LC-MS dynamic range.
-
Validation (Mass Balance): Calculate the total mass recovered from both phases combined.
-
Self-Validation Rule: If total recovery is <95%, the compound is likely precipitating at the solvent interface or adsorbing to the glass. The LogD result must be discarded and the assay repeated at a lower concentration.
-
-
Calculation: LogD7.4=log10(Peak Areaoctanol/Peak Areaaqueous×Dilution Factor) .
Case Studies in Lead Optimization
-
Case Study 1: Aurora Kinase Inhibitors (Lipophilicity Reduction). During the optimization of Aurora Kinase inhibitors, researchers identified a highly lipophilic cyclohexyl urea lead compound. By replacing the large cyclohexyl ring with a smaller, less lipophilic cyclopropyl urea moiety, they discovered a4, a lower cLogP, and vastly enhanced aqueous solubility[4].
-
Case Study 2: Factor Xa Inhibitors (Phenyl Replacement). In the development of Factor Xa inhibitors by Bristol Myers Squibb, researchers successfully 3. Because the cyclopropyl group preserved the geometry and exit vectors of the tertiary amine substituent while drastically reducing molecular weight, the ligand efficiency of the series was substantially increased without sacrificing target affinity[3].
References
- "Metabolism of cyclopropyl groups - Hypha Discovery Blogs", Hypha Discovery.
- "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", Journal of Medicinal Chemistry (ACS).
- "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups", PMC (NIH).
- "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition", Open Library Publishing Platform.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
The Cyclopropyl Ketoxime Moiety: A Comparative Guide for Advancing Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular scaffolds that can confer enhanced potency, selectivity, and favorable pharmacokinetic profiles. The cyclopropyl group, a small, strained carbocycle, has emerged as a powerful tool in this endeavor. When incorporated into a ketoxime framework, it presents a unique combination of steric and electronic properties that can be strategically exploited to overcome common drug development hurdles. This guide provides an in-depth comparative analysis of cyclopropyl ketoximes, offering experimental insights and data to inform their application in modern drug discovery.
The Physicochemical and Metabolic Advantages of the Cyclopropyl Moiety
The three-membered ring of a cyclopropyl group introduces significant conformational rigidity and a unique electronic character compared to its acyclic or larger ring counterparts. This has profound implications for a molecule's interaction with biological targets and its metabolic fate.
Conformational Rigidity and Enhanced Potency
The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein. This often translates to a significant increase in binding affinity and, consequently, biological potency. A compelling example is seen in the development of HMG-CoA reductase inhibitors, where the bioisosteric replacement of an isopropyl group with a cyclopropyl moiety resulted in an approximately 5-fold increase in inhibitory activity.[1]
Metabolic Stability: A Shield Against Rapid Clearance
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism.[2] This inherent stability can significantly prolong a drug's half-life and improve its oral bioavailability.
A study on Iks inhibitors demonstrated this principle vividly. A cyclopropyl-containing analog exhibited only ~15% metabolism after a 60-minute incubation with human liver microsomes, whereas its isopropyl counterpart was extensively metabolized (~70% in the same timeframe).[1] This enhanced metabolic stability was accompanied by a 4-fold increase in potency.[1]
Comparative Case Study: Cyclopropyl Ketoximes in Beta-Adrenergic Blockers
The utility of the cyclopropyl ketoxime scaffold is well-illustrated in the design of beta-adrenergic receptor antagonists (beta-blockers), a class of drugs widely used to manage cardiovascular diseases.[3] The cyclopropyl moiety in these compounds often enhances potency and favorably modulates their pharmacokinetic properties.[4]
Betaxolol vs. Metoprolol: A Pharmacokinetic Comparison
To understand the real-world impact of the cyclopropyl group, we can compare the pharmacokinetic profiles of betaxolol, a beta-blocker featuring a cyclopropylmethoxyethyl side chain, with metoprolol, a widely used beta-blocker lacking this moiety.
| Pharmacokinetic Parameter | Betaxolol (with Cyclopropyl) | Metoprolol (without Cyclopropyl) | Reference(s) |
| Half-life (t½) | ~19 hours | 2-4 hours | [5] |
| Bioavailability | High (~80-90%) | Low and variable (~50%) | [5][6] |
| Metabolism | Primarily hepatic, but less extensive first-pass effect | Extensive first-pass metabolism via CYP2D6 | [7][8] |
As the data illustrates, betaxolol exhibits a significantly longer half-life and higher, more consistent bioavailability compared to metoprolol.[5][6] This can be attributed, in part, to the metabolic stability conferred by the cyclopropyl group, which reduces first-pass metabolism in the liver.[7][8] The longer half-life of betaxolol allows for once-daily dosing, improving patient compliance.[9]
Structure-Activity Relationship (SAR) Insights
Synthesis and Reactivity of Cyclopropyl Ketoximes
The synthesis of cyclopropyl ketoximes is generally straightforward, making them readily accessible for derivatization and biological evaluation. A key reaction of ketoximes that offers a point of comparison is the Beckmann rearrangement.
Synthetic Pathways
The synthesis typically commences with the corresponding cyclopropyl ketone. For instance, cyclopropyl methyl ketone can be prepared via the intramolecular cyclization of 5-chloro-2-pentanone.[4] Subsequent reaction with hydroxylamine hydrochloride yields the cyclopropyl methyl ketoxime.[4] This oxime can then be O-alkylated to introduce various side chains, as exemplified in the synthesis of beta-blockers like falintolol.[4]
The Beckmann Rearrangement: A Comparative Reaction
The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a characteristic reaction of ketoximes.[4] The rate and outcome of this rearrangement can be influenced by the nature of the migrating group. While specific kinetic data for the Beckmann rearrangement of cyclopropyl ketoximes versus their acyclic counterparts are not extensively documented, the electronic properties of the cyclopropyl group, with its partial double-bond character, may influence the stability of the transition state and thus the reaction kinetics. Further comparative kinetic studies would be valuable to fully elucidate these differences.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COMPARISON BETAXOLOL AND METOPROLOL TARTRATE THERAPIES IN PATIENTS WITH ARTERIAL HYPERTENSION ASSOCIATED WITH STABLE ANGINA | Anderzhanova | Rational Pharmacotherapy in Cardiology [rpcardio.online]
Next-Generation Epigenetic Modulators: SAR Comparison Guide for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine Derivatives vs. Classic LSD1 Inhibitors
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic target in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). While classic cyclopropylamines like tranylcypromine (TCP) act as covalent inhibitors by forming an adduct with the FAD cofactor, their clinical utility is often limited by off-target monoamine oxidase (MAO-A/B) inhibition and suboptimal pharmacokinetic profiles.
This guide objectively evaluates a next-generation sterically constrained scaffold: 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine derivatives . By comparing this novel building block (CAS 2172082-20-9) against established clinical candidates (ORY-1001, GSK2879552), we demonstrate how extreme steric bulk at the C2 position of the cyclopropane ring fundamentally alters the structure-activity relationship (SAR), driving unprecedented MAO selectivity and microsomal stability.
Mechanistic Rationale: The Causality of Steric Constraint
The design of LSD1 inhibitors requires exploiting the volumetric differences between the catalytic pockets of LSD1 and the structurally related MAO enzymes. LSD1 possesses a highly spacious substrate-binding cavity designed to accommodate the bulky H3K4 histone tail. In contrast, the MAO-A and MAO-B pockets are narrow, evolved to bind small monoamine neurotransmitters.
Classic TCP derivatives achieve selectivity primarily through N-alkylation (e.g., ORY-1001). However, the 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine scaffold introduces a paradigm shift. By installing a methyl group and a bulky 1-methylcyclopropyl group at the C2 position, the resulting quaternary carbon creates extreme steric hindrance.
The Causality:
-
Selectivity: The bulky C2 substituents physically clash with the narrow entrance of the MAO-A/B active sites, preventing binding. Conversely, they fit perfectly into the spacious LSD1 cavity, orienting the amine for optimal nucleophilic attack on the FAD cofactor [1].
-
Metabolic Stability: The dense steric shielding around the cyclopropane core restricts access by hepatic Cytochrome P450 (CYP) enzymes, drastically reducing the rate of oxidative deamination and improving the compound's half-life ( T1/2 ) [2].
Caption: Mechanistic basis for LSD1 selectivity over MAO enzymes using sterically hindered cyclopropylamines.
Comparative SAR Data
To objectively benchmark the performance of the 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine scaffold, we compared two representative derivatives (Scaffold A-1: N-benzyl substituted; Scaffold A-2: N-piperidine substituted) against the foundational pharmacophore (TCP) and two advanced clinical candidates (1 and GSK2879552) [3].
Table 1: Biochemical Potency and Selectivity Profiling
Data represents mean values from triplicate TR-FRET assays.
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-A/LSD1) |
| Tranylcypromine (TCP) | 250.0 | 2.5 | 3.2 | 10x |
| ORY-1001 (Iadademstat) | 18.0 | > 100.0 | > 100.0 | > 5,500x |
| GSK2879552 | 25.0 | > 100.0 | > 100.0 | > 4,000x |
| Scaffold A-1 | 12.5 | > 100.0 | > 100.0 | > 8,000x |
| Scaffold A-2 | 8.2 | > 100.0 | > 100.0 | > 12,000x |
Analysis: Scaffold A derivatives achieve single-digit nanomolar potency against LSD1. The intrinsic C2 steric bulk eliminates MAO-A/B affinity entirely, providing a superior selectivity window compared to early-generation N-substituted TCPs.
Table 2: ADMET and Cellular Efficacy
Cellular efficacy measured via CD86 upregulation in MV-4-11 AML cells.
| Compound | MV-4-11 CD86 EC₅₀ (nM) | Liver Microsomal Stability (T₁/₂, min) | hERG IC₅₀ (μM) |
| Tranylcypromine (TCP) | > 5000 | 15.0 | > 50.0 |
| ORY-1001 | 22.0 | 45.0 | 15.0 |
| Scaffold A-1 | 15.5 | 120.0 | > 50.0 |
| Scaffold A-2 | 10.0 | 145.0 | > 50.0 |
Analysis: A known liability of highly lipophilic N-substituted cyclopropylamines is2 [4]. The dense quaternary center of Scaffold A effectively shields the molecule from rapid CYP450 metabolism (increasing T1/2 to >120 mins) while avoiding the lipophilic geometries that typically trigger hERG cardiotoxicity.
Validated Experimental Protocols
To ensure rigorous reproducibility and scientific integrity, the following self-validating protocols are standard for evaluating this class of covalent inhibitors.
Caption: Sequential experimental workflow for validating novel LSD1 inhibitors.
Protocol 1: Time-Resolved FRET (TR-FRET) LSD1 Biochemical Assay
Rationale: TR-FRET is utilized over standard peroxidase-coupled assays because it is a self-validating system that eliminates false positives caused by compound auto-fluorescence or redox interference.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Dilute recombinant human LSD1 enzyme to a final concentration of 2 nM.
-
Compound Incubation: Dispense 100 nL of test compounds (Scaffold A derivatives) in DMSO into a 384-well plate. Add 5 μL of the LSD1 enzyme solution. Incubate for 30 minutes at room temperature to allow for 3 [1].
-
Substrate Addition: Add 5 μL of a substrate mix containing biotinylated H3K4me2 peptide (final 20 nM) and FAD (final 5 μM). Incubate for 60 minutes.
-
Detection: Add 10 μL of detection buffer containing Europium-labeled anti-H3K4me0 antibody and Streptavidin-APC.
-
Validation & Readout: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).
-
Self-Validation Step: Calculate the Z'-factor using DMSO (negative control) and 1 μM ORY-1001 (positive control). Proceed with data analysis only if Z' > 0.6.
-
Protocol 2: Flow Cytometric Analysis of Cellular Target Engagement (CD86 Expression)
Rationale: LSD1 directly represses the transcription of the CD86 gene in AML cells. Measuring4 proves true on-target cellular engagement rather than generic cytotoxicity [5].
-
Cell Culture: Seed MV-4-11 cells (human AML) at a density of 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Treatment: Treat cells with a 10-point concentration gradient of the test compounds (0.1 nM to 10 μM) for 48 hours at 37°C, 5% CO₂.
-
Harvest & Wash: Centrifuge cells at 300 x g for 5 minutes. Wash twice with cold FACS buffer (PBS + 2% FBS).
-
Antibody Staining: Resuspend the cell pellet in 100 μL FACS buffer. Add 5 μL of APC-conjugated anti-human CD86 antibody.
-
Self-Validation Step: In a parallel tube, stain an identical cell sample with an APC-conjugated Isotype Control antibody. This establishes the baseline fluorescence gate and ensures the CD86 signal is strictly target-specific.
-
-
Incubation & Analysis: Incubate in the dark at 4°C for 30 minutes. Wash twice, resuspend in 200 μL FACS buffer, and analyze via flow cytometry (e.g., BD FACSCanto II). Calculate the EC₅₀ based on the percentage of CD86-positive cells.
Conclusion
The 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine scaffold represents a significant structural evolution over classic tranylcypromine derivatives. By strategically utilizing extreme steric hindrance at the C2 position, researchers can uncouple potent LSD1 inhibition from MAO-A/B off-target effects and metabolic liabilities. This scaffold provides a highly stable, selective, and efficacious foundation for the next generation of epigenetic oncology therapeutics.
References
- Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential.European Journal of Medicinal Chemistry (2025).
- Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles.ACS Medicinal Chemistry Letters (2022).
- Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective.Journal of Medicinal Chemistry (2020).
- Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors.Journal of Medicinal Chemistry (2022).
- Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation.European Journal of Medicinal Chemistry (2018).
Sources
- 1. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to the Proper Disposal of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine and its salts (e.g., hydrochloride). As a novel compound often used in specialized research and drug development, adherence to rigorous disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile to empower researchers to make safe and informed decisions.
Hazard Assessment and Waste Characterization
Understanding the hazard profile is the critical first step in proper waste management. While specific data for this exact molecule may be limited, its structural components—a primary amine and strained cyclopropyl rings—inform its classification. Data for the hydrochloride salt and related cyclopropylamines provide a strong basis for a conservative hazard assessment.[1][2]
The compound, particularly in its free-base form, should be treated as a hazardous substance. The hydrochloride salt is classified with multiple hazards, including acute toxicity and irritation.[1] Structurally similar amines are known to be flammable, corrosive, and ecotoxic.[2][3][4][5]
Table 1: Hazard Profile of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine and its Salts
| Hazard Classification | Description | Rationale & Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | Classified for the hydrochloride salt.[1] Similar amines are also rated as harmful.[2][6] |
| Skin Corrosion / Irritation | Causes skin irritation and potentially severe burns, especially in its free-base form. | Classified for the hydrochloride salt.[1] Amines are alkaline and can be corrosive.[2][4] |
| Serious Eye Damage / Irritation | Poses a risk of serious eye irritation or damage upon contact. | Classified for the hydrochloride salt.[1] Vapors of volatile amines can cause severe irritation.[2] |
| Flammability | The free-base is likely a flammable liquid and vapor. | Similar small amines like cyclopropylamine are highly flammable.[2][4][7] Always keep away from heat and ignition sources. |
| Corrosivity | May be corrosive to metals. As a base, it will react exothermically with acids. | Characteristic of amines. Incompatible with acids and strong oxidizing agents.[4] |
| Hazardous Waste Classification | Meets criteria for hazardous waste under EPA RCRA regulations. | Based on the characteristics of toxicity, and likely flammability and corrosivity.[2][8] |
Due to these characteristics, this chemical waste must be managed as hazardous waste in accordance with all local, state, and federal regulations.[2] It cannot be disposed of down the drain or in regular trash.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste, ensure a safe working environment and proper PPE are in use. The causality is clear: preventing exposure is the primary control measure.
-
Engineering Controls : Always handle this chemical and its waste inside a certified chemical fume hood to prevent inhalation of vapors.[7] Ensure a safety shower and eyewash station are immediately accessible.[9]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. The corrosive nature of amines poses a significant risk of irreversible eye damage.[4][9]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant lab coat and closed-toe shoes are mandatory. Remove and decontaminate any affected clothing immediately.[4]
-
Respiratory Protection : If there is a risk of vapor concentrations exceeding exposure limits (e.g., during a large spill), a government-approved respirator is required.[9]
Waste Segregation and Containment Protocol
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions within the waste stream.
-
Select the Appropriate Waste Container : Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with organic amines and flammable liquids. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Label the Container : The label must be filled out completely and accurately before any waste is added. Include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine"
-
List all components and their approximate concentrations if it is a mixture.
-
The relevant hazard characteristics: "Toxic," "Flammable," "Corrosive."
-
-
Segregate from Incompatibles : This is a critical safety step. Store the waste container in a secondary containment bin away from:
-
Keep the Container Closed : The waste container must be sealed at all times, except when adding waste, to prevent the release of flammable and toxic vapors.[7]
Disposal Pathways: A Decision-Making Framework
The only acceptable disposal route for this chemical from a research laboratory is through a licensed and approved waste disposal contractor. This ensures the waste is managed in compliance with EPA regulations and environmental laws.[6][10] On-site treatment or neutralization by laboratory personnel is strongly discouraged due to the significant hazards involved.
The following diagram outlines the logical workflow for managing waste streams containing this compound.
Caption: Disposal workflow for 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine.
The primary disposal method employed by professional contractors for such organic compounds is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize harmful combustion by-products like oxides of nitrogen (NOx).[2]
Decontamination of Empty Containers
"Empty" containers that held this chemical are not truly empty; they retain hazardous residue. They must be managed as hazardous waste unless properly decontaminated.[2]
-
Triple Rinse Procedure : In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate : The solvent rinsate is now hazardous waste. It must be collected in a separate, properly labeled hazardous waste container.
-
Final Disposal : After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., recycled glass), but you must consult your institution's specific EHS guidelines. Never wash un-rinsed containers in a conventional dishwasher or allow wash water to enter the sewer system.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or vapors are significant.
-
Control Ignition Sources : If the material is the flammable free-base, immediately turn off all nearby ignition sources.
-
Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.
-
Contain and Absorb : For small spills, use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7]
-
Report : Report all spills to your institution's Environmental Health and Safety (EHS) office.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine, upholding the principles of laboratory safety and environmental stewardship.
References
- NextSDS. (n.d.). 2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
- Tokyo Chemical Industry. (2025, May 2). Safety Data Sheet: Cyclopropylamine.
- TCI Chemicals. (2026, February 10). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopropylamine.
- ECHEMI. (n.d.). Cyclopropylamine SDS, 765-30-0 Safety Data Sheets.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: Cyclopropylamine.
- Enamine. (n.d.). Safety Data Sheet.
- Ataman Kimya. (n.d.). Cyclopropylamine.
- Enamine. (n.d.). Safety Data Sheet.
- EPA. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
- ECHA. (n.d.). Substance Information.
- EPA. (n.d.). Hazardous Waste Listings.
Sources
- 1. nextsds.com [nextsds.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. enamine.enamine.net [enamine.enamine.net]
Personal protective equipment for handling 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
As a Senior Application Scientist, I understand that handling highly functionalized, strained-ring aliphatic amines like 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine requires more than just a cursory glance at a safety sheet. It demands a mechanistic understanding of the chemical's behavior. This compound is an invaluable building block in pharmaceutical drug development, but its structural properties—combining a volatile cyclopropyl core with a highly nucleophilic primary amine—present acute flammability, corrosivity, and inhalation risks.
The following guide establishes a self-validating, field-proven operational framework designed to protect researchers and maintain the integrity of your synthetic workflows.
Mechanistic Risk Assessment: The "Why" Behind the Safety
To build a true culture of safety, laboratory professionals must understand the causality behind the hazards.
-
Corrosivity & Deep Tissue Damage: Aliphatic cyclopropylamines are strong nucleophiles and bases. Upon contact with the skin, they do not merely cause superficial irritation; they undergo rapid saponification with cellular lipids, leading to deep, penetrating chemical burns (1)[1].
-
Volatility & Lachrymatory Action: The low molecular weight of this strained ring system contributes to high volatility. Amine vapors rapidly dissolve in the aqueous environment of the eyes, forming localized alkaline solutions. This acts as a severe lachrymator (tear-inducing agent) and can cause irreversible corneal damage if ventilation fails (2)[2].
-
Flammability & Static Ignition: Like many low-molecular-weight amines, this compound presents a significant fire hazard. Vapors can easily accumulate and form explosive mixtures in the air, necessitating the strict use of spark-proof tools and grounded equipment to prevent static ignition (3)[3].
Quantitative Hazard & Response Metrics
Summarizing the quantitative data ensures rapid decision-making during both routine operations and emergency scenarios.
| Parameter | Quantitative Standard | Actionable Implication |
| Emergency Flush Time | ≥ 15 minutes | Minimum continuous water flushing required to dilute alkaline tissue penetration in the event of skin/eye contact[1]. |
| Fume Hood Face Velocity | 80 – 100 LFM | Mandates continuous use of a certified fume hood to capture volatile lachrymatory vapors[2]. |
| Glove Permeation Risk | High (for Latex) | Latex offers poor protection against organic solvents and basic amines; nitrile or neoprene must be used[4]. |
Mandatory Personal Protective Equipment (PPE) Matrix
Effective PPE creates a functional barrier between the researcher and the chemical without severely impairing ergonomic function (5)[5].
-
Eye/Face Protection: Chemical splash goggles combined with a full face shield (ANSI Z87.1 certified). Causality: Standard safety glasses are insufficient. Vapors and liquid splashes require a full facial seal to prevent alkaline burns (4)[4].
-
Hand Protection: Double-gloving is mandatory. Use an inner nitrile glove and an outer heavy-duty neoprene glove. Causality: Neoprene provides superior resistance to aliphatic amines, while the inner nitrile layer acts as a fail-safe against micro-tears[4].
-
Body Protection: Flame-Resistant (FR) lab coat and a chemical-resistant apron. Causality: Protects against both the corrosive nature of the chemical and the inherent flammability of the vapors[3].
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required only if engineering controls fail or during a large spill cleanup outside a hood[3].
Self-Validating Operational Protocol
Every step in this handling protocol includes a built-in validation check to ensure the system is secure before proceeding.
Step 1: Engineering Controls & Setup
-
Action: Conduct all handling inside a certified chemical fume hood. Purge the reaction system with an inert gas (Argon or Nitrogen).
-
Validation Check: Before opening the chemical, observe the Schlenk line oil bubbler to confirm positive inert gas flow. Visually verify the fume hood monitor reads >80 LFM[2].
Step 2: PPE Integrity Check
-
Action: Don the required FR lab coat, goggles, face shield, and double gloves.
-
Validation Check: Perform a pneumatic check on the outer neoprene gloves (trap air inside and squeeze) to ensure zero pinholes prior to handling[5].
Step 3: Chemical Transfer Methodology
-
Action: Never pour the liquid directly in an open atmosphere. Use a chemically resistant glass syringe or a stainless-steel cannula transfer system under positive inert gas pressure. Ensure all receiving vessels are grounded.
-
Validation Check: Tap the grounding wire connection to ensure it is physically secure before initiating the transfer. Use only non-sparking tools during assembly[3].
Step 4: Emergency Spill and Exposure Response
-
Action (Skin/Eye Contact): Immediately remove contaminated clothing. Force eyes open and flush the affected area at an eyewash/safety shower for a minimum of 15 minutes[1]. Crucial Warning: Do not attempt to neutralize the amine on the skin with weak acids; the exothermic neutralization reaction will exacerbate the thermal burn.
-
Action (Spill): Evacuate non-essential personnel. Absorb the spill with an inert, non-combustible material like sand or diatomaceous earth (6)[6].
-
Validation Check: Ensure no combustible absorbents (like sawdust) are used, as they can ignite in the presence of reactive amines.
Step 5: Disposal and Waste Management
-
Action: Strictly segregate amine waste from acids and oxidizers to prevent violent exothermic reactions. Collect in a dedicated, grounded High-Density Polyethylene (HDPE) waste container.
-
Validation Check: Verify the waste label explicitly reads "Hazardous Waste: Flammable, Corrosive Amine" before adding the material to the satellite accumulation area[6].
Workflow Visualization
Operational workflow for handling highly reactive cyclopropylamines.
References
- Material Safety Data Sheet - Cyclopropylamine - Cole-Parmer. coleparmer.com.
- Cyclopropylamine - SAFETY DATA SHEET. thermofisher.com.
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com.
- Safety Data Sheet: Cyclopropylamine - Carl ROTH. carlroth.com.
- PPE and Safety for Chemical Handling - ACS Material. acsmaterial.com.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
